Product packaging for 5-Carboxy-2-(5-tetrazolyl)-pyridine(Cat. No.:CAS No. 117668-04-9)

5-Carboxy-2-(5-tetrazolyl)-pyridine

Cat. No.: B2787271
CAS No.: 117668-04-9
M. Wt: 191.15
InChI Key: AOENMVXVGUYPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Carboxy-2-(5-tetrazolyl)-pyridine is a novel heterocyclic compound designed for advanced pharmaceutical and chemical research. This molecule integrates a pyridine core with a tetrazole ring, a combination known for its significant value in medicinal chemistry. Tetrazole derivatives are widely recognized as bioisosteres for carboxyl groups and cis-amide bonds, which can enhance metabolic stability and influence the pharmacokinetic properties of drug candidates . The additional carboxylic acid functional group on the pyridine ring provides a versatile handle for further synthetic modification, allowing researchers to create amide bonds or coordinate with metals, making it a valuable scaffold for developing targeted bioactive molecules . This compound is particularly relevant for researchers working in neurology and cardiology. Tetrazole-pyridine hybrids have shown potential in computer-predicted models to act as antagonists for neuronal nicotinic receptors, which are targets for conditions like Alzheimer's and Parkinson's disease . Furthermore, such structures are investigated as components in energy-saturated systems and functional materials . The compound is provided as a high-purity solid and requires storage in a refrigerated environment. This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N5O2 B2787271 5-Carboxy-2-(5-tetrazolyl)-pyridine CAS No. 117668-04-9

Properties

IUPAC Name

6-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOENMVXVGUYPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Basic Properties of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physicochemical properties of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its structural features, acidity and solubility characteristics, and provides standardized experimental protocols for their determination.

Core Physicochemical Properties

This compound is a complex molecule featuring three key functional groups that dictate its chemical behavior: a pyridine ring, a carboxylic acid group, and a tetrazole ring. The pyridine ring provides a basic nitrogen center, while the carboxylic acid and the tetrazole's N-H group are acidic. This amphoteric nature is critical to its behavior in biological systems.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylate, often leading to improved metabolic stability and cell membrane permeability in drug candidates.[1][2] The presence of both moieties on the same scaffold makes this molecule a compelling subject for structure-activity relationship (SAR) studies.[3]

Structural and Chemical Identifiers
PropertyValue
Molecular Formula C₇H₅N₅O₂
Molecular Weight 191.15 g/mol
Appearance Likely a white or off-white solid/needles.[4]
Canonical SMILES C1=CC(=NC(=C1)C(=O)O)C2=NNN=N2
Chemical Structure Chemical structure of this compound
Predicted Physicochemical Data
ParameterPredicted Value/RangeRationale & References
pKa Values Three pKa values are expected:- pKa₁: ~2-3 (Carboxylic Acid)- pKa₂: ~4-5 (Tetrazole NH)- pKa₃: ~2-4 (Pyridine N)The molecule is amphoteric. The carboxylic acid is expected to be the most acidic group. The tetrazole ring has an acidity similar to a carboxylic acid (pKa of tetrazole is ~4.7).[1] The electron-withdrawing nature of the other substituents will likely lower the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).
Aqueous Solubility pH-dependentThe presence of multiple ionizable groups suggests solubility in aqueous media will be highly dependent on pH. Solubility is expected to be lowest near its isoelectric point and higher at pH values where the molecule is fully ionized. A related compound, 4-(2H-tetrazol-5-yl)-pyridine, is soluble in water at 11 g/L.[5]
Melting Point >200 °CHeterocyclic compounds rich in nitrogen and capable of strong hydrogen bonding typically have high melting points. For example, 2-(2H-Tetrazol-5-yl)pyridine has a melting point of 216 - 220 °C.[4]
LogP (XLogP3) ~0.3Estimated based on related structures like 4-(2H-tetrazol-5-yl)-pyridine (XLogP3: 0.26).[5] The value indicates a relatively hydrophilic character.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for drug development. The following are standard protocols for measuring the pKa and solubility of compounds like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the acid dissociation constants (pKa) of ionizable compounds.[6] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited. An ionic strength adjuster (e.g., KCl) is added to maintain constant ionic activity.

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M KOH) to determine the acidic pKa values (carboxylic acid, tetrazole). Subsequently, a separate sample is titrated with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa (pyridine nitrogen).

  • Data Collection: The pH of the solution is measured and recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[6] For overlapping pKa values, derivative plots or specialized software are used for deconvolution.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in H₂O with ionic adjuster prep2 Calibrate pH meter with standard buffers prep1->prep2 titrate1 Add titrant (e.g., KOH) in small increments prep2->titrate1 titrate2 Stir and allow to equilibrate titrate1->titrate2 titrate3 Record pH and volume added titrate2->titrate3 titrate3->titrate1 analysis1 Plot pH vs. Titrant Volume titrate3->analysis1 analysis2 Calculate 1st & 2nd derivatives to find equivalence points analysis1->analysis2 analysis3 Determine pKa at half-equivalence points analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Thermodynamic Solubility by Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium thermodynamic solubility.[7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid. This is a critical step and is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PTFE).[7]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration is reported as the solubility of the compound under the specific conditions (pH, temperature) of the experiment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to buffer solution (e.g., PBS) equil1 Seal vials and agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or filter sample to remove undissolved solid equil1->sep1 sep2 Carefully collect the clear supernatant sep1->sep2 analysis1 Dilute supernatant if necessary sep2->analysis1 analysis2 Analyze concentration via HPLC-UV or LC-MS analysis1->analysis2 analysis3 Calculate solubility against a standard curve analysis2->analysis3

Caption: Workflow for the saturation shake-flask solubility method.

Significance in Drug Development

The Principle of Bioisosterism

The tetrazole moiety in this compound is a classical bioisostere for a carboxylic acid.[2] This means it can engage in similar non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with a biological target, such as a receptor or enzyme active site. However, the tetrazole group has a more delocalized negative charge and is generally more resistant to metabolic reduction than a carboxylic acid. This can translate to improved pharmacokinetic properties, such as a longer half-life.

G cluster_receptor Receptor Binding Pocket cluster_ligands Ligand Interaction cluster_cooh Carboxylate cluster_cn4 Tetrazolate receptor H-Bond Donor (e.g., Arg, Lys) COOH R-COO⁻ COOH->receptor Ionic & H-Bonding CN4 R-CN₄⁻ CN4->receptor Ionic & H-Bonding

Caption: Bioisosteric interaction of carboxylate vs. tetrazolate.

The dual presence of both a carboxylic acid and its tetrazole bioisostere on a single pyridine scaffold provides a unique platform for medicinal chemists. It allows for the exploration of how each group contributes to target binding, selectivity, and overall drug-like properties. Derivatives of pyridine-tetrazole have been investigated for a range of biological activities, including as antagonists for metabotropic glutamate receptors (mGlu5), highlighting their relevance in neuroscience drug discovery.[3]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-(5-tetrazolyl)-pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines a pyridine ring with both a carboxylic acid and a tetrazole group, suggests its potential as a versatile scaffold in drug design. The tetrazole moiety often serves as a bioisosteric replacement for a carboxylic acid, potentially offering improved metabolic stability and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its investigation. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide informed estimations of its properties.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties of this compound, based on the known characteristics of pyridine-carboxylic acids and tetrazole-containing compounds.[2][3][4][5][6]

PropertyPredicted Value/RangeRationale and Comparative Data
pKa Carboxylic Acid: ~3.5 - 4.5Tetrazole NH: ~4.5 - 5.5Pyridine N: ~1.5 - 2.5The carboxylic acid pKa is expected to be in the typical range for pyridine carboxylic acids.[2][3][4] The tetrazole NH acidity is comparable to that of carboxylic acids.[7] The electron-withdrawing nature of the tetrazole and carboxyl groups is expected to decrease the basicity of the pyridine nitrogen.
logP -1.0 to 1.0The presence of two acidic functional groups (carboxylic acid and tetrazole) and the polar pyridine ring suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity.[6]
Aqueous Solubility Moderately to highly soluble in waterThe ionizable carboxylic acid and tetrazole groups, along with the polar pyridine nitrogen, are expected to facilitate hydrogen bonding with water, leading to good aqueous solubility, particularly at physiological pH.[2][8]
Melting Point (°C) >200 (with decomposition)Pyridine-carboxylic acids and tetrazole-containing heterocycles often exhibit high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.[3]
Molecular Weight 191.15 g/mol Calculated from the chemical formula C7H5N5O2.
Hydrogen Bond Donors 2 (Carboxylic OH, Tetrazole NH)The hydroxyl group of the carboxylic acid and the NH group of the tetrazole ring can act as hydrogen bond donors.
Hydrogen Bond Acceptors 6 (Pyridine N, Carboxyl O, Carbonyl O, 3x Tetrazole N)The nitrogen atom of the pyridine ring, the two oxygen atoms of the carboxylic acid, and the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a [2+3] cycloaddition reaction to form the tetrazole ring from a nitrile precursor, followed by hydrolysis to obtain the carboxylic acid.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Pyridine-2,5-dicarbonitrile B [2+3] Cycloaddition with Sodium Azide A->B C Intermediate: 5-Cyano-2-(5-tetrazolyl)-pyridine B->C D Acid Hydrolysis C->D E This compound D->E F Recrystallization E->F G NMR (1H, 13C) F->G H Mass Spectrometry (MS) F->H I Infrared Spectroscopy (IR) F->I J Melting Point Determination F->J

Caption: Proposed workflow for the synthesis and characterization of this compound.

Step 1: Synthesis of 5-Cyano-2-(5-tetrazolyl)-pyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2,5-dicarbonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).[9]

  • Add sodium azide (NaN3, 1.5 equivalents) and ammonium chloride (NH4Cl, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3, which will precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum to yield 5-cyano-2-(5-tetrazolyl)-pyridine.

Step 2: Hydrolysis to this compound

  • Suspend the 5-cyano-2-(5-tetrazolyl)-pyridine intermediate in a concentrated solution of hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with a small amount of cold water, and then recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration)

  • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water-methanol) if solubility is a concern.

  • Calibrate a pH meter with standard buffer solutions at the desired temperature (e.g., 25 °C).

  • Titrate a known volume of the compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

logP Determination (Shake-Flask Method)

  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24 hours).

  • Separate the n-octanol and aqueous phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound to a known volume of water (or a buffer of a specific pH) in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Potential Biological Significance and Future Directions

The structural motifs present in this compound are found in a variety of biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10][11] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often leading to improved metabolic stability and cell permeability.[1][12]

Given these characteristics, this compound represents a promising scaffold for the development of novel therapeutic agents. Further research should focus on its synthesis and the experimental determination of its physicochemical properties to validate the predictions outlined in this guide. Subsequent in vitro and in vivo studies would be necessary to explore its biological activities and potential therapeutic applications. For instance, screening against various kinases, proteases, or receptors could unveil its mechanism of action and therapeutic potential.

Logical Workflow for Drug Discovery and Development

G A Synthesis and Purification B Physicochemical Characterization (pKa, logP, Solubility, etc.) A->B C In Vitro Biological Screening (Target-based and Phenotypic Assays) B->C D Lead Identification C->D E In Vitro ADME/Tox Studies D->E G In Vivo Efficacy Studies D->G F Lead Optimization E->F F->C Iterative Design H Preclinical Development G->H

Caption: A generalized workflow for the investigation of this compound as a potential drug candidate.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound for researchers and drug development professionals. While experimental data for this specific molecule is currently lacking, the provided predictions, based on well-understood chemical principles and data from analogous structures, offer valuable insights for its synthesis, characterization, and potential biological evaluation. The detailed experimental protocols serve as a practical starting point for the empirical investigation of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis pathway for 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically approached via a multi-step process commencing with the commercially available precursor, 2-cyano-5-methylpyridine. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic route.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The process begins with the oxidation of the methyl group of 2-cyano-5-methylpyridine to yield the key intermediate, 6-cyanonicotinic acid. This intermediate is then converted to the final product by the formation of a tetrazole ring from the cyano group via a reaction with sodium azide. This guide provides a detailed examination of each of these critical steps.

Synthesis Pathway Overview

The logical pathway for the synthesis of this compound is depicted below. The synthesis begins with the oxidation of 2-cyano-5-methylpyridine, followed by the cyclization of the resulting 6-cyanonicotinic acid to form the tetrazole ring.

Synthesis_Pathway start 2-Cyano-5-methylpyridine intermediate 6-Cyanonicotinic Acid start->intermediate Oxidation final This compound intermediate->final Tetrazole Formation

Caption: Overall synthesis pathway for this compound.

Step 1: Oxidation of 2-Cyano-5-methylpyridine to 6-Cyanonicotinic Acid

The initial and crucial step in this synthesis is the selective oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. This transformation yields 6-cyanonicotinic acid, also known as 2-cyano-5-pyridinecarboxylic acid. While various oxidizing agents can be employed for the oxidation of alkylpyridines, a common and effective method involves the use of potassium permanganate (KMnO4).

Experimental Protocol: Oxidation
  • Materials:

    • 2-Cyano-5-methylpyridine

    • Potassium permanganate (KMnO4)

    • Sulfuric acid (concentrated)

    • Sodium bisulfite

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • A solution of 2-cyano-5-methylpyridine is prepared in water.

    • The solution is acidified with concentrated sulfuric acid and heated.

    • A solution of potassium permanganate in water is added portion-wise to the heated reaction mixture, maintaining the temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

    • After the addition is complete, the mixture is heated for an additional period to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

    • The hot solution is then decolorized by the careful addition of sodium bisulfite.

    • The mixture is filtered to remove the manganese dioxide precipitate.

    • The filtrate is concentrated by evaporation.

    • The concentrated solution is acidified with concentrated hydrochloric acid to precipitate the 6-cyanonicotinic acid.

    • The precipitate is collected by filtration, washed with cold water, and dried.

Quantitative Data: Oxidation
ParameterValueReference
Starting Material2-Cyano-5-methylpyridineN/A
Oxidizing AgentPotassium Permanganate[1]
Reaction TemperatureReflux[1]
Product6-Cyanonicotinic Acid[2]
YieldNot explicitly stated for this specific reaction, but generally moderate to good for similar oxidations.[1]
Melting Point of Product190-194 °C[2]

Step 2: Tetrazole Formation from 6-Cyanonicotinic Acid

The second step involves the conversion of the cyano group of 6-cyanonicotinic acid into a tetrazole ring. This is a well-established [3+2] cycloaddition reaction between the nitrile and an azide salt, typically sodium azide (NaN3).[3] The reaction is often catalyzed by a Lewis acid or a Brønsted acid.

Experimental Workflow: Tetrazole Formation

Tetrazole_Formation_Workflow reagents 6-Cyanonicotinic Acid Sodium Azide Ammonium Chloride dissolve Dissolve in DMF reagents->dissolve heat Heat Reaction Mixture dissolve->heat acidify Acidify with HCl heat->acidify precipitate Precipitate Product acidify->precipitate isolate Isolate by Filtration precipitate->isolate

Caption: Experimental workflow for the synthesis of the tetrazole.

Experimental Protocol: Tetrazole Formation
  • Materials:

    • 6-Cyanonicotinic acid

    • Sodium azide (NaN3)

    • Ammonium chloride (NH4Cl) or another suitable acid catalyst

    • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a round-bottom flask, 6-cyanonicotinic acid, sodium azide, and ammonium chloride are suspended in DMF.

    • The mixture is heated with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The cooled reaction mixture is poured into water.

    • The aqueous solution is acidified with hydrochloric acid to a pH of approximately 2-3.

    • The resulting precipitate of this compound is collected by vacuum filtration.

    • The solid product is washed with cold water and dried under vacuum.

Quantitative Data: Tetrazole Formation
ParameterValueReference
Starting Material6-Cyanonicotinic Acid[2]
ReagentsSodium Azide, Ammonium ChlorideN/A
SolventN,N-Dimethylformamide (DMF)N/A
ProductThis compoundN/A
YieldGenerally high for this type of reaction.[3]

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the tetrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the oxidation of 2-cyano-5-methylpyridine followed by the formation of the tetrazole ring. This guide provides a detailed framework for researchers to undertake this synthesis. Further optimization of reaction conditions, particularly for the oxidation step, may lead to improved overall yields. The methodologies and data presented herein are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

References

The Genesis and Advancement of Pyridine-Tetrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The amalgamation of the pyridine and tetrazole moieties has given rise to a versatile class of compounds with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of pyridine-tetrazole compounds, presenting key data and experimental methodologies for the scientific community.

A Historical Overview: From a Novel Ring System to a Privileged Scaffold

The journey of pyridine-tetrazole compounds is intrinsically linked to the discovery and development of tetrazole chemistry. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, was first synthesized in 1885 by Swedish chemist J. A. Bladin. Early work in the late 19th and early 20th centuries focused on understanding the fundamental properties and synthesis of this novel nitrogen-rich ring system.

The most pivotal development for the synthesis of 5-substituted-1H-tetrazoles, including those bearing a pyridine ring, was the [3+2] cycloaddition reaction between a nitrile and an azide. This method, which became the conventional route, was reported in 1901 by Hantzsch and his colleagues for the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid.

While early specific reports on pyridine-tetrazole compounds are not extensively documented in readily available literature, their synthesis became feasible with the establishment of reliable methods for tetrazole formation from organic nitriles. The reaction of cyanopyridines with azide sources, therefore, marks the genesis of this important compound class.

Core Synthesis: The [3+2] Cycloaddition Pathway

The predominant and most versatile method for the synthesis of 5-substituted-1H-tetrazoles, including pyridine-tetrazoles, is the [3+2] cycloaddition of a cyanopyridine with an azide source. This reaction is highly efficient and tolerates a wide range of functional groups.

General Reaction Scheme

The general transformation involves the reaction of a cyanopyridine with sodium azide, often in the presence of a Lewis acid or a proton source to activate the nitrile group and facilitate the cycloaddition.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Py_CN Pyridine-Nitrile Catalyst Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., NH₄Cl) Py_CN->Catalyst Reaction Conditions plus1 + NaN3 Sodium Azide Py_Tetrazole Pyridine-Tetrazole Catalyst->Py_Tetrazole Forms Solvent Solvent (e.g., DMF, Water)

Caption: General workflow for the synthesis of pyridine-tetrazoles.

Detailed Experimental Protocol: Synthesis of 5-(pyridin-4-yl)-1H-tetrazole

This protocol is a representative example of the synthesis of a pyridine-tetrazole compound via the [3+2] cycloaddition reaction.

Materials:

  • 4-Cyanopyridine

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanopyridine (1.0 eq) in DMF.

  • Addition of Reagents: To this solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification and Purification: Acidify the aqueous solution to pH 2-3 with concentrated HCl. To remove any unreacted hydrazoic acid, add a solution of sodium nitrite. The resulting precipitate is the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying and Further Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Biological Activity Data

Pyridine-tetrazole derivatives have been investigated for a wide range of biological activities. The following tables summarize some of the reported quantitative data for their antimicrobial and anticancer effects.

Antimicrobial Activity
Compound IDTarget OrganismMIC (µg/mL)Reference
3D E. coli MTCC 7393.9
4D E. coli MTCC 7393.9
1 Staphylococcus aureus (clinical)0.8
2 Staphylococcus aureus (clinical)0.8
3 Staphylococcus aureus (clinical)0.8
1c E. coli15.06 µM
5c E. coli13.37 µM

Table 1: Minimum Inhibitory Concentration (MIC) values of selected pyridine-tetrazole derivatives against various bacterial strains.

Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
24 HUVEC (tube formation)~2.1 (70% inhibition at 3 µM)
5a MCF-7 (Breast)3.89
6a HCT-116 (Colon)12.58
6a MCF-7 (Breast)11.71
7 HePG-2 (Liver)8.42

Table 2: Half-maximal inhibitory concentration (IC₅₀) values of selected pyridine-tetrazole derivatives against various cancer cell lines.

Mechanisms of Action and Signaling Pathways

The biological effects of pyridine-tetrazole compounds are exerted through various mechanisms of action, including the inhibition of key enzymes and modulation of cellular signaling pathways.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Certain pyridine-tetrazole derivatives exhibit their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.

G cluster_drug Mechanism of Action cluster_bacterial_cell Bacterial Cell Py_Tet Pyridine-Tetrazole Compound Gyrase DNA Gyrase Py_Tet->Gyrase Inhibits TopoIV Topoisomerase IV Py_Tet->TopoIV Inhibits Replication DNA Replication Gyrase->Replication TopoIV->Replication CellDeath Cell Death Replication->CellDeath Disruption leads to

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Modulation of Cancer-Related Signaling Pathways

Some pyridine-tetrazole analogs have been shown to possess antiangiogenic properties by modulating key signaling pathways involved in cancer cell proliferation and survival. For instance, certain itraconazole analogs containing pyridine and tetrazole moieties inhibit the AMPK/mTOR signaling axis and the glycosylation of VEGFR2.

G cluster_drug Mechanism of Action cluster_cancer_cell Cancer Cell Signaling Py_Tet_Analog Pyridine-Tetrazole Analog AMPK AMPK Py_Tet_Analog->AMPK Inhibits VEGFR2 VEGFR2 Glycosylation Py_Tet_Analog->VEGFR2 Inhibits mTOR mTOR AMPK->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Modulation of AMPK/mTOR and VEGFR2 signaling pathways.

Conclusion and Future Perspectives

Pyridine-tetrazole compounds represent a privileged structural motif in modern medicinal chemistry. From their historical roots in the fundamental discovery of the tetrazole ring to their efficient synthesis via [3+2] cycloaddition, these compounds have demonstrated significant potential as therapeutic agents. The quantitative data on their antimicrobial and anticancer activities, coupled with an understanding of their mechanisms of action, provide a solid foundation for further drug discovery and development efforts. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as the exploration of their therapeutic potential in other disease areas. The detailed methodologies and data presented in this guide are intended to support and inspire these ongoing research endeavors.

Theoretical Exploration of 5-Carboxy-2-(5-tetrazolyl)-pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although direct theoretical studies on this specific molecule are not extensively published, this guide synthesizes information from closely related pyridyl-tetrazole structures to present a robust framework for its computational analysis. We delve into the common theoretical methodologies, expected quantitative data, and detailed experimental protocols relevant to its characterization. This document aims to serve as a foundational resource for researchers engaged in the study and application of this and similar molecular scaffolds.

Introduction

This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered considerable attention due to their diverse applications. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug design.[1] The combination of a pyridine ring, a tetrazole ring, and a carboxylic acid group in a single molecule creates a versatile scaffold with potential applications in coordination chemistry, materials science, and particularly as a pharmacophore in drug development.[2][3]

Theoretical and computational studies are indispensable for understanding the structural, electronic, and reactive properties of such molecules at an atomic level. Methods like Density Functional Theory (DFT) provide invaluable insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity descriptors, guiding experimental efforts and accelerating the discovery process.[4]

Theoretical Methodology

The computational investigation of pyridyl-tetrazole derivatives is predominantly carried out using Density Functional Theory (DFT), owing to its favorable balance between accuracy and computational cost.

Computational Protocol

A typical computational workflow for the theoretical study of this compound would involve the following steps:

Computational Workflow A Structure Drawing & Initial Optimization B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Geometry C Frequency Calculation B->C Optimized Structure E Spectroscopic Analysis (IR, Raman, UV-Vis) B->E TD-DFT F Reactivity Descriptors B->F Conceptual DFT D Electronic Properties (HOMO, LUMO, MEP) C->D Vibrational Frequencies

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Methodologies:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly employed.

  • Method: The B3LYP hybrid functional is a popular choice for such systems, providing reliable results for geometries and electronic properties.[5]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally used to ensure a good description of the electronic structure, including polarization and diffuse functions which are important for anions and hydrogen-bonded systems.

  • Solvation Model: To simulate realistic conditions, a solvent model like the Polarizable Continuum Model (PCM) can be applied to account for the effects of a solvent (e.g., water, DMSO, or ethanol).[5]

  • Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations.[5]

Predicted Molecular Properties

Based on studies of analogous compounds, we can predict the key molecular properties of this compound.

Geometrical Parameters

The optimized molecular structure is expected to be largely planar, although some torsion between the pyridine and tetrazole rings may occur.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(pyridine)-C(tetrazole)1.45 - 1.48
N-N (tetrazole)1.30 - 1.35
C=N (tetrazole)1.32 - 1.36
C(pyridine)-C(carboxy)1.50 - 1.53
C=O (carboxy)1.20 - 1.23
C-O (carboxy)1.34 - 1.37
C(py)-C(tz)-N(tz)120 - 125
C(py)-C(py)-C(cooh)118 - 122
C(py)-C(py)-C(tz)-N(tz)

Data is estimated based on similar reported structures.

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution.

Electronic_Properties_Relationship HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (LUMO - HOMO) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity

Caption: Relationship between key electronic properties and chemical reactivity.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 to -7.5 eVElectron-donating ability
LUMO Energy-1.5 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVChemical reactivity and kinetic stability
Dipole Moment3.0 to 5.0 DebyePolarity and intermolecular interactions

Values are typical for similar heterocyclic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and tetrazole rings, as well as the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Spectroscopic Analysis (Theoretical)

Theoretical calculations can predict various spectra, which are crucial for the identification and characterization of the synthesized compound.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3400 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C=O stretch (carboxylic acid)1700 - 1750
C=N, C=C stretch (rings)1400 - 1600
N-N stretch (tetrazole)1200 - 1300
C-O stretch (carboxylic acid)1250 - 1350
Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λ_max)Oscillator Strength (f)Major Contribution
~280-300 nm> 0.1π → π
~230-250 nm> 0.2π → π

Predicted in a polar solvent like ethanol.[5]

Synthesis and Experimental Characterization

While this guide focuses on theoretical aspects, a brief overview of the likely synthesis and experimental characterization is relevant.

Synthesis

An in situ synthesis approach has been reported for a metal complex of the corresponding tetrazolato ligand. This involves the reaction of a cyanopyridine derivative with an azide source, often in the presence of a metal salt and under hydrothermal conditions.[6]

Synthesis_Pathway Reactants 6-Cyanopyridine-3-carboxylic acid + Sodium Azide Conditions Hydrothermal (e.g., 160 °C, 3 days) Reactants->Conditions Product 5-(5-carboxy-2-pyridyl)tetrazolato (in situ formation) Conditions->Product

Caption: A plausible in situ synthesis pathway for the tetrazolato ligand.

Experimental Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential for confirming the chemical structure. The chemical shifts would be characteristic of the pyridine, tetrazole, and carboxylic acid moieties.

  • Infrared (IR) Spectroscopy: Experimental IR spectra would be compared with the theoretically predicted vibrational frequencies to validate the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide the definitive molecular structure, including bond lengths and angles, for direct comparison with theoretical calculations.

Conclusion

The theoretical study of this compound, though not yet extensively documented, can be robustly guided by the computational methodologies and expected outcomes detailed in this guide. The combination of DFT calculations for structural, electronic, and spectroscopic properties, alongside experimental validation, provides a powerful approach for elucidating the characteristics of this promising molecule. This framework is intended to support researchers in their efforts to explore the potential of pyridyl-tetrazole derivatives in drug discovery and materials science.

References

Spectroscopic Analysis of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document presents a detailed predictive analysis of its spectroscopic characteristics. The predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are extrapolated from documented spectra of structurally related compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring and interpreting such spectroscopic data, and includes a visual workflow to guide researchers in the characterization of novel compounds of this class.

Introduction

This compound is a molecule that incorporates both a pyridine carboxylic acid and a tetrazole moiety. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, and its inclusion in drug candidates can influence their physicochemical and pharmacokinetic properties[1][2]. The pyridine ring, a common scaffold in pharmaceuticals, and the carboxylic acid group provide additional points for molecular interactions and derivatization. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides the foundational spectroscopic information and methodologies relevant to this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous compounds, including substituted pyridines and tetrazoles[1][3][4].

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~15.5Broad Singlet1HTetrazole N-H-
~13.5Broad Singlet1HCarboxylic Acid O-H-
~9.2Doublet1HH-6 (Pyridine)J = ~2 Hz
~8.5Doublet of Doublets1HH-4 (Pyridine)J = ~8, ~2 Hz
~8.3Doublet1HH-3 (Pyridine)J = ~8 Hz

Note: The chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The broadness of the N-H and O-H signals is due to proton exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~165.0Carboxylic Acid Carbonyl
~164.0Tetrazole Carbon
~152.0C-6 (Pyridine)
~148.0C-2 (Pyridine)
~140.0C-4 (Pyridine)
~128.0C-5 (Pyridine)
~122.0C-3 (Pyridine)

Note: The chemical shifts are approximate and based on data from similar structures[1].

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch (Tetrazole)
~3050WeakC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C and C=N stretching (Pyridine and Tetrazole rings)
~1300MediumO-H bend (Carboxylic Acid)
~1100-1000MediumRing vibrations
Below 900Medium-WeakC-H out-of-plane bending

Note: The IR peak positions are approximate. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

Table 4: Predicted Mass Spectrometry (MS) Data
TechniquePredicted [M+H]⁺ (m/z)Key Fragmentation Pathways
Electrospray Ionization (ESI)192.0467Loss of H₂O (from COOH), Loss of N₂ (from tetrazole), Loss of CO₂

Note: The exact mass is calculated for the molecular formula C₇H₅N₅O₂. The fragmentation pattern is predicted based on the known behavior of tetrazoles and carboxylic acids in mass spectrometry[2].

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a newly synthesized compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dry sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction. .

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Processing is similar to ¹H NMR.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Analyze the ¹³C chemical shifts to identify the carbon skeleton.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further confirm the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation & Purity Assessment Data_Analysis->Structure_Validation

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, this technical guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided data tables, based on sound chemical principles and analogous structures, offer valuable benchmarks for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocols represent standard, reliable methods for obtaining high-quality spectroscopic data, and the visualized workflow serves as a clear guide for the analytical process. This guide is intended to be a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the structural elucidation of new chemical entities.

References

Preliminary Biological Screening of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 5-Carboxy-2-(5-tetrazolyl)-pyridine. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—a pyridine carboxylic acid and a tetrazole ring—are features of numerous biologically active agents. The tetrazole group, in particular, is often employed as a bioisostere for a carboxylic acid, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides a proposed framework for initial in vitro evaluation, including detailed experimental protocols and data presentation formats, to elucidate the potential therapeutic value of this compound. The proposed screening cascade encompasses cytotoxicity, antimicrobial, and anticancer activity assays, providing a foundational dataset for further investigation.

Introduction

The pyridine nucleus is a core scaffold in a multitude of pharmaceuticals, and its derivatives have shown a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[4][5][6] Similarly, the tetrazole moiety is a key component in several approved drugs, valued for its metabolic stability and ability to mimic a carboxylic acid group in interactions with biological targets.[1][2] The combination of these two pharmacophores in this compound suggests a high potential for biological activity. This guide presents a structured approach to its initial biological characterization.

Proposed Preliminary Screening Cascade

A tiered approach to the preliminary biological screening of this compound is recommended to efficiently assess its bioactivity profile. The proposed cascade begins with a general cytotoxicity assessment, followed by more specific screens for antimicrobial and anticancer activities.

Tier 1: Cytotoxicity Screening

A fundamental initial step is to determine the compound's intrinsic cytotoxicity against a representative mammalian cell line. This data is crucial for interpreting the results of subsequent targeted assays and for providing an early indication of the therapeutic window.

Tier 2: Antimicrobial Screening

Given the known antimicrobial properties of both pyridine and tetrazole derivatives, a broad-spectrum antimicrobial screen is a logical next step.[7][8] This should include representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Tier 3: Anticancer Screening

Numerous pyridine and tetrazole-containing compounds have demonstrated anticancer activity.[7][9] Therefore, screening against a panel of human cancer cell lines is warranted to explore this potential therapeutic avenue.

Data Presentation

All quantitative data from the proposed screening should be meticulously documented and organized for clear interpretation and comparison. The following tables are provided as templates for data presentation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompound Concentration (µM)% Cell ViabilityIC50 (µM)
HEK2930.1
1
10
50
100

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismStrainMIC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole

Table 3: In Vitro Anticancer Activity of this compound (IC50)

Cell LineCancer TypeIC50 (µM)Positive ControlIC50 (µM)
MCF-7Breast AdenocarcinomaDoxorubicin
A549Lung CarcinomaDoxorubicin
HeLaCervical AdenocarcinomaDoxorubicin

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below. These protocols are based on standard and widely accepted methods in the field.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound

  • Standard antibiotics (e.g., Vancomycin, Gentamicin, Fluconazole)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagrams illustrating the proposed experimental workflow and a relevant signaling pathway are provided below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT on HEK293) characterization->cytotoxicity antimicrobial Tier 2: Antimicrobial Screen (Bacteria & Fungi) cytotoxicity->antimicrobial anticancer Tier 3: Anticancer Screen (Cancer Cell Lines) antimicrobial->anticancer data_analysis IC50 / MIC Determination anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Proposed experimental workflow for the preliminary biological screening of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation compound This compound (Hypothetical Inhibitor) compound->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This technical guide provides a robust framework for conducting the preliminary biological screening of this compound. The proposed assays are designed to provide a broad yet informative initial assessment of the compound's cytotoxic, antimicrobial, and anticancer potential. The resulting data will be instrumental in guiding future research, including mechanism of action studies, lead optimization, and further preclinical development. While the information presented is based on the known activities of structurally related compounds, it establishes a logical and scientifically sound starting point for the investigation of this novel chemical entity.

References

5-Carboxy-2-(5-tetrazolyl)-pyridine derivatives and analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Carboxy-2-(5-tetrazolyl)-pyridine Derivatives and Analogs

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives and their analogs. It covers synthetic strategies, structure-activity relationships, known biological activities, and detailed experimental protocols relevant to this class of compounds. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on these chemical scaffolds.

Heterocyclic compounds, particularly those containing pyridine and tetrazole rings, are considered "privileged structures" in medicinal chemistry. Their unique physicochemical properties and ability to interact with a wide range of biological targets make them core components in numerous approved drugs.[1] The pyridine ring is a common feature in many bioactive molecules, valued for its ability to act as a hydrogen bond acceptor and its presence in various natural products and pharmaceuticals.[2][3]

The tetrazole ring is a significant functional group in drug design, primarily serving as a bioisosteric replacement for the carboxylic acid group.[4][5] This substitution can enhance metabolic stability, improve lipophilicity, and alter the compound's pharmacokinetic profile while maintaining the necessary acidic proton for target binding.[1][5] The combination of these two moieties in a single scaffold, as in the this compound core, presents a compelling strategy for developing novel drug candidates with potentially multifaceted biological activities.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the formation of the tetrazole ring from a corresponding nitrile precursor, a well-established transformation in organic chemistry.

General Synthesis of 5-Substituted-1H-Tetrazoles

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source, commonly sodium azide (NaN₃).[6][7] This reaction can be catalyzed by various agents, including zinc salts or trialkylammonium salts, to improve efficiency and safety.[6][8] Modern approaches, such as continuous-flow microreactor technology, offer a safer and more efficient means of conducting this synthesis, particularly at elevated temperatures that significantly accelerate the reaction rate while minimizing the hazards associated with hydrazoic acid (HN₃).[9]

Tetrazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Nitrile Organonitrile (R-CN) Solvent Dissolve in Solvent (e.g., NMP:H2O) Nitrile->Solvent Azide Sodium Azide (NaN3) Azide->Solvent FlowReactor Continuous-Flow Microreactor (High Temp & Pressure) Solvent->FlowReactor Pump Solution Quench In-line Quenching (e.g., NaNO2) FlowReactor->Quench Reaction Mixture Purification Workup & Purification Quench->Purification Product 5-Substituted-1H-Tetrazole Purification->Product

Caption: General workflow for the continuous-flow synthesis of 5-substituted tetrazoles.

Proposed Synthesis of this compound

A logical route to the target scaffold would involve a two-step process starting from a commercially available pyridine derivative.

  • Preparation of the Nitrile Precursor: Begin with a di-substituted pyridine such as methyl 6-chloropyridine-3-carboxylate. A nucleophilic aromatic substitution (SNAr) reaction with a cyanide source (e.g., KCN) would replace the chlorine atom to yield methyl 6-cyanopyridine-3-carboxylate.

  • Tetrazole Formation: The resulting cyanopyridine can then undergo the [3+2] cycloaddition with sodium azide, as described previously, to form the tetrazole ring.

  • Hydrolysis: Finally, hydrolysis of the methyl ester group under basic or acidic conditions would yield the target molecule, this compound.

Proposed_Synthesis Start Methyl 6-chloropyridine-3-carboxylate Step1 KCN, DMSO (SNAr Reaction) Start->Step1 Intermediate1 Methyl 6-cyanopyridine-3-carboxylate Step1->Intermediate1 Step2 NaN3, ZnBr2 ([3+2] Cycloaddition) Intermediate1->Step2 Intermediate2 Methyl 6-(1H-tetrazol-5-yl)nicotinate Step2->Intermediate2 Step3 NaOH, H2O then HCl (Ester Hydrolysis) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic pathway for this compound.

Biological Activities and Structure-Activity Relationships (SAR)

While data on the specific this compound scaffold is limited, analysis of its analogs provides significant insight into the potential biological activities and key structural features influencing efficacy.

Antiparasitic Activity

Analogs such as pyridine-2,5-dicarboxylate esters have demonstrated promising activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana.[10] The activity is influenced by the nature of the ester substituents, with some compounds showing IC₅₀ values in the low micromolar range.[10] These compounds are believed to exert their effects with low cytotoxicity, making them potential candidates for further development.[10]

Antimicrobial and Anti-TB Activity

Various 2,5-disubstituted tetrazole derivatives have been synthesized and screened for antibacterial and anti-tuberculosis (anti-TB) activity.[11] Certain derivatives exhibit significant efficacy, with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs like isoniazid and ethambutol against the H37RV strain of M. tuberculosis.[11] Molecular docking studies suggest these compounds may target enzymes such as DNA gyrase and 3-oxoacyl-ACP reductase.[11]

CNS Receptor Binding

Pyridine analogs with bulky substituents at the C5 position have been explored for their binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs).[12] These studies revealed that modifications at this position significantly impact binding, with some analogs displaying high affinity (Kᵢ values in the sub-nanomolar range) and acting as either agonists or antagonists at different nAChR subtypes.[12] This highlights the importance of the substitution pattern on the pyridine ring for targeting CNS receptors.

Potential Signaling Pathway Inhibition

Related heterocyclic structures, such as pyrazolopyridines, have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[13] Active compounds can inhibit the phosphorylation of Akt and ERK and/or induce p38 MAPK phosphorylation.[13] This suggests that pyridine-tetrazole hybrids could potentially exert anticancer effects through similar mechanisms of action.

Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis Inhibitor Pyridine-Tetrazole Analog Inhibitor->Akt Inhibitor->ERK Inhibitor->p38

Caption: Potential modulation of Akt, ERK, and p38 MAPK signaling pathways by analogs.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on analogous compounds, providing a reference for expected potency and activity.

Table 1: Antiparasitic Activity of Pyridine-2,5-dicarboxylate Esters [10]

CompoundT. cruzi (NINOA) IC₅₀ (µM)T. cruzi (A1) IC₅₀ (µM)L. mexicana (M379) IC₅₀ (µM)L. mexicana (FCQEPS) IC₅₀ (µM)
3a 56.6844.86>100>100
4a 33.7924.33>100>100
5a 32.7227.27>100>100
4b 42.6038.60>100>100
8c 42.2241.5185.89161.53
9b <40<40<4057.03
10a 71.7167.4354.7963.85
12b 66.8368.61<5660.25
Bzn 39.0028.50--
Bzn (Benznidazole) is a reference drug.

Table 2: Antimicrobial Activity of 2,5-Disubstituted Tetrazole Derivatives [11]

CompoundM. tuberculosis H37RV MIC (µg/mL)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)
7a 3.123.94.14.3
7b 1.62.12.32.5
7f 1.64.34.54.1
7g 1.62.12.32.4
Isoniazid 1.6---
Ethambutol 1.6---
Streptomycin -2.02.12.3

Table 3: nAChR Binding Affinity of 5-Substituted Pyridine Analogues [12]

CompoundSubstitution at C5 of PyridineKᵢ (nM)
1 H0.15
Analog A Phenyl0.055
Analog B 4-Fluorophenyl0.091
Analog C 2-Thienyl0.69
Analog D 3-Pyridyl0.24

Experimental Protocols

Protocol 1: Continuous-Flow Synthesis of 5-Substituted Tetrazoles[9]

Objective: To synthesize a 5-substituted tetrazole from an organonitrile using a continuous-flow microreactor.

Materials:

  • Organonitrile (1 equiv.)

  • Sodium azide (NaN₃, 1.05 equiv.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Sodium nitrite (NaNO₂) solution for quenching

  • Continuous-flow reactor system with a syringe pump and a heated microreactor coil.

Procedure:

  • Prepare the azide solution by dissolving NaN₃ (2.1 mmol) in water (0.5 mL).

  • Prepare the nitrile solution by dissolving the organonitrile substrate (2 mmol) in NMP (4.5 mL).

  • Combine the azide and nitrile solutions to create the final reaction mixture.

  • Load the reaction mixture into a high-pressure stainless steel syringe and place it on the syringe pump.

  • Set the reactor temperature to 190 °C.

  • Pump the solution through the heated microreactor at a flow rate calculated to achieve a residence time of 20-30 minutes.

  • The output from the reactor is passed directly into a quenching solution of aqueous NaNO₂ to safely neutralize any residual azide.

  • The product mixture is then collected and subjected to standard aqueous workup and purification, typically by extraction and crystallization or chromatography.

  • Product conversion and yield are determined by HPLC analysis.

Protocol 2: In Vitro Trypanocidal Activity Assay[10]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against T. cruzi epimastigotes.

Materials:

  • T. cruzi epimastigotes (e.g., NINOA strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO.

  • Alamar Blue reagent.

  • 96-well microtiter plates.

  • Reference drug (e.g., Benznidazole).

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium until they reach the logarithmic growth phase.

  • Harvest the parasites and adjust the concentration to 1 x 10⁶ cells/well in fresh medium.

  • Prepare serial dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 0.78 to 100 µM. Include wells for a negative control (DMSO vehicle) and a positive control (Benznidazole).

  • Add the parasite suspension to each well.

  • Incubate the plates for 48 hours at 28 °C.

  • After incubation, add Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Incubate for an additional 4-6 hours to allow for color development.

  • Measure the absorbance or fluorescence on a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the controls and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The this compound scaffold represents a promising area for drug discovery, combining the well-established bioisosteric properties of the tetrazole ring with the versatile and biologically active pyridine core. Insights from analogous structures suggest that derivatives of this scaffold are likely to possess a range of therapeutic activities, including antiparasitic, antimicrobial, and CNS-modulating effects. The synthetic routes are accessible, and established in vitro assays provide a clear path for biological evaluation. Future research should focus on the synthesis and screening of a focused library of these derivatives to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical development.

References

In-depth Technical Guide: 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

An examination of available scientific literature reveals no specific data or research pertaining to a compound with the exact name "5-Carboxy-2-(5-tetrazolyl)-pyridine." Extensive searches for its mechanism of action, pharmacological properties, and associated experimental data have not yielded any direct results. It is possible that this specific chemical name is novel, not yet publicly documented, or may contain a typographical error.

However, the constituent chemical moieties, pyridine and tetrazole, are well-characterized in medicinal chemistry. Compounds incorporating these rings are of significant interest in drug discovery. This guide will, therefore, provide a detailed overview of the general mechanistic principles and common biological activities associated with pyridine and tetrazole-containing molecules, offering insights into the potential mechanism of action of a compound like this compound based on the established roles of its components.

The Tetrazole Moiety: A Carboxylic Acid Bioisostere

The tetrazole ring is a five-membered aromatic heterocycle with four nitrogen atoms. A key feature of 5-substituted tetrazoles is their function as a bioisostere of the carboxylic acid group.[1][2][3][4] This means that the tetrazole ring can mimic the acidic properties and spatial arrangement of a carboxylic acid, often leading to similar or improved pharmacological profiles.

Key characteristics of the tetrazole moiety include:

  • Acidity: The proton on the tetrazole ring is acidic, with a pKa value comparable to that of carboxylic acids. This allows it to participate in similar ionic interactions with biological targets.

  • Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids, which can be susceptible to processes like β-oxidation or conjugation.[3] This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as both hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in protein binding sites.[1]

  • Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule compared to a carboxylic acid, which may enhance its ability to cross cell membranes.

The Pyridine Moiety: A Versatile Pharmacophore

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in a vast array of pharmaceuticals. Its presence in a molecule can influence its physicochemical properties and biological activity in several ways:

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Aromatic Interactions: The pyridine ring can engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues in target proteins.

  • Solubility: The pyridine nitrogen can be protonated at physiological pH, which can increase the water solubility of the compound.

  • Metabolic Stability: The pyridine ring is generally metabolically stable, though it can be subject to oxidation by cytochrome P450 enzymes.

Potential Mechanisms of Action for Pyridine-Tetrazole Compounds

Given the properties of its constituent parts, a compound like this compound could exhibit a range of biological activities. The specific mechanism would depend on the overall three-dimensional structure of the molecule and its interaction with a particular biological target. Several classes of drugs feature pyridine and tetrazole rings, providing clues to potential mechanisms:

  • Receptor Antagonism: Many drugs containing these moieties act as antagonists for various receptors. For example, derivatives of 2-(2H-tetrazol-5-yl)pyridine have been investigated as antagonists of the metabotropic glutamate subtype 5 (mGlu5) receptor.[5] The tetrazole group often interacts with positively charged residues in the receptor's binding pocket, mimicking the interaction of an endogenous carboxylic acid ligand.

  • Enzyme Inhibition: The tetrazole ring can chelate metal ions in the active site of metalloenzymes, leading to their inhibition.

  • Modulation of Signaling Pathways: By binding to a target protein, such as a kinase or a receptor, the compound could modulate intracellular signaling pathways.

Illustrative Signaling Pathway and Experimental Workflow

While no specific pathway for "this compound" can be depicted, a generalized workflow for characterizing the mechanism of action of a novel pyridine-tetrazole compound is presented below.

Experimental Workflow for Target Identification and Validation

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., cell viability assay) affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography photoaffinity_labeling Photoaffinity Labeling (e.g., with 2-aryl-5-carboxytetrazole) phenotypic_screening->photoaffinity_labeling proteomics Mass Spectrometry-based Proteomics affinity_chromatography->proteomics photoaffinity_labeling->proteomics binding_assays Binding Assays (e.g., SPR, ITC) proteomics->binding_assays enzymatic_assays Enzymatic Assays (if target is an enzyme) proteomics->enzymatic_assays cellular_assays Cellular Thermal Shift Assay (CETSA) proteomics->cellular_assays western_blot Western Blotting binding_assays->western_blot enzymatic_assays->western_blot cellular_assays->western_blot transcriptomics Transcriptomics (RNA-Seq) western_blot->transcriptomics phosphoproteomics Phosphoproteomics western_blot->phosphoproteomics

Caption: Generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical scenario where a pyridine-tetrazole compound acts as a receptor antagonist, inhibiting a downstream signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor g_protein G-Protein receptor->g_protein Activation compound Pyridine-Tetrazole Compound compound->receptor Antagonism effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: Hypothetical antagonism of a G-protein coupled receptor signaling pathway.

Conclusion

While a specific mechanism of action for "this compound" cannot be provided due to a lack of available data, the principles outlined in this guide offer a strong foundation for understanding the potential biological activities of such a molecule. The combination of a pyridine ring and a tetrazole moiety as a carboxylic acid bioisostere is a well-established strategy in medicinal chemistry for developing potent and selective therapeutic agents. Further research and experimental data would be necessary to elucidate the precise molecular target and signaling pathways modulated by this specific compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole functional group is a cornerstone in medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1][2] This bioisosterism arises from their similar pKa values and planar, delocalized electronic structures, which allow tetrazoles to participate in similar hydrogen bonding interactions as carboxylic acids with biological targets.[2] The target molecule, 5-Carboxy-2-(5-tetrazolyl)-pyridine, incorporates both a carboxylic acid and a tetrazole moiety on a pyridine scaffold. This "dual-acidic" structure presents a unique scaffold for designing molecules with potential applications as enzyme inhibitors, receptor antagonists, or as complexing agents in materials science. The following protocol details a reliable two-step synthesis route starting from commercially available 2-cyano-5-methylpyridine.

Experimental Protocols

This synthesis is performed in two primary stages:

  • Step 1: Oxidation of the methyl group on 2-cyano-5-methylpyridine to yield the key intermediate, 2-cyanopyridine-5-carboxylic acid.

  • Step 2: [3+2] cycloaddition reaction to convert the nitrile group into a tetrazole ring, yielding the final product.

Protocol 1: Synthesis of 2-Cyanopyridine-5-carboxylic Acid

This procedure outlines the oxidation of the 5-methyl group to a carboxylic acid using potassium permanganate under basic conditions.

Materials and Reagents:

  • 2-Cyano-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask (500 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-cyano-5-methylpyridine (1.0 eq) in 150 mL of deionized water.

  • Addition of Base: Add sodium hydroxide (1.1 eq) to the solution and stir until it is fully dissolved.

  • Oxidation: Heat the solution to 80-90°C. Slowly add potassium permanganate (3.0 eq) in small portions over 2-3 hours to control the exothermic reaction. The color of the solution will turn dark brown as manganese dioxide (MnO₂) precipitates.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 90°C and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Quenching: Cool the reaction mixture to room temperature. Quench the excess potassium permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Filtration: Filter the mixture through a pad of celite using a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Precipitation: Cool the clear filtrate in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2-cyanopyridine-5-carboxylic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the intermediate product. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the nitrile intermediate to the final tetrazole product via a cycloaddition reaction with sodium azide.

Materials and Reagents:

  • 2-Cyanopyridine-5-carboxylic acid (from Step 1)

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Round-bottom flask (250 mL) with reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-cyanopyridine-5-carboxylic acid (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Equip the flask with a reflux condenser and a nitrogen inlet.

  • Cycloaddition Reaction: Heat the reaction mixture to 110-120°C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3][4]

  • Workup and Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into 300 mL of ice-cold water. Acidify the aqueous solution to pH 2 by slowly adding 2M HCl while stirring.

  • Isolation: A solid precipitate of this compound will form. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual DMF and inorganic salts. Dry the final product under high vacuum.

Data Presentation

Table 1: Summary of Reagents and Materials

Reagent/MaterialStep Used InMolecular FormulaMolar Mass ( g/mol )
2-Cyano-5-methylpyridine1C₇H₆N₂118.14
Potassium Permanganate1KMnO₄158.03
Sodium Hydroxide1NaOH40.00
2-Cyanopyridine-5-carboxylic acid2C₇H₄N₂O₂148.12
Sodium Azide2NaN₃65.01
Ammonium Chloride2NH₄Cl53.49
N,N-Dimethylformamide (DMF)2C₃H₇NO73.09

Table 2: Summary of Reaction Conditions

StepReactionSolventTemperature (°C)Duration (hours)Expected Yield (%)
1 Oxidation of 2-Cyano-5-methylpyridineWater906 - 1060 - 75
2 Tetrazole Formation from NitrileDMF12012 - 2480 - 95

Table 3: Expected Analytical Characterization Data

Analysis TypeExpected Results for this compound
¹H NMR (DMSO-d₆)δ (ppm): ~16.0 (br s, 1H, Tetrazole-NH), ~13.5 (br s, 1H, COOH), ~9.2 (s, 1H, Py-H6), ~8.5 (d, 1H, Py-H4), ~8.2 (d, 1H, Py-H3). Chemical shifts for pyridine protons are approximate and coupling patterns will be informative.
¹³C NMR (DMSO-d₆)δ (ppm): ~165 (COOH), ~158 (Tetrazole-C5), ~152 (Py-C6), ~148 (Py-C2), ~140 (Py-C4), ~128 (Py-C5), ~125 (Py-C3). The tetrazole carbon signal is a key indicator of successful cyclization.[5][6]
Mass Spec (ESI+) Calculated for C₇H₅N₅O₂: 191.04. Expected [M+H]⁺: m/z = 192.05. A common fragmentation pattern for tetrazoles is the loss of a nitrogen molecule (N₂), which would result in a fragment at m/z = 164.05.[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product cluster_2 Analysis start 2-Cyano-5-methylpyridine oxidation Oxidation with KMnO4 in basic solution start->oxidation workup1 Workup & Acidification oxidation->workup1 intermediate Intermediate: 2-Cyanopyridine-5-carboxylic acid workup1->intermediate cycloaddition [3+2] Cycloaddition with NaN3 and NH4Cl in DMF intermediate->cycloaddition workup2 Workup & Acidification cycloaddition->workup2 product Final Product: This compound workup2->product analysis NMR, MS, IR product->analysis

Caption: Overall workflow for the two-step synthesis and analysis.

Chemical Synthesis Pathway

References

Application Notes and Protocols for 5-Carboxy-2-(5-tetrazolyl)-pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-(5-tetrazolyl)-pyridine is a bifunctional organic ligand of significant interest in contemporary organic synthesis and materials science. Its structure, featuring both a pyridine ring and a tetrazole moiety, as well as a carboxylic acid group, allows for versatile coordination with metal ions. This unique combination of functional groups makes it an excellent building block for the synthesis of coordination polymers, including metal-organic frameworks (MOFs), and as a scaffold in medicinal chemistry. The tetrazole group often serves as a bioisostere for a carboxylic acid, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coordination polymers and their application in catalysis.

Key Applications

The primary applications of this compound and structurally similar ligands lie in two main areas:

  • Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the pyridine and tetrazole rings, along with the oxygen atoms of the carboxylate group, can coordinate with a variety of metal ions to form one-, two-, or three-dimensional structures.[3][4][5] These materials have potential applications in gas storage, separation, and catalysis.

  • Heterogeneous Catalysis: MOFs synthesized from pyridyl-tetrazole or pyridyl-carboxylate ligands can act as robust heterogeneous catalysts for various organic transformations. The metal nodes can serve as Lewis acid sites, and the porous structure can facilitate reactant access and product egress.[6][7][8]

Data Presentation: Synthesis of Coordination Polymers

LigandMetal SaltSolventsTemperature (°C)Time (h)Resulting StructureReference
3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acidCo(NO₃)₂·6H₂OWater/Methanol/Pyridine150721D Chain[9]
3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acidNi(NO₃)₂·6H₂OWater/Methanol/Pyridine150721D Chain[9]
4,4′-(Pyridine-3,5-diyl)dibenzoic acidNiCl₂·6H₂OWater/Methanol120722D Network[7]
4,4′-(Pyridine-3,5-diyl)dibenzoic acidCuCl₂·2H₂OWater/Methanol120723D Framework[7]
1,2-bis{2,6-bis[(1H-imidazol-1-yl)methyl]-4-methylphenoxy}ethaneZnCl₂Water/DMF100723D Framework[4]
1,3-bis{2,6-bis[(1H-imidazol-1-yl)methyl]-4-methylphenoxy}propaneCd(NO₃)₂·4H₂OWater/Methanol100723D Framework[4]

Experimental Protocols

Protocol 1: General Procedure for Hydrothermal Synthesis of a Metal-Organic Framework

This protocol provides a general method for the synthesis of MOFs using a pyridyl-carboxylate or pyridyl-tetrazole ligand, which can be adapted for this compound.

Materials:

  • This compound (or analogous ligand)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Solvent mixture (e.g., deionized water and a co-solvent like N,N-dimethylformamide (DMF), ethanol, or methanol)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent mixture (e.g., 5 mL of water and 5 mL of DMF).

  • Add this compound (0.1 mmol) to the solution.

  • The mixture is sonicated for 10 minutes to ensure homogeneity.

  • Transfer the resulting mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a predetermined temperature (typically between 100-180 °C) for 24-72 hours.[4][10]

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the mother liquor and then with a fresh solvent (e.g., DMF, followed by ethanol), and dried in air.

Protocol 2: General Procedure for Catalytic Knoevenagel Condensation

This protocol describes the use of a MOF as a heterogeneous catalyst for the Knoevenagel condensation of an aldehyde with an active methylene compound.

Materials:

  • MOF catalyst (synthesized as per Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Reaction vessel with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add the MOF catalyst (e.g., 10 mg), the aldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and the solvent (5 mL).

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically 1-24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

  • The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent catalytic cycles.

Data Presentation: Catalytic Performance in Knoevenagel Condensation

The following table presents a comparison of the catalytic performance of different MOFs in the Knoevenagel condensation of benzaldehyde with malononitrile, showcasing the potential of materials derived from ligands similar to this compound.

Catalyst (MOF)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
[Ni(μ₄-pdba)(py)]n2Methanol252498[7]
[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O2Methanol252495[7]
Zr-DMOF-N/Py@Cu(OAc)₂20 mgSolvent-free110292[11]
Cu-MOF (Terephthalic acid)----83.33[12]

Visualizations

experimental_workflow Experimental Workflow for MOF Synthesis and Catalytic Testing cluster_synthesis MOF Synthesis cluster_catalysis Catalytic Testing s1 Reactants: - this compound - Metal Salt s2 Solvent Addition (e.g., H₂O/DMF) s1->s2 s3 Sonication s2->s3 s4 Hydrothermal Reaction (100-180°C, 24-72h) s3->s4 s5 Cooling and Crystallization s4->s5 s6 Filtration and Washing s5->s6 s7 MOF Product s6->s7 c2 Add MOF Catalyst and Solvent s7->c2 c1 Reactants: - Aldehyde - Active Methylene Compound c1->c2 c3 Reaction (Stirring at Temp.) c2->c3 c4 Catalyst Separation (Filtration) c3->c4 c5 Product Isolation c4->c5 c6 Catalyst Reuse c4->c6 ligand_coordination Coordination Modes of this compound cluster_metal Metal Centers ligand This compound M1 M ligand->M1 Pyridine-N M2 M ligand->M2 Tetrazole-N M3 M ligand->M3 Carboxylate-O catalytic_cycle Simplified Catalytic Cycle for Knoevenagel Condensation catalyst MOF Catalyst (Active Metal Site) malononitrile Malononitrile catalyst->malononitrile intermediate1 Coordinated Aldehyde catalyst->intermediate1 + Aldehyde aldehyde Aldehyde intermediate2 Enolate Formation malononitrile->intermediate2 - H⁺ intermediate3 Nucleophilic Attack intermediate1->intermediate3 intermediate2->intermediate3 intermediate3->catalyst - Product + H₂O product Product water H₂O

References

Application Notes and Protocols for 5-Carboxy-2-(5-tetrazolyl)-pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-(5-tetrazolyl)-pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure combines a pyridine ring, a carboxylic acid group, and a tetrazole moiety. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar physicochemical properties such as pKa, while often providing improved metabolic stability and bioavailability.[1][2][3][4][5] This unique combination of functional groups suggests potential applications in various therapeutic areas, leveraging the known pharmacological activities of both pyridine and tetrazole derivatives. These activities include but are not limited to antihypertensive, antimicrobial, and receptor modulation effects.[6][7][8][9]

These application notes provide an overview of the potential therapeutic applications, proposed synthesis, and relevant experimental protocols for the evaluation of this compound and its derivatives.

Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized from established methods for the synthesis of similar pyridine-tetrazole compounds. A key strategy involves the construction of the tetrazole ring from a nitrile precursor.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials: 2-Methyl-5-bromopyridine, Potassium permanganate (KMnO₄), Sulfonyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), n-Butyllithium (n-BuLi), Carbon dioxide (CO₂, dry ice), Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), appropriate solvents (e.g., pyridine, diethyl ether, DMF), and reagents for work-up and purification.

Step 1: Oxidation of 2-Methyl-5-bromopyridine to 2-Bromo-5-pyridinecarboxylic acid

  • Dissolve 2-Methyl-5-bromopyridine in pyridine.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the mixture and wash the solid with hot water.

  • Acidify the filtrate with concentrated HCl to precipitate the product.

  • Filter, wash with cold water, and dry to yield 2-Bromo-5-pyridinecarboxylic acid.

Step 2: Conversion of 2-Bromo-5-pyridinecarboxylic acid to 2-Bromo-5-cyanopyridine

  • Reflux 2-Bromo-5-pyridinecarboxylic acid with thionyl chloride to form the acid chloride.

  • Remove excess thionyl chloride under reduced pressure.

  • Carefully add the crude acid chloride to a cooled concentrated ammonium hydroxide solution.

  • Stir vigorously to form the amide.

  • Dehydrate the amide using a suitable dehydrating agent (e.g., P₂O₅ or trifluoroacetic anhydride) to yield 2-Bromo-5-cyanopyridine.

Step 3: Conversion of 2-Bromo-5-cyanopyridine to 2-Cyano-5-pyridinecarboxylic acid

  • Dissolve 2-Bromo-5-cyanopyridine in dry diethyl ether and cool to -78°C.

  • Add n-butyllithium dropwise and stir for 1 hour.

  • Bubble CO₂ gas through the solution or add crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify with HCl.

  • Extract the product with an organic solvent and purify by chromatography.

Step 4: Formation of the Tetrazole Ring

  • Dissolve 2-Cyano-5-pyridinecarboxylic acid in DMF.

  • Add sodium azide and ammonium chloride.

  • Heat the mixture at 100-120°C for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and acidify with HCl to precipitate the product.

  • Filter, wash with cold water, and recrystallize from a suitable solvent to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Medicinal Chemistry Applications and Biological Evaluation

The structural features of this compound suggest several potential therapeutic applications. The pyridine nucleus is a common scaffold in many biologically active compounds.[7] The presence of both a carboxylic acid and a tetrazole, a known carboxylic acid bioisostere, opens up possibilities for dual interactions with biological targets or improved pharmacokinetic profiles.

Antihypertensive Activity

Many pyridinecarboxylic acid derivatives have been investigated as antihypertensive agents.[8] Furthermore, tetrazole-containing compounds, such as the angiotensin II receptor blocker Losartan, are widely used in the treatment of hypertension. The combination of these two pharmacophores in this compound makes it a promising candidate for development as a novel antihypertensive drug.

  • Animals: Use adult male Spontaneously Hypertensive Rats (SHRs).

  • Housing: House the animals under standard laboratory conditions with free access to food and water.

  • Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure using the tail-cuff method.

  • Drug Administration: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compound orally by gavage at various doses.

  • Data Collection: Measure systolic blood pressure and heart rate at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Analysis: Analyze the data to determine the dose-dependent effect of the compound on blood pressure.

Nicotinic Acid Receptor (GPR109A) Agonism

Nicotinic acid (pyridine-3-carboxylic acid) is a well-known lipid-lowering agent that acts through the GPR109A receptor.[10] Given the structural similarity, this compound could potentially act as a GPR109A agonist, offering a therapeutic avenue for dyslipidemia. Tetrazole-containing pyrazoles have been identified as potent agonists of this receptor.[9]

GPR109A_Pathway Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Lipolysis Lipolysis Inhibition Gi->Lipolysis ↓cAMP leads to cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL phosphorylates/ activates HSL->Lipolysis leads to

Caption: GPR109A signaling pathway for lipolysis inhibition.

  • Cell Line: Use a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

  • Assay Principle: Measure the inhibition of forskolin-stimulated cAMP production upon compound treatment.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Wash the cells and incubate with a cAMP assay buffer.

    • Add serial dilutions of this compound or a reference agonist (e.g., nicotinic acid).

    • Stimulate the cells with forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value.

Antimicrobial Activity

Pyridine and tetrazole moieties are present in various antimicrobial agents.[11] Therefore, this compound could be explored for its potential antibacterial and antifungal properties.

  • Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method: Use the broth microdilution method according to CLSI guidelines.

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized microbial suspension.

    • Include positive (microorganism without compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data of Structurally Related Compounds

While specific data for this compound is not available, the following tables summarize the biological activities of structurally related pyridine-tetrazole and pyridine-carboxylic acid derivatives to provide a comparative context.

Table 1: Antihypertensive Activity of Related Pyridine-Carboxylic Acid Derivatives

CompoundAnimal ModelRouteDoseMax. Fall in Mean Arterial Pressure (mmHg)Reference
5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acidSHROral30 mg/kg55[8]
5-(benzylamino)-2-pyridinecarboxylic acidSHROral30 mg/kg45[8]

Table 2: GPR109A Agonist Activity of a Related Tetrazole Compound

CompoundAssay TypeCell LineEC₅₀ (nM)Reference
A Tricyclic Pyrazole TetrazoleGPR109A activationCHO-K115[9]
Nicotinic AcidGPR109A activationCHO-K1280[9]

Table 3: Antimicrobial Activity of a Related Pyrazolylthiazole Carboxylic Acid

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2hS. aureus6.25[11]
CiprofloxacinS. aureus6.25[11]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique structural combination of a pyridine ring, a carboxylic acid, and a tetrazole bioisostere warrants further investigation into its synthesis and pharmacological properties. The provided application notes and protocols offer a foundational framework for researchers to explore the potential of this compound in areas such as hypertension, dyslipidemia, and infectious diseases. Further derivatization of the core structure could lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols: 5-Carboxy-2-(5-tetrazolyl)-pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for the coordination chemistry of 5-Carboxy-2-(5-tetrazolyl)-pyridine are not extensively available in the reviewed literature. The following application notes and protocols are based on closely related and analogous structures containing pyridyl, tetrazolyl, and carboxylate functionalities. These have been compiled to provide a representative guide and a starting point for experimental design.

Introduction

This compound is a multifunctional ligand of significant interest in coordination chemistry. Its structure combines three key coordinating groups: a pyridine ring, a tetrazole ring, and a carboxylic acid moiety. This unique combination allows for versatile coordination modes, making it a promising building block for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes. The tetrazole group, in particular, is a well-established bioisostere for carboxylic acids, offering potential applications in medicinal chemistry and drug design due to its metabolic stability.[1] The presence of both a carboxylate and a tetrazolate group provides multiple hard and soft coordination sites, enabling the formation of structurally diverse and potentially functional materials.

Potential Applications

Coordination complexes derived from ligands analogous to this compound have shown promise in several fields:

  • Catalysis: Metal complexes featuring tetrazole-carboxylate ligands have been investigated as catalysts in various organic transformations.[2] The coordination environment around the metal center, influenced by the ligand, plays a crucial role in the catalytic activity.

  • Luminescence: The aromatic nature of the pyridine and tetrazole rings can lead to luminescent properties in the corresponding metal complexes, making them candidates for applications in sensing and imaging.

  • Gas Storage and Separation: The porous nature of MOFs constructed from such ligands could be exploited for the storage and separation of gases.

  • Drug Development: The bioisosteric nature of the tetrazole ring with the carboxyl group suggests that metal complexes of this ligand could be explored for their biological activities.

Quantitative Data from Analogous Crystal Structures

The following table summarizes representative crystallographic data from metal complexes of ligands containing pyridyl, tetrazolyl, and/or carboxylate functionalities. This data provides an insight into the expected coordination behavior and structural parameters.

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Co(C₆H₄N₅)₂(H₂O)₄]·2H₂O (with 5-(4-pyridyl)tetrazole)Co(II)Distorted OctahedralCo-N: ~2.17 Co-O: ~2.10 - 2.12N-Co-N: 180 O-Co-O: ~88 - 92[3]
[Co(Tppebc)₂(Py)(H₂O)]n (with a tetrazole-carboxylate ligand)Co(II)Distorted OctahedralCo-N (tetrazole): ~2.13 Co-N (pyridine): ~2.21 Co-O (carboxylate): ~2.06 Co-O (water): ~2.11N-Co-N: ~90 - 175 O-Co-O: ~85 - 170[2]
[Ni(Tppebc)₂(Py)(H₂O)]n (with a tetrazole-carboxylate ligand)Ni(II)Distorted OctahedralNi-N (tetrazole): ~2.08 Ni-N (pyridine): ~2.14 Ni-O (carboxylate): ~2.03 Ni-O (water): ~2.07N-Ni-N: ~90 - 174 O-Ni-O: ~87 - 171[2]
[Cu₂(ttzCOO)₂(H₂O)₄]·4H₂O (with tetrazole-5-carboxylate)Cu(II)Square PyramidalCu-N: ~1.98 Cu-O (carboxylate): ~1.96 Cu-O (water): ~1.95, ~2.33N-Cu-O: ~89 - 170 O-Cu-O: ~88 - 169[4]
[Zn₂(ttzCOO)₂(H₂O)₆]·2H₂O (with tetrazole-5-carboxylate)Zn(II)OctahedralZn-N: ~2.12 Zn-O (carboxylate): ~2.08 Zn-O (water): ~2.10 - 2.15N-Zn-O: ~88 - 173 O-Zn-O: ~87 - 174[4]

Experimental Protocols

The following are generalized protocols for the synthesis of the ligand and its metal complexes, based on established methods for similar compounds.

Protocol 1: Synthesis of 5-Carboxy-2-(1H-tetrazol-5-yl)pyridine

This protocol is a hypothetical pathway based on the common synthesis of 5-substituted tetrazoles from nitriles.

Workflow Diagram:

Synthesis_Workflow A 2-Cyano-5-pyridinecarboxylic acid B Reaction Mixture (NaN3, NH4Cl, DMF) A->B Add reagents C Heating under N2 (e.g., 120 °C, 24h) B->C Heat D Acidification (e.g., HCl) C->D Cool & Acidify E Precipitation & Filtration D->E Isolate F Purification (Recrystallization) E->F Purify G 5-Carboxy-2-(1H-tetrazol-5-yl)pyridine F->G Final Product

Caption: Workflow for the synthesis of the target ligand.

Materials:

  • 2-Cyano-5-pyridinecarboxylic acid

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, combine 2-Cyano-5-pyridinecarboxylic acid (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.1 equivalents).

  • Add anhydrous DMF to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture with stirring at 120 °C for 24 hours.

  • Cool the mixture to room temperature.

  • Slowly add distilled water to the reaction mixture.

  • Acidify the solution to a pH of approximately 2 with hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum.

Protocol 2: General Synthesis of a Metal-Organic Framework (MOF) using this compound

This protocol describes a general hydrothermal synthesis method for a coordination polymer.

Workflow Diagram:

MOF_Synthesis_Workflow A Ligand & Metal Salt (e.g., Co(NO3)2·6H2O) C Teflon-lined Autoclave A->C B Solvent System (e.g., DMF/H2O) B->C D Hydrothermal Reaction (e.g., 150 °C, 3 days) C->D Heat E Slow Cooling D->E Cool F Crystal Isolation & Washing E->F Isolate G Coordination Polymer Crystals F->G Final Product Ligand_Properties_Relationship cluster_ligand Ligand: this compound cluster_properties Resulting Complex Properties cluster_applications Potential Applications A Pyridine Ring (N-donor) D Diverse Coordination Modes (Chelating, Bridging) A->D B Carboxylate Group (O-donor) B->D C Tetrazole Ring (N-donors) C->D E Structural Diversity (Discrete, 1D, 2D, 3D) D->E F Potential Functionality E->F G Catalysis F->G H Luminescence F->H I Porous Materials F->I J Bio-inorganic Chemistry F->J

References

experimental setup for reactions with 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for key reactions involving 5-Carboxy-2-(5-tetrazolyl)-pyridine, a versatile bifunctional molecule. This compound incorporates a pyridine ring, a carboxylic acid, and a tetrazole moiety, making it a valuable building block in medicinal chemistry and materials science. The tetrazole ring, in particular, is a well-recognized bioisostere of the carboxylic acid group, offering potential advantages in drug design, such as improved metabolic stability and lipophilicity.

The following sections detail protocols for common synthetic transformations targeting the carboxylic acid and tetrazole functionalities of this molecule. While specific experimental data for this compound is limited in the available literature, the provided protocols are based on well-established methods for analogous structures.

Amide Bond Formation via Coupling Reactions

The carboxylic acid group of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents. This reaction is fundamental in the synthesis of new chemical entities for drug discovery, allowing for the introduction of diverse functionalities. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The addition of additives like HOBt (Hydroxybenzotriazole) can suppress side reactions and improve yields.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Data Presentation: Illustrative Amide Coupling Reactions

The following table summarizes illustrative reaction conditions for the synthesis of various amides from this compound. Note: The yields are hypothetical and based on typical outcomes for similar reactions due to the lack of specific literature data for this compound.

AmineCoupling ReagentBaseSolventReaction Time (h)Illustrative Yield (%)
BenzylamineHATUDIPEADMF685-95
MorpholineEDC/HOBtDIPEADCM/DMF1280-90
AnilineT3PPyridineAcetonitrile875-85
Glycine methyl esterDCC/DMAPEt₃NDCM1080-90

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow Reactants This compound + Amine + Base (DIPEA) Coupling_Reagent Add Coupling Reagent (e.g., HATU) Reactants->Coupling_Reagent 1 Reaction Stir at Room Temperature (4-12 h) Coupling_Reagent->Reaction 2 Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup 3 Purification Purification (Column Chromatography) Workup->Purification 4 Product Amide Product Purification->Product 5

Caption: Workflow for the synthesis of amides from this compound.

Esterification of the Carboxylic Acid

The carboxylic acid moiety can be converted to its corresponding ester through various methods, most commonly via Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. This reaction is useful for modifying the pharmacokinetic properties of a potential drug candidate or for protecting the carboxylic acid during subsequent synthetic steps.

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a general method for the esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as catalyst

  • Sodium bicarbonate (NaHCO₃) for neutralization

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 6-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Illustrative Esterification Reactions

The following table presents illustrative conditions for the esterification of this compound. Note: The yields are hypothetical and based on typical outcomes for similar reactions.

AlcoholCatalystSolventReaction Time (h)Illustrative Yield (%)
MethanolH₂SO₄ (cat.)Methanol1280-90
EthanolSOCl₂Ethanol885-95
IsopropanolH₂SO₄ (cat.)Isopropanol2470-80
Benzyl alcoholDCC/DMAPDCM1075-85

Experimental Workflow: Esterification

Esterification_Workflow Reactants This compound + Alcohol (excess) Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst 1 Reaction Reflux (6-24 h) Catalyst->Reaction 2 Workup Neutralization & Aqueous Workup Reaction->Workup 3 Purification Purification (Column Chromatography) Workup->Purification 4 Product Ester Product Purification->Product 5

Caption: Workflow for the Fischer esterification of this compound.

N-Alkylation of the Tetrazole Ring

The tetrazole ring of this compound possesses two nitrogen atoms that can be alkylated, leading to a mixture of N1 and N2 regioisomers. The ratio of these isomers is influenced by the reaction conditions, including the solvent, base, and alkylating agent. This modification can be used to fine-tune the biological activity and physicochemical properties of the molecule.

Experimental Protocol: N-Alkylation of the Tetrazole

This protocol outlines a general procedure for the N-alkylation of the tetrazole ring.

Materials:

  • This compound (or its corresponding ester for better solubility)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as base

  • Anhydrous acetone or DMF

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in anhydrous acetone or DMF, add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Separate the regioisomers and purify the products by column chromatography.

Data Presentation: Illustrative N-Alkylation Reactions

The following table provides illustrative conditions for the N-alkylation of the tetrazole ring. Note: The yields and isomer ratios are hypothetical and based on general outcomes for tetrazole alkylation.

Alkylating AgentBaseSolventTemperature (°C)Illustrative Total Yield (%)Illustrative N1:N2 Ratio
Methyl IodideK₂CO₃AcetoneRT80-90Varies
Benzyl BromideK₂CO₃DMF5085-95Varies
Ethyl BromoacetateCs₂CO₃AcetonitrileRT75-85Varies

Signaling Pathway/Logical Relationship: N-Alkylation Regioisomerism

N_Alkylation Start 5-Carboxy-2-(1H-tetrazol-5-yl)-pyridine Reaction_Conditions Alkylation (R-X, Base) Start->Reaction_Conditions N1_Isomer N1-Alkylated Product Reaction_Conditions->N1_Isomer Path A N2_Isomer N2-Alkylated Product Reaction_Conditions->N2_Isomer Path B

Caption: N-Alkylation of the tetrazole ring leads to a mixture of N1 and N2 regioisomers.

Application Notes and Protocols for the Characterization of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, making this class of compounds particularly interesting for drug design.[1][2][3]

Overview of Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by identifying the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural integrity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Thermal Analysis (DSC/TGA): To investigate the thermal stability, melting point, and decomposition profile.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties of the compound.

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts (δ) in ppm for this compound, based on data from analogous pyridine-tetrazole compounds.[1][3][4][5] The exact values may vary depending on the solvent and experimental conditions.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Pyridine H-38.3 - 8.6125 - 128
Pyridine H-47.8 - 8.1140 - 143
Pyridine H-69.0 - 9.4150 - 153
Carboxyl OH10.0 - 13.0 (broad)-
Pyridine C-2-158 - 162
Pyridine C-5-135 - 138
Carboxyl C=O-165 - 170
Tetrazole C-5-162 - 166
Table 2: Expected Mass Spectrometry Fragmentation

Electrospray ionization (ESI) is a suitable technique for the mass spectrometric analysis of this compound.[1] The expected fragmentation patterns in positive ion mode are presented below, based on studies of similar 5-aryl-tetrazoles.[1][2]

m/z Value Proposed Fragment Notes
[M+H]⁺Protonated molecular ionThe parent ion.
[M+H - N₂]⁺Loss of a nitrogen moleculeA common fragmentation for tetrazoles.[1]
[M+H - N₂ - CO₂]⁺Subsequent loss of carbon dioxideFrom the carboxylic acid group.
[Pyridine-CN]⁺Pyridine nitrile cationResulting from further fragmentation.
Table 3: HPLC Method Parameters for Purity Assessment

This table outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this compound.[6][7]

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 272 nm[7]
Injection Volume 10 µL
Column Temperature 30 °C
Table 4: Key FTIR Absorption Bands

The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[8]

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C=O stretch (Carboxylic acid)1700-1730
C=N and C=C stretch (Pyridine and Tetrazole rings)1450-1650
N-N=N stretch (Tetrazole ring)1200-1300
C-H stretch (Aromatic)3000-3100
Table 5: Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound.[9][10][11]

Parameter Expected Value Technique
Melting Point > 200 °C (with decomposition)DSC
Decomposition Temperature (T_onset) 200 - 250 °CTGA
Mass Loss Significant mass loss corresponding to the loss of N₂ and CO₂TGA

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

    • For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).[1]

HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of HPLC-grade solvents. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile. Degas the mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and run the gradient program. A typical gradient could be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to 5% B and re-equilibrate.

    • Monitor the chromatogram at the specified wavelength.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the retention time and peak area. Calculate the purity of the sample based on the relative peak areas.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them with known correlation tables.

Thermal Analysis Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • DSC Analysis:

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a similar temperature range as the DSC.

    • Record the mass loss as a function of temperature.

  • Data Analysis: Determine the melting point from the peak of the endothermic event in the DSC thermogram. Determine the onset of decomposition and the percentage of mass loss from the TGA curve.

Visualizations

Characterization_Workflow cluster_synthesis Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis and Interpretation cluster_report Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (Purity) Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Structure Structural Elucidation NMR->Structure Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups Thermal_Properties Thermal Stability Thermal->Thermal_Properties Report Comprehensive Report Structure->Report Purity->Report Functional_Groups->Report Thermal_Properties->Report Molecular_Weight->Report

Caption: Overall workflow for the characterization of this compound.

HPLC_Workflow start Start prep_mobile Prepare Mobile Phase (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) start->prep_mobile prep_sample Prepare Sample (1 mg/mL, filter) start->prep_sample equilibrate Equilibrate Column (C18, 30 min) prep_mobile->equilibrate prep_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Program (e.g., 5-95% B over 20 min) inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end End calculate->end

Caption: Step-by-step workflow for HPLC purity analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation prep Prepare Dilute Solution (e.g., 1 mg/mL in MeOH) infuse Infuse into ESI Source prep->infuse acquire_full_scan Acquire Full Scan MS (Positive and Negative Modes) infuse->acquire_full_scan select_precursor Select [M+H]⁺ Ion acquire_full_scan->select_precursor confirm_mw Confirm Molecular Weight acquire_full_scan->confirm_mw acquire_msms Acquire MS/MS Spectrum (Collision-Induced Dissociation) select_precursor->acquire_msms analyze_fragments Analyze Fragmentation Pattern acquire_msms->analyze_fragments propose_pathways Propose Fragmentation Pathways analyze_fragments->propose_pathways

Caption: Workflow for mass spectrometry analysis.

References

Application Notes and Protocols for the Biological Activity Testing of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the initial biological screening of the novel compound, 5-Carboxy-2-(5-tetrazolyl)-pyridine. This compound incorporates a pyridine ring, a tetrazole ring, and a carboxylic acid moiety, structural features commonly associated with a range of biological activities. The tetrazole ring, in particular, is a well-recognized bioisostere of the carboxylic acid group, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[1][2] Given the diverse therapeutic applications of pyridine and tetrazole derivatives, including anticancer, antimicrobial, and neurological activities, a multi-assay screening approach is proposed.[3][4][5][6][7][8] The following protocols detail the experimental procedures for evaluating the cytotoxic, antimicrobial, and anticonvulsant potential of this compound.

Compound Information

  • Compound Name: this compound

  • Synonyms: 2-(5-Tetrazolyl)nicotinic acid

  • Chemical Structure:

  • Key Structural Features: Pyridine ring, Tetrazole ring, Carboxylic acid. The pyridine scaffold is a common feature in many pharmaceuticals.[3][9] The tetrazole ring is metabolically stable and can act as a bioisostere for carboxylic acids, potentially enhancing binding to biological targets.[1][2]

Proposed Biological Screening Assays

Based on the prevalence of biological activities within pyridine and tetrazole chemical classes, the following assays are recommended for the initial screening of this compound:

  • In Vitro Cytotoxicity Assay: To determine the potential anticancer activity, the compound will be tested against a panel of human cancer cell lines using the MTT assay.

  • Antimicrobial Susceptibility Testing: To assess its potential as an antimicrobial agent, the compound will be evaluated against representative strains of Gram-positive and Gram-negative bacteria, as well as a fungal pathogen, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • In Vivo Anticonvulsant Activity Screening: To explore potential neurological effects, the compound will be tested in a murine model of pentylenetetrazol (PTZ)-induced seizures.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Dulbecco's Modified Eagle Medium (DMEM) and/or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against selected microorganisms.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • DMSO

  • Sterile 96-well plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The concentration range should typically be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anticonvulsant Screening: PTZ-Induced Seizure Model

This protocol provides a preliminary assessment of the anticonvulsant activity in mice. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Pentylenetetrazol (PTZ)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Syringes and needles for injection

  • Observation cages

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control

    • Test Compound (e.g., 10, 30, 100 mg/kg)

    • Positive Control (Diazepam, e.g., 4 mg/kg)

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the induction of seizures.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and record the following for 30 minutes:

    • Latency to the onset of myoclonic jerks.

    • Latency to the onset of generalized clonic-tonic seizures.

    • Duration of seizures.

  • Data Analysis: Compare the seizure parameters of the compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation

The following tables present hypothetical data for the biological activity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma28.7
HCT116Colorectal Carcinoma12.5
DoxorubicinPositive Control0.8

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive32
Escherichia coliGram-negative64
Candida albicansFungus>128
CiprofloxacinBacterial Control1
FluconazoleFungal Control4

Table 3: Anticonvulsant Effect of this compound in the PTZ-induced Seizure Model

Treatment GroupDose (mg/kg)Latency to Myoclonic Jerks (s)Latency to Clonic-Tonic Seizures (s)
Vehicle Control-65 ± 5110 ± 8
Compound1080 ± 6145 ± 10
Compound30125 ± 9210 ± 12
Compound100180 ± 11 300 ± 15
Diazepam4250 ± 14>1800 (Protected)
Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_outcome Outcome Compound This compound Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Compound->Antimicrobial Anticonvulsant In Vivo Anticonvulsant (PTZ Model) Compound->Anticonvulsant IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Seizure Seizure Parameter Analysis Anticonvulsant->Seizure Lead Lead Candidate Identification IC50->Lead MIC->Lead Seizure->Lead Apoptosis_Pathway Compound This compound Receptor Death Receptor (e.g., Fas, TNFR1) Compound->Receptor Induces Ligand Binding or Sensitizes Receptor Casp8 Caspase-8 Receptor->Casp8 Bid Bid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 tBid tBid Bid->tBid Bax Bax/Bak Activation tBid->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Decision_Tree Start Screening Results Cytotoxicity Significant Cytotoxicity? (IC50 < 20 µM) Start->Cytotoxicity Antimicrobial Significant Antimicrobial? (MIC < 64 µg/mL) Cytotoxicity->Antimicrobial No Lead_Cancer Lead for Anticancer Drug Development Cytotoxicity->Lead_Cancer Yes Anticonvulsant Significant Anticonvulsant? Antimicrobial->Anticonvulsant No Lead_Antimicrobial Lead for Antimicrobial Drug Development Antimicrobial->Lead_Antimicrobial Yes Lead_Neuro Lead for Neurological Drug Development Anticonvulsant->Lead_Neuro Yes Discard Low Priority or Discard Anticonvulsant->Discard No

References

Application Notes and Protocols for 5-Carboxy-2-(5-tetrazolyl)-pyridine in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and protocols for 5-Carboxy-2-(5-tetrazolyl)-pyridine are not extensively available in the current body of scientific literature. The following application notes and protocols are based on established methodologies for structurally analogous pyridine-tetrazole and pyridine-carboxylate ligands. These should serve as a foundational guide for the development of novel materials using this compound, with the understanding that optimization will be necessary.

Introduction

This compound is a bifunctional organic ligand possessing both a carboxylate group and a tetrazole ring attached to a central pyridine scaffold. This unique combination of coordination sites makes it an excellent candidate for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. The tetrazole group is a well-known bioisostere for the carboxylic acid group, offering metabolic stability in biological systems. In materials science, the nitrogen-rich tetrazole ring and the carboxylate group provide versatile coordination modes for binding to metal ions, leading to the formation of diverse and stable multidimensional structures.

These materials are of significant interest for a range of applications, including:

  • Luminescent Sensors: The organic ligand can act as an "antenna" to absorb light and transfer the energy to a coordinated metal ion (often a lanthanide), resulting in characteristic luminescent emission. This property can be exploited for the detection of small molecules or ions.

  • Gas Storage and Separation: The porous nature of MOFs allows for the adsorption and storage of gases such as hydrogen and carbon dioxide.

  • Catalysis: The metal centers within the framework can act as catalytic sites for various organic reactions.

  • Drug Delivery: The tunable pore size and biocompatibility of some MOFs make them suitable for encapsulating and releasing drug molecules.

Application Notes

Luminescent Materials

Coordination polymers derived from ligands similar to this compound, particularly those incorporating Zn(II) or Cd(II), often exhibit strong fluorescent emissions in the solid state at room temperature. The emission properties are influenced by the coordination environment of the metal ion and the nature of the organic ligand. For instance, coordination polymers of zinc with tetrazolyl ligands have been reported to show strong blue fluorescent emissions.[1] The pyridine and tetrazole moieties can facilitate efficient energy transfer to emissive metal centers, making these materials promising for applications in chemical sensing and optoelectronics.

Metal-Organic Frameworks (MOFs)

The combination of the rigid pyridine ring with the coordinating carboxylate and tetrazole groups allows for the construction of robust, porous MOFs. The specific topology of the resulting framework will depend on the coordination preference of the metal ion, the solvent system, and the reaction temperature. For example, related pyridine-dicarboxylic acid ligands have been used to create 2D and 3D frameworks with interesting structural motifs, including interpenetrated networks.[2][3]

Structural Diversity

The versatility of the this compound ligand allows for the formation of a wide array of structures, from simple 1D chains to complex 3D frameworks. The coordination can involve the nitrogen atoms of the pyridine and tetrazole rings, as well as the oxygen atoms of the carboxylate group. The presence of co-ligands and template molecules can further influence the final structure.

Quantitative Data from Analogous Systems

The following tables summarize data from materials synthesized using structurally similar ligands.

Table 1: Luminescent Properties of Analogous Coordination Polymers

Compound/LigandMetal IonEmission Max (λ_max)Reference
[Zn(CH₃CN₄)₂]₃(H₂O)Zn(II)396 nm[1]
[Zn(HCN₄)₂]Zn(II)418 nm[1]
[Zn(4-MPTZ)₂] (4-MPTZ = 5-(4-methylphenyl)tetrazole)Zn(II)397 nm[1]
[Zn(2,3-pydc)(bpp)]·2.5H₂O (2,3-pydcH₂ = pyridine-2,3-dicarboxylic acid)Zn(II)425 nm[2]
[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂OCd(II)445 nm[2]

Table 2: Typical Synthesis Conditions for Analogous Coordination Polymers

MethodMetal SaltLigand(s)SolventTemperatureTimeReference
HydrothermalZn(ClO₄)₂Acetonitrile, NaN₃Water160 °C3 days[1]
Room TemperatureCu(NO₃)₂·3H₂OPyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propaneH₂O/EthanolRoom Temp.Several days[2]
SolvothermalCoCl₂·6H₂OBiphenyl-2,2',5,5'-tetracarboxylic acid, 1,3-bis[(1H-imidazol-1-yl)methyl]benzeneDMF/Ethanol/H₂O120 °C3 days[4]

Experimental Protocols

Protocol 1: General Synthesis of a Metal-Organic Framework using a Pyridine-Tetrazole-Carboxylate Ligand

This protocol describes a general hydrothermal synthesis method adaptable for this compound.

Materials:

  • This compound (or analogous ligand)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cu(NO₃)₂·3H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Methanol, Ethanol, Water)

  • Deionized water

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Analytical balance

  • Oven

  • Vacuum filtration apparatus

  • Centrifuge

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of the metal salt in 5 mL of the chosen solvent (e.g., DMF).

  • Add 0.1 mmol of this compound to the solution.

  • Add any co-ligands or modulators if desired.

  • Seal the vial tightly and place it in an oven preheated to 100-120 °C.

  • Maintain the temperature for 24-72 hours.

  • After the reaction time, allow the oven to cool slowly to room temperature.

  • Crystals of the product should have formed. Collect the crystals by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Further wash with a more volatile solvent like ethanol or acetone.

  • Dry the product under vacuum or in a desiccator.

Protocol 2: Characterization of the Synthesized Material

A. Powder X-Ray Diffraction (PXRD):

  • Grind a small sample of the crystalline product into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction if available to confirm phase purity.

B. Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the sample in an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the TGA curve to determine the thermal stability of the framework and identify the loss of solvent molecules.

C. Photoluminescence Spectroscopy:

  • Place a solid sample of the material in a solid-state sample holder of a spectrofluorometer.

  • Determine the optimal excitation wavelength by measuring the excitation spectrum while monitoring the emission at an estimated emission maximum.

  • Measure the emission spectrum by exciting the sample at its determined optimal excitation wavelength.

  • Record the emission maximum (λ_em).

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_processing Product Processing cluster_product Final Product Ligand This compound Reaction Hydrothermal/Solvothermal Reaction (100-120 °C, 24-72h) Ligand->Reaction Metal Metal Salt (e.g., Zn(NO₃)₂) Metal->Reaction Solvent Solvent (e.g., DMF/H₂O) Solvent->Reaction Cooling Slow Cooling Reaction->Cooling Self-assembly Filtration Filtration/Washing Cooling->Filtration Drying Vaccum Drying Filtration->Drying MOF Crystalline MOF/ Coordination Polymer Drying->MOF

Caption: General workflow for the synthesis of a MOF/Coordination Polymer.

Logical_Relationships cluster_inputs Input Variables cluster_outputs Resulting Material Properties Ligand Ligand Structure (this compound) Topology Framework Topology (1D, 2D, 3D) Ligand->Topology Luminescence Luminescent Properties Ligand->Luminescence Metal Metal Ion (Coordination Geometry) Metal->Topology Metal->Luminescence Conditions Synthesis Conditions (Temp., Solvent, pH) Conditions->Topology Porosity Porosity & Surface Area Topology->Porosity Stability Thermal/Chemical Stability Topology->Stability

Caption: Factors influencing the properties of the final material.

References

Application Notes & Protocols: 5-Carboxy-2-(5-tetrazolyl)-pyridine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-2-(5-tetrazolyl)-pyridine is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group and a tetrazole ring. While specific literature on this exact molecule as a molecular probe is limited, its structural motifs—a pyridine-tetrazole scaffold and a carboxylic acid group—suggest its potential utility in various biological and chemical applications. The tetrazole ring is a well-known bioisostere for carboxylic acids, and pyridine derivatives are common in the development of fluorescent probes and metal ion sensors.[1] This document provides detailed application notes and protocols based on the known properties of analogous compounds.

Principle of Action

The functionality of this compound as a molecular probe is predicated on the following principles:

  • Metal Ion Chelation: The nitrogen atoms of the pyridine and tetrazole rings, in conjunction with the oxygen atoms of the carboxyl group, can act as a multidentate ligand for metal ions. This binding event can lead to a change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, forming the basis for a ratiometric or "turn-on"/"turn-off" fluorescent sensor.

  • Fluorescent Reporter: The conjugated system of the pyridine and tetrazole rings may impart intrinsic fluorescence to the molecule. Perturbations in the local environment, such as binding to a biological macromolecule or a change in pH, could modulate this fluorescence, allowing it to serve as a reporter probe.

  • Bioisosterism and Drug Discovery: As a bioisostere of certain dicarboxylic acids, this molecule can be used as a probe to study enzymes or receptors that recognize dicarboxylic acid substrates or ligands.[1]

Potential Applications

Based on the characteristics of similar compounds, potential applications for this compound include:

  • Fluorescent Detection of Metal Ions: Particularly for divalent cations like Zn²⁺, which are known to interact with pyridine and tetrazole-containing ligands, leading to significant changes in fluorescence.[2][3]

  • Intracellular pH Sensing: The carboxylic acid and tetrazole moieties have distinct pKa values, and their protonation state can influence the molecule's fluorescence, making it a candidate for a pH-sensitive probe.

  • Bioimaging: If the molecule exhibits favorable photophysical properties (e.g., good quantum yield, photostability, and cell permeability), it could be employed for fluorescence microscopy in living cells.[3]

  • Fragment-Based Drug Discovery: The core scaffold can be used as a starting point for the development of inhibitors for enzymes that recognize dicarboxylic acids.

Quantitative Data Summary

Due to the absence of direct experimental data for this compound, the following table presents hypothetical yet plausible data based on analogous pyridine-tetrazole and pyridine-dicarboxylate compounds found in the literature. These values should be experimentally verified.

PropertyEstimated ValueBasis of Estimation
Photophysical Properties
Excitation Maximum (λex)~340-360 nmBased on the UV-Vis absorption of similar pyridine and tetrazole-containing aromatic systems.
Emission Maximum (λem)~420-450 nmTypical emission for small aromatic heterocyclic compounds. A red-shift upon metal binding is expected.[4]
Quantum Yield (ΦF)0.05 - 0.15 (in aqueous buffer)Moderate quantum yield is common for such fluorophores in polar solvents.[4]
Binding Properties (Hypothetical for Zn²⁺)
Association Constant (Ka)10⁵ - 10⁶ M⁻¹Similar magnitude to other pyridine-based fluorescent zinc sensors.[3]
Detection Limit (LOD)~100 - 500 nMAchievable with a probe exhibiting a significant fluorescence change upon binding.[3]
Stoichiometry (Probe:Ion)1:1 or 2:1Dependent on the coordination geometry of the metal ion and the steric accessibility of the ligand.
Physicochemical Properties
pKa₁ (Carboxylic Acid)~3.5 - 4.5Typical range for a carboxylic acid on an electron-deficient pyridine ring.
pKa₂ (Tetrazole NH)~4.5 - 5.5The tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid.

Experimental Protocols

The following are detailed protocols for the synthesis and application of this compound as a molecular probe.

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route adapted from established methods for the synthesis of similar tetrazole derivatives.

Materials:

  • 2-Cyano-5-carboxypyridine

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-5-carboxypyridine (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Fluorescence Titration for Metal Ion Detection

This protocol describes how to evaluate the performance of the probe for detecting a specific metal ion (e.g., Zn²⁺).

Materials:

  • Stock solution of this compound (1 mM in DMSO)

  • Stock solution of ZnCl₂ (10 mM in deionized water)

  • HEPES buffer (50 mM, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution to 10 µM in HEPES buffer.

  • Place 2 mL of the 10 µM probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum (e.g., from 400 to 600 nm) with an excitation wavelength of 350 nm.

  • Add small aliquots of the ZnCl₂ stock solution (e.g., 1-10 µL) to the cuvette to achieve a range of final Zn²⁺ concentrations (e.g., 0 to 100 µM).

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

  • Analyze the titration curve to determine the association constant (Ka) and the detection limit (LOD).

Protocol 3: Live Cell Imaging

This protocol outlines the use of the probe for imaging metal ions in living cells.

Materials:

  • Cultured cells (e.g., HeLa or PC-3) on a glass-bottom dish

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • A metal ionophore (e.g., pyrithione) if investigating intracellular ion changes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe)

Procedure:

  • Grow cells to 70-80% confluency on a glass-bottom dish.

  • Prepare a loading solution by diluting the probe stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the loading solution at 37 °C in a CO₂ incubator for 30 minutes.

  • Wash the cells three times with warm PBS to remove excess probe.

  • Add fresh cell culture medium or PBS to the dish.

  • Image the cells using a fluorescence microscope. Capture images before and after the addition of a stimulus (e.g., a pulse of Zn²⁺ with an ionophore).

  • Analyze the change in fluorescence intensity within the cells to assess changes in intracellular metal ion concentration.

Visualizations

Signaling Pathway and Probe Interaction

cluster_0 Cellular Environment Probe Probe MetalIon Metal Ion (e.g., Zn²⁺) Probe->MetalIon Binding ProbeIonComplex Probe-Ion Complex (Fluorescent) Probe->ProbeIonComplex MetalIon->ProbeIonComplex BiologicalTarget Biological Target (e.g., Enzyme) ProbeIonComplex->BiologicalTarget Interaction/ Inhibition CellMembrane Cell Membrane Extracellular Extracellular->Probe Cellular Uptake Intracellular

Caption: Proposed mechanism of action for the molecular probe.

Experimental Workflow for Metal Ion Detection

A Prepare Probe Solution (10 µM in Buffer) B Record Baseline Fluorescence A->B C Add Metal Ion Aliquot B->C D Equilibrate and Record Fluorescence C->D E Repeat Titration D->E More Aliquots F Analyze Data (Ka, LOD) D->F Titration Complete E->C cluster_components Functional Components Probe This compound Pyridine Pyridine Probe->Pyridine Core Scaffold Carboxyl Carboxylic Acid Probe->Carboxyl pH-sensitive & Metal Chelating Tetrazole Tetrazole Probe->Tetrazole Bioisostere & Metal Chelating

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Carboxy-2-(5-tetrazolyl)-pyridine is a valuable heterocyclic compound, often utilized as a key building block in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a carboxylic acid group and a tetrazole ring on a pyridine scaffold, makes it a versatile ligand and an important intermediate in drug discovery. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This document provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from the commercially available 2,5-pyridinedicarbonitrile. The described method is designed to be robust, scalable, and efficient, making it suitable for laboratory and pilot-plant scale production.

Synthetic Workflow

The overall synthetic strategy involves a two-step process:

  • Tetrazole Formation: Selective reaction of one nitrile group of 2,5-pyridinedicarbonitrile with sodium azide to form the intermediate, 5-Cyano-2-(5-tetrazolyl)pyridine.

  • Nitrile Hydrolysis: Subsequent hydrolysis of the remaining nitrile group to the desired carboxylic acid, yielding this compound.

A visual representation of this workflow is provided below.

G cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Nitrile Hydrolysis 2,5-Pyridinedicarbonitrile 2,5-Pyridinedicarbonitrile Reaction_1 [2+3] Cycloaddition 2,5-Pyridinedicarbonitrile->Reaction_1 Sodium Azide Sodium Azide Sodium Azide->Reaction_1 5-Cyano-2-(5-tetrazolyl)pyridine 5-Cyano-2-(5-tetrazolyl)pyridine Reaction_1->5-Cyano-2-(5-tetrazolyl)pyridine Hydrolysis_Reaction Acid or Base Hydrolysis 5-Cyano-2-(5-tetrazolyl)pyridine->Hydrolysis_Reaction This compound This compound Hydrolysis_Reaction->this compound

Caption: Synthetic workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Cyano-2-(5-tetrazolyl)pyridine

This procedure details the formation of the tetrazole ring via a [2+3] cycloaddition reaction between a nitrile group of 2,5-pyridinedicarbonitrile and sodium azide.[1][3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Pyridinedicarbonitrile129.12100 g0.774
Sodium Azide65.0155.4 g0.852
Triethylamine Hydrochloride137.62117.2 g0.852
N,N-Dimethylformamide (DMF)-1 L-
Deionized Water-As needed-
Ethyl Acetate-As needed-

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-pyridinedicarbonitrile (100 g, 0.774 mol), sodium azide (55.4 g, 0.852 mol), and triethylamine hydrochloride (117.2 g, 0.852 mol).

  • Solvent Addition: Add 1 L of N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into 4 L of ice-cold deionized water with stirring.

    • A precipitate will form. Stir the suspension for 1 hour to ensure complete precipitation.

    • Filter the solid product using a Buchner funnel and wash thoroughly with deionized water (3 x 500 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or acetonitrile.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Expected Yield and Purity:

ParameterValue
Typical Yield 80-90%
Purity (HPLC) >98%
Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the nitrile group in 5-Cyano-2-(5-tetrazolyl)pyridine to a carboxylic acid. Both acidic and basic hydrolysis methods are viable; an acidic hydrolysis is detailed below.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Cyano-2-(5-tetrazolyl)pyridine172.14100 g0.581
Concentrated Sulfuric Acid (98%)98.08500 mL-
Deionized Water-As needed-

Protocol:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-Cyano-2-(5-tetrazolyl)pyridine (100 g, 0.581 mol).

  • Acid Addition: Carefully and slowly add 500 mL of concentrated sulfuric acid to the flask with cooling in an ice bath to manage the exotherm.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

    • A precipitate will form. Adjust the pH of the suspension to approximately 2-3 by the slow addition of a saturated sodium hydroxide solution while keeping the mixture cool in an ice bath.

    • Stir the suspension for 1 hour.

    • Filter the solid product using a Buchner funnel and wash with cold deionized water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 80 °C to a constant weight.

Expected Yield and Purity:

ParameterValue
Typical Yield 85-95%
Purity (HPLC) >99%

Data Presentation

Summary of Quantitative Data for Scale-Up Synthesis:

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)ProductYield (%)Purity (%)
12,5-PyridinedicarbonitrileSodium Azide, Triethylamine HClDMF120245-Cyano-2-(5-tetrazolyl)pyridine80-90>98
25-Cyano-2-(5-tetrazolyl)pyridineConc. Sulfuric Acid-10012This compound85-95>99

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis.

G cluster_step1 Functional Group Transformation 1 cluster_step2 Functional Group Transformation 2 Start 2,5-Pyridinedicarbonitrile Intermediate 5-Cyano-2-(5-tetrazolyl)pyridine Start->Intermediate Step 1 Nitrile1 Pyridine-5-carbonitrile Start->Nitrile1 Nitrile2 Pyridine-2-carbonitrile Start->Nitrile2 FinalProduct This compound Intermediate->FinalProduct Step 2 Tetrazole Tetrazole Ring Intermediate->Tetrazole Intermediate->Nitrile2 Unreacted FinalProduct->Tetrazole CarboxylicAcid Carboxylic Acid FinalProduct->CarboxylicAcid Nitrile1->Tetrazole [2+3] Cycloaddition Nitrile2->CarboxylicAcid Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a crucial intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Tetrazole Product

  • Potential Cause 1: Inefficient [3+2] Cycloaddition Reaction. The formation of the tetrazole ring from a nitrile and sodium azide is a critical step that can be influenced by several factors.

    • Solution: Optimize reaction conditions. The choice of catalyst and solvent is crucial. Studies have shown that silica sulfuric acid can effectively catalyze this reaction in DMF, leading to high yields.[1] Other catalytic systems involving various metal complexes have also been reported to be effective.[2][3] It is recommended to screen different catalysts and solvents to find the optimal conditions for your specific substrate.

  • Potential Cause 2: Inactive Catalyst. The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst or verify the activity of the current batch. Ensure catalysts are stored under the recommended conditions (e.g., in a desiccator).

  • Potential Cause 3: Low Reaction Temperature. The cycloaddition reaction often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like DMF or DMSO is often effective.[1][3]

Problem 2: Incomplete or Unsuccessful Ester Hydrolysis

  • Potential Cause 1: Inappropriate Hydrolysis Conditions. The hydrolysis of an ester on a pyridine ring can be challenging due to the nature of the heterocyclic ring.

    • Solution: Standard acid or base hydrolysis might not be optimal. The use of lithium hydroxide (LiOH) in a mixture of dioxane and water has been reported as an effective method for hydrolyzing esters on pyridine rings.[4]

  • Potential Cause 2: Difficulty in Isolating the Carboxylic Acid Product. The product, being a pyridine carboxylic acid, might be soluble in the aqueous acidic or basic work-up solutions.[4]

    • Solution:

      • Carefully neutralize the reaction mixture to the isoelectric point of the pyridine carboxylic acid to induce precipitation.[5]

      • After neutralization, attempt extraction with an organic solvent like ethyl acetate or dichloromethane.[4]

      • "Salting out" the product from the aqueous layer by adding a saturated salt solution can also be attempted.[4]

      • Azeotropic distillation with ethanol can be used to remove water, followed by extraction.[4]

Problem 3: Presence of Significant Impurities in the Final Product

  • Potential Cause 1: Unreacted Starting Materials. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding more reagents/catalyst.

  • Potential Cause 2: Formation of Side Products. Side reactions can occur during both the tetrazole formation and hydrolysis steps.

    • Solution:

      • For the tetrazole formation, ensure anhydrous conditions if using moisture-sensitive catalysts.

      • During hydrolysis, avoid excessively harsh conditions (very high temperatures or extreme pH) that could lead to the degradation of the pyridine ring.

      • Purify the product using column chromatography, recrystallization, or preparative HPLC to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves two key steps:

  • [3+2] Cycloaddition: Reaction of a 2-cyanopyridine derivative (with a protected carboxylic acid group, usually an ester) with an azide source, most commonly sodium azide, to form the tetrazole ring.

  • Hydrolysis: Deprotection of the carboxylic acid group by hydrolyzing the ester to yield the final product.

Q2: What are the recommended catalysts for the tetrazole formation step?

A2: Several catalytic systems have been shown to be effective for the [3+2] cycloaddition of nitriles and sodium azide. The choice of catalyst can significantly impact the reaction yield and time. Below is a comparison of some reported catalysts.

CatalystSolventTemperatureYield RangeReference
Silica Sulfuric AcidDMFReflux72-95%[1]
Pd-SMTU@boehmitePEG-400120 °CHigh[2]
Fe3O4@L-lysine-Pd(0)Water-High[2]
Co(II)-complexDMSO110 °Cup to 99%[3]
SO3H-carbonDMF100 °C85-95%[6]

Q3: What are the optimal conditions for the hydrolysis of the ester group on the pyridine ring?

A3: Hydrolysis of esters on pyridine rings can be challenging. While standard acidic or basic conditions can be attempted, milder methods are often preferred to avoid degradation and improve isolation.

ReagentSolventKey ConsiderationsReference
LiOH·H2O (1 eq.)Dioxane/H2ONeutralize with 1 equivalent of trifluoroacetic acid for easier extraction.[4]
Aqueous Acid (e.g., HCl)WaterProduct may remain in the aqueous layer as the hydrochloride salt.[4]
Aqueous Base (e.g., NaOH)WaterProduct will be in the aqueous layer as the sodium salt.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting material, intermediate, and product. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help in identifying the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are some common purification techniques for the final product?

A5:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a good method for purification.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from unreacted starting materials and impurities.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by adding acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(5-tetrazolyl)-pyridine-5-carboxylate (Ester Intermediate)

This protocol is a generalized procedure based on literature reports for the formation of 5-substituted tetrazoles.[1][3]

  • Reaction Setup: To a solution of ethyl 6-cyanonicotinate (1 mmol) in DMF (10 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (100 mol%).

  • Reaction: Heat the mixture to reflux and stir for 5-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

This protocol is adapted from methods for hydrolyzing esters on pyridine rings.[4]

  • Reaction Setup: Dissolve the ethyl 2-(5-tetrazolyl)-pyridine-5-carboxylate (1 mmol) in a mixture of dioxane (10 mL) and water (5 mL). Add lithium hydroxide monohydrate (1 mmol).

  • Reaction: Stir the mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC or HPLC).

  • Neutralization and Isolation: Carefully add one equivalent of trifluoroacetic acid to neutralize the mixture. Evaporate the solvents under reduced pressure.

  • Extraction: To the residue, add a small amount of water and extract the product with chloroform or ethyl acetate.

  • Final Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Workflow start Start: Ethyl 6-cyanonicotinate cycloaddition [3+2] Cycloaddition (NaN3, Catalyst, Solvent) start->cycloaddition intermediate Ethyl 2-(5-tetrazolyl)-pyridine-5-carboxylate cycloaddition->intermediate hydrolysis Ester Hydrolysis (LiOH, Dioxane/H2O) intermediate->hydrolysis product Final Product: This compound hydrolysis->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Yield cluster_cyclo Cycloaddition Troubleshooting cluster_hydro Hydrolysis Troubleshooting start Low Yield Observed check_cyclo Check Cycloaddition Step start->check_cyclo Is tetrazole intermediate yield low? check_hydro Check Hydrolysis Step start->check_hydro Is final product yield low after hydrolysis? opt_cond Optimize Reaction Conditions (Catalyst, Solvent, Temp) check_cyclo->opt_cond check_cat Check Catalyst Activity check_cyclo->check_cat inc_temp Increase Reaction Temperature check_cyclo->inc_temp alt_hydro Use Alternative Hydrolysis Method (e.g., LiOH) check_hydro->alt_hydro opt_iso Optimize Isolation Protocol (Neutralization, Extraction) check_hydro->opt_iso

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-Carboxy-2-(5-tetrazolyl)-pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. The molecule possesses both a basic pyridine ring and an acidic tetrazole ring, as well as a carboxylic acid group. This can lead to:

  • High Polarity and Water Solubility: The presence of multiple polar functional groups makes the compound highly soluble in aqueous solutions and difficult to extract into common organic solvents[1].

  • Zwitterionic Nature: At its isoelectric point, the molecule can exist as a zwitterion, which often results in poor solubility in both aqueous and organic solvents, complicating purification by recrystallization or chromatography[1].

  • Formation of Regioisomers: The synthesis of the tetrazole ring can lead to the formation of N1 and N2 isomers, which are often difficult to separate due to their similar physical properties[2][3].

  • Removal of Inorganic Salts: Syntheses, particularly those involving sodium azide, often result in inorganic salt byproducts that can be challenging to remove from the highly polar product.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include:

  • Unreacted starting materials (e.g., a cyanopyridine precursor).

  • Regioisomers of the tetrazole ring.

  • Inorganic salts (e.g., sodium chloride, ammonium chloride).

  • Residual solvents from the synthesis.

  • Byproducts from side reactions.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying isomeric impurities[2][3][4].

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities[2][4].

  • Elemental Analysis: To confirm the elemental composition of the final product.

Troubleshooting Guides

Issue 1: Poor Extraction from Aqueous Phase

Problem: The target compound, this compound, remains in the aqueous layer during liquid-liquid extraction with common organic solvents like ethyl acetate or dichloromethane.

Root Cause: The high polarity and potential zwitterionic nature of the compound at neutral pH lead to high water solubility[1].

Solutions:

  • pH Adjustment:

    • Acidic Extraction: Adjust the pH of the aqueous solution to a highly acidic pH (e.g., pH 1-2) using an acid like HCl. This will protonate the pyridine nitrogen and the carboxylate, potentially increasing its affinity for a more polar organic solvent. However, the tetrazole ring's acidity might still keep it in the aqueous phase.

    • Basic Extraction: Adjust the pH to a basic level (e.g., pH 8-9) to deprotonate the carboxylic acid and tetrazole, forming a salt. This is generally not suitable for extraction into non-polar organic solvents.

  • Use of More Polar Solvents: Attempt extraction with more polar, water-immiscible solvents such as n-butanol.

  • Salting Out: Saturate the aqueous phase with a salt like NaCl or KCl before extraction. This can decrease the solubility of the organic compound in the aqueous layer and promote its transfer to the organic phase[1].

Issue 2: Difficulty with Recrystallization

Problem: The compound either does not dissolve in common recrystallization solvents or crashes out of solution as an amorphous solid instead of forming crystals.

Root Cause: The compound's unique solubility profile makes finding a suitable single-solvent or two-solvent system for recrystallization challenging.

Solutions:

  • Solvent Screening:

    • Test a wide range of solvents with varying polarities, such as water, methanol, ethanol, isopropanol, acetonitrile, DMF, and DMSO[5].

    • Consider solvent mixtures. For example, dissolve the compound in a minimal amount of a hot, high-boiling polar solvent (like DMF or DMSO) and then slowly add a less polar anti-solvent (like water, ethanol, or acetonitrile) until turbidity is observed, then allow it to cool slowly.

  • pH Adjustment during Recrystallization:

    • Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃).

    • Treat with activated carbon to remove colored impurities.

    • Filter the solution.

    • Slowly acidify the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the purified product at its isoelectric point. Control the rate of acidification to promote crystal growth.

Issue 3: Co-elution of Impurities during Column Chromatography

Problem: Impurities, particularly regioisomers, co-elute with the desired product during silica gel column chromatography.

Root Cause: The impurities have very similar polarities to the product.

Solutions:

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography: Use a C18-functionalized silica gel with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures with pH modifiers like formic acid or ammonia).

    • Ion-Exchange Chromatography: Utilize an ion-exchange resin to exploit the acidic/basic nature of the molecule for separation[1]. A cation exchange resin could be used at a low pH, or an anion exchange resin at a higher pH.

  • pH-Zone-Refining Counter-Current Chromatography: This advanced technique has been shown to be effective for separating pyridine derivatives with high purity[4]. It relies on partitioning the analyte between two immiscible liquid phases based on its pKa.

Quantitative Data Summary

Purification MethodPurity AchievedKey ParametersReference
pH-Zone-Refining Counter-Current Chromatography>98.5%Solvent System: methyl tert-butyl ether-tetrahydrofuran-water (4:6:7); Retainer: triethylamine; Eluter: hydrochloric acid[4]
Recrystallization>90% (typical)Solvent: Acetonitrile[6]
Column Chromatography (Silica Gel)VariableEluent: Ethyl acetate/Hexane mixtures[2]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation
  • Dissolution: Dissolve the crude this compound in a minimum amount of a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃) with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes at room temperature.

  • Filtration: Filter the solution through a pad of celite to remove the activated charcoal and any insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1 M HCl or acetic acid) to the clear filtrate with vigorous stirring. Monitor the pH. The product should precipitate out as the solution is neutralized and then becomes slightly acidic. The optimal pH for precipitation is the isoelectric point.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove residual salts, followed by a wash with a small amount of a water-miscible organic solvent (e.g., cold ethanol or acetone) to aid in drying.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Reverse-Phase Flash Chromatography
  • Column Selection: Choose a C18-functionalized silica gel column suitable for the scale of your purification.

  • Sample Preparation: Dissolve the crude material in a minimum amount of the mobile phase or a strong solvent like methanol or DMF. If using a strong solvent, ensure the sample volume is small relative to the column volume.

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid and pyridine are in a consistent protonation state.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Loading: Load the prepared sample onto the column.

  • Elution: Run a linear gradient from your initial conditions to a higher concentration of the organic solvent (e.g., from 5% B to 95% B) over a suitable number of column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, a further desalting step may be necessary.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution & Pre-treatment cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Drying crude Crude Product dissolve Dissolve in aq. Base crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal filter1 Filter charcoal->filter1 acidify Slowly Add Acid filter1->acidify precipitate Product Precipitates acidify->precipitate filter2 Vacuum Filter precipitate->filter2 wash Wash with Water & Solvent filter2->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by acid-base precipitation.

troubleshooting_logic cluster_extraction Poor Extraction cluster_crystallization Recrystallization Fails cluster_chromatography Chromatography Issues start Purification Challenge Encountered q_extraction Is the compound stuck in the aqueous phase? start->q_extraction q_cryst Difficulty finding a suitable solvent or amorphous solid forms? start->q_cryst q_chrom Co-elution of impurities (e.g., isomers)? start->q_chrom sol_ph Adjust pH of aqueous phase q_extraction->sol_ph Yes sol_solvent Use a more polar organic solvent (e.g., n-butanol) q_extraction->sol_solvent Yes sol_salt Add salt to aqueous phase ('salting out') q_extraction->sol_salt Yes sol_screen Perform extensive solvent screening (single & mixed) q_cryst->sol_screen Yes sol_acidbase Attempt acid-base precipitation q_cryst->sol_acidbase Yes sol_rp Switch to Reverse-Phase (C18) Chromatography q_chrom->sol_rp Yes sol_iex Use Ion-Exchange Chromatography q_chrom->sol_iex Yes sol_ccc Consider Counter-Current Chromatography q_chrom->sol_ccc Yes

Caption: A logical troubleshooting guide for common purification issues of this compound.

References

Technical Support Center: Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves three key stages:

  • Cyanation: Synthesis of 2-Cyano-5-methylpyridine.

  • Tetrazole Formation: Cycloaddition of 2-Cyano-5-methylpyridine with an azide source.

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

Stage 1: Synthesis of 2-Cyano-5-methylpyridine

Q1: My yield of 2-Cyano-5-methylpyridine is low. What are the potential causes and solutions?

A1: Low yields in the cyanation of a pyridine derivative can stem from several factors. A common starting material for this synthesis is 3-methylpyridine. One plausible method involves the in-situ generation of an N-nitropyridinium salt followed by the addition of a cyanide source.

Potential Causes:

  • Incomplete N-nitropyridinium salt formation: The reaction of the pyridine with nitric acid and trifluoroacetic anhydride is crucial. Insufficient reaction time or improper temperature control can lead to incomplete activation of the pyridine ring.

  • Side reactions of the cyanide ion: Cyanide is a potent nucleophile and can participate in unwanted side reactions if the reaction conditions are not optimal.

  • Suboptimal reaction temperature: The temperature for both the activation and cyanation steps needs to be carefully controlled.

Troubleshooting Steps:

ParameterRecommended ConditionRationale
Activation Time 3 hoursEnsures complete formation of the N-nitropyridinium salt intermediate.
Cyanation Temperature 0 °C (initial)Controls the exothermicity of the reaction and minimizes side reactions.
Post-addition Stirring 18 hours at room temperatureAllows the reaction to proceed to completion.
pH Control Maintain pH 6-7 during workupEnsures the product is in a neutral form for efficient extraction.

Experimental Protocol: Synthesis of 2-Cyano-5-methylpyridine

A plausible method for the synthesis of 2-cyanopyridines from pyridines involves pretreatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide.[1]

  • Dissolve 3-methylpyridine (1 equivalent) in trifluoroacetic anhydride (excess) in a flask and cool in an ice bath.

  • Slowly add concentrated nitric acid (2.1 equivalents) to the chilled solution.

  • Stir the mixture for 3 hours at room temperature.

  • In a separate flask, prepare a solution of potassium cyanide (4.9 equivalents) and sodium acetate (5.7 equivalents) in water.

  • Slowly add the pyridine/acid mixture to the cyanide solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 18 hours.

  • Adjust the pH to 6-7 and extract the product with a suitable organic solvent (e.g., CH₂Cl₂).

  • Purify the product by column chromatography.

Note: This is a representative protocol based on similar syntheses. Optimization may be required.

Stage 2: Formation of 2-(5-Tetrazolyl)-5-methylpyridine

Q2: The conversion of the nitrile to the tetrazole is incomplete. How can I improve the yield?

A2: The [3+2] cycloaddition of a nitrile with an azide is the key step for forming the tetrazole ring. Incomplete conversion is a common issue.

Potential Causes:

  • Insufficient reaction temperature or time: This reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Choice of azide source and solvent: The reactivity can be influenced by the azide salt and the solvent used. Sodium azide in a polar aprotic solvent like DMF or DMSO is a common choice.[2]

  • Presence of water: The reaction is sensitive to water, which can lead to side reactions.

Troubleshooting Steps:

ParameterRecommended ConditionRationale
Reaction Temperature 120 °CProvides sufficient energy for the cycloaddition to occur.
Azide Source Sodium Azide (NaN₃)A readily available and effective azide source.
Solvent Anhydrous DMSOA high-boiling polar aprotic solvent that facilitates the reaction.
Reaction Time Monitor by TLCReaction times can vary, so monitoring is crucial to determine completion.

Experimental Protocol: Synthesis of 2-(5-Tetrazolyl)-5-methylpyridine

The reaction of a cyanopyridine with sodium azide is a standard method for tetrazole formation.[2]

  • In a round-bottom flask, dissolve 2-Cyano-5-methylpyridine (1 equivalent) in anhydrous DMSO.

  • Add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with 5N HCl to a pH of 2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Stage 3: Oxidation of 2-(5-Tetrazolyl)-5-methylpyridine

Q3: I am observing byproducts during the oxidation of the methyl group. How can I obtain a cleaner product?

A3: The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be challenging, with potential for incomplete oxidation or degradation of the starting material.

Potential Causes:

  • Oxidizing agent is too harsh or too mild: A strong oxidizing agent like potassium permanganate (KMnO₄) is often used. If conditions are too harsh, ring degradation can occur. If too mild, the reaction may not go to completion, leaving the corresponding aldehyde as a byproduct.

  • Reaction temperature: The temperature needs to be carefully controlled to promote the desired oxidation without causing decomposition.

  • Reaction time: Insufficient reaction time can lead to incomplete conversion.

Troubleshooting Steps:

ParameterRecommended ConditionRationale
Oxidizing Agent Potassium Permanganate (KMnO₄)A strong and effective oxidizing agent for this transformation.
Reaction Temperature RefluxProvides the necessary activation energy for the oxidation.
pH during workup Acidify to pH 1.8To precipitate the carboxylic acid product.
Purification RecrystallizationEffective for removing impurities.

Experimental Protocol: Synthesis of this compound

The oxidation of a methylpyridine to a pyridine carboxylic acid can be achieved using potassium permanganate.[3]

  • Suspend 2-(5-Tetrazolyl)-5-methylpyridine (1 equivalent) in water.

  • Heat the suspension to reflux.

  • Slowly add a solution of potassium permanganate (excess) in water to the refluxing mixture.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Acidify the solution to pH 1.8 with sulfuric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Summary of Potential Side Reactions and Their Mitigation

Side ReactionStage of OccurrenceCauseMitigation Strategy
Hydrolysis of Nitrile to Amide/Carboxylic Acid Tetrazole FormationPresence of water, acidic or basic conditions.[4]Use anhydrous solvents and reagents. Control pH during workup.
Incomplete Oxidation to Aldehyde OxidationInsufficient oxidizing agent or reaction time.Use a sufficient excess of oxidizing agent and monitor the reaction to completion.
Decarboxylation Oxidation / PurificationHigh temperatures.Avoid excessive heating during workup and purification. The position of the carboxyl group at the 5-position makes it relatively stable to decarboxylation compared to a 2-carboxy pyridine.[2]
Pyridine Ring Degradation OxidationOverly harsh oxidation conditions (excessive heat or oxidant).Careful control of temperature and the amount of oxidizing agent.

Visualizing the Synthetic Pathway and Potential Issues

The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.

SynthesisWorkflow Start 3-Methylpyridine Step1 Cyanation (HNO₃, TFAA, KCN) Start->Step1 Intermediate1 2-Cyano-5-methylpyridine Step1->Intermediate1 Step2 Tetrazole Formation (NaN₃, DMSO) Intermediate1->Step2 Intermediate2 2-(5-Tetrazolyl)-5-methylpyridine Step2->Intermediate2 Step3 Oxidation (KMnO₄) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_stage1 Stage 1: Cyanation cluster_stage2 Stage 2: Tetrazole Formation cluster_stage3 Stage 3: Oxidation Start Low Yield or Impure Product S1_Issue Low Cyanopyridine Yield Start->S1_Issue Issue in Stage 1? S2_Issue Incomplete Tetrazole Formation Start->S2_Issue Issue in Stage 2? S3_Issue Oxidation Byproducts Start->S3_Issue Issue in Stage 3? S1_Sol1 Check activation time/temp S1_Issue->S1_Sol1 S1_Sol2 Control cyanation temp (0°C) S1_Issue->S1_Sol2 S2_Sol1 Increase temp (120°C) / time S2_Issue->S2_Sol1 S2_Sol2 Use anhydrous solvent (DMSO) S2_Issue->S2_Sol2 S3_Sol1 Control oxidant amount/temp S3_Issue->S3_Sol1 S3_Sol2 Monitor reaction to completion S3_Issue->S3_Sol2

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Carboxy-2-(5-tetrazolyl)-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the tetrazole ring in this class of compounds?

A1: The most prevalent and established method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile functional group and an azide source, typically sodium azide.[1][2][3] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile substrate.[4]

Q2: I am observing low yields in my tetrazole formation step. What are the initial parameters I should investigate?

A2: Low yields in tetrazole synthesis from nitriles are a common issue. Key parameters to investigate first include:

  • Reaction Temperature: Higher temperatures are often required, but can also lead to decomposition.[5]

  • Reaction Time: These reactions can be slow; ensure sufficient time for completion. Microwave-assisted synthesis can significantly reduce reaction times.[2][4]

  • Choice of Catalyst: The type and concentration of the catalyst are critical. Common catalysts include zinc salts, silica sulfuric acid, and various nanomaterials.[1][4][6]

  • Solvent: The choice of solvent can significantly impact the reaction. DMF is a common solvent for this reaction.[1][7]

Q3: Are there any safety concerns I should be aware of when working with sodium azide?

A3: Yes, sodium azide is highly toxic. More significantly, in the presence of acid, it can generate hydrazoic acid (HN₃), which is highly volatile, toxic, and explosive.[2] Therefore, it is crucial to handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood and to avoid acidic conditions that could lead to the formation of hydrazoic acid, unless part of a well-controlled protocol.

Q4: My final compound is difficult to purify. What strategies can I employ?

A4: The carboxylic acid and tetrazole moieties can make the compound highly polar and potentially amphoteric, which can complicate purification. Consider the following:

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems.

  • Chromatography: Reversed-phase chromatography may be more effective than normal-phase silica gel chromatography for highly polar compounds.

  • pH Adjustment: The solubility of your compound will likely be pH-dependent. You can use this to your advantage in extraction and crystallization steps. For instance, acidification of a basic aqueous solution should precipitate the carboxylic acid.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Nitrile to the Tetrazole
Potential Cause Suggested Solution
Insufficient Catalyst Activity - Increase catalyst loading.- Switch to a different catalyst system (e.g., from a Brønsted acid to a Lewis acid like ZnCl₂).[4]
Low Reaction Temperature - Gradually increase the reaction temperature. Monitor for any decomposition.- Consider using a higher boiling point solvent.- Employ microwave irradiation to achieve higher temperatures and reduce reaction times.[2]
Inappropriate Solvent - Screen different solvents. DMF, NMP, and water (with appropriate catalysts) are commonly used.[1][4][5]
Deactivated Nitrile - If the pyridine ring has strongly electron-donating substituents, the nitrile may be less electrophilic. A stronger Lewis acid catalyst may be required to activate it.
Poor Solubility of Reagents - Ensure all reagents are fully dissolved at the reaction temperature. If not, consider a different solvent system.
Issue 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Decomposition at High Temperatures - Lower the reaction temperature and increase the reaction time accordingly.- Use a more active catalyst that allows for lower reaction temperatures.
Side Reactions of the Carboxylic Acid - Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the tetrazole formation step. The ester can be hydrolyzed in a subsequent step.
Reaction with Solvent - Ensure the solvent is inert under the reaction conditions. For example, some solvents may not be stable to the Lewis acids or high temperatures used.

Experimental Protocols

Protocol 1: General Procedure for Tetrazole Formation using Silica Sulfuric Acid

This protocol is adapted from a method for the synthesis of 5-substituted 1H-tetrazoles.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-carboxy-2-cyanopyridine starting material (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (as per literature recommendations, typically a catalytic amount).

  • Solvent Addition: Add anhydrous DMF (5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding the mixture to ice-water.

  • Isolation: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Tetrazole Synthesis

This protocol is based on general procedures for microwave-assisted tetrazole synthesis.[2][4]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the 5-carboxy-2-cyanopyridine starting material (1 mmol), sodium azide (1.5 mmol), and a suitable catalyst (e.g., triethylammonium chloride or a zinc salt) in DMF (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the target temperature (e.g., 150-180 °C) for the specified time (e.g., 30-60 minutes).

  • Workup and Isolation: After cooling, work up the reaction as described in Protocol 1.

Data Presentation

Table 1: Comparison of Catalysts for 5-Substituted 1H-Tetrazole Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Silica Sulfuric AcidDMF1106-12 h72-95[1]
Fe₃O₄@L-lysine-Pd(0)Water1002-4 hHigh[6]
Zinc(II) chlorideIsopropanolReflux1-3 hVery Good[4]
SO₃H-carbonDMF1006 h85-95[7]
Co-Ni/Fe₃O₄@MMSHSDMF1008-44 minup to 98[8]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_pyridine 5-Carboxy-2-cyanopyridine reaction [3+2] Cycloaddition start_pyridine->reaction start_azide Sodium Azide start_azide->reaction quench Quenching reaction->quench acidify Acidification quench->acidify filter Filtration acidify->filter purify Purification filter->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_temp Temperature Check cluster_catalyst Catalyst Check cluster_solvent Solvent Check start Low Yield Observed temp_check Is reaction temperature optimal? start->temp_check increase_temp Increase temperature or use microwave temp_check->increase_temp Yes cat_check Is catalyst active/sufficient? temp_check->cat_check No check_decomp Check for decomposition increase_temp->check_decomp check_decomp->cat_check increase_cat Increase catalyst loading cat_check->increase_cat Yes change_cat Change catalyst type cat_check->change_cat Consider sol_check Is solvent appropriate? cat_check->sol_check No solution Yield Improved increase_cat->solution change_cat->solution change_sol Screen alternative solvents sol_check->change_sol No sol_check->solution Yes change_sol->solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Spectroscopic Analysis of Pyridine-Tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-tetrazoles. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the pyridine and tetrazole protons in a typical pyridine-tetrazole compound?

A1: The proton on the tetrazole ring typically appears as a singlet in the range of 8.99–9.77 ppm.[1] Protons on the pyridine ring will have characteristic shifts depending on their position relative to the nitrogen atom and the tetrazole substituent. Generally, pyridine protons resonate between 7.2 and 9.4 ppm. For example, in 4-(1H-tetrazol-5-yl)pyridine, the pyridine protons appear as doublets at approximately 8.71-8.72 ppm and 7.91-7.92 ppm.[2] In 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the pyridine ring protons are observed at δ 9.37, 8.83, 8.57, and 7.78–7.74 ppm.[3]

Q2: What are the key characteristic IR absorption bands for the tetrazole ring?

A2: The tetrazole ring exhibits several characteristic infrared (IR) absorption bands. These include vibrations of the tetrazole ring itself, typically found in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹.[4] Specifically, N=N stretching vibrations can be observed around 1329 cm⁻¹.[4] The C-H stretching vibration of the tetrazole ring is often seen near 3129 cm⁻¹.[1] The disappearance of the azide band at approximately 2060 cm⁻¹ and the amine band around 3400 cm⁻¹ can indicate the successful formation of the tetrazole ring during synthesis.[1]

Q3: What are the common fragmentation patterns for pyridine-tetrazoles in mass spectrometry?

A3: In positive ion mode ESI-MS, a common fragmentation pathway for 5-aryl(heteroaryl)tetrazoles is the elimination of two molecules of N₂ from the molecular ion.[3] Another observed fragmentation is the loss of HN₃.[5] For pyridine-containing compounds, fragmentation may also involve the detachment of an HCN molecule from the pyridine ring.[3] In negative ion mode, the characteristic fragmentation is often the loss of a single N₂ molecule.[5]

Troubleshooting Guides

NMR Spectroscopy

Q: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?

A: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may need adjustment. Re-shimming the spectrometer should be the first step.

  • Sample Inhomogeneity/Poor Solubility: If your compound is not fully dissolved or has precipitated, it can lead to peak broadening.[6] Try using a different deuterated solvent in which your compound is more soluble, or gently warm the sample if the compound's stability allows.

  • High Concentration: A highly concentrated sample can also cause peak broadening due to bimolecular interactions.[6] Diluting the sample may help to sharpen the signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

Q: The peaks of my pyridine and tetrazole protons are overlapping. How can I resolve them?

A: Peak overlap can make interpretation difficult. Here are some solutions:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts of your protons and may resolve the overlapping signals.[6]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • 2D NMR Techniques: Experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign coupled protons and their attached carbons, even in crowded regions of the ¹H spectrum.

Q: I see an unexpected peak that might be an N-H proton from the tetrazole ring. How can I confirm this?

A: To confirm the presence of an exchangeable proton like an N-H:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[6]

IR Spectroscopy

Q: I don't see the characteristic tetrazole ring vibrations in my IR spectrum.

A: The absence of expected peaks could indicate a few issues:

  • Incorrect Product: The synthesis may not have been successful in forming the tetrazole ring. Check for the presence of starting material peaks, such as the strong azide stretch around 2100 cm⁻¹ if you started from an azide.[1]

  • Low Concentration: If the sample is not sufficiently concentrated, the peaks of interest may be too weak to observe.

  • Sample Preparation: For solid samples, ensure the material is finely ground and well-mixed with the KBr matrix to avoid scattering of the IR beam.[7]

Mass Spectrometry

Q: I am not observing the molecular ion peak for my pyridine-tetrazole.

A: The molecular ion peak can sometimes be weak or absent, especially in electron impact (EI) ionization.

  • Use a Softer Ionization Technique: Electrospray ionization (ESI) is a softer technique that is more likely to yield a prominent protonated molecule peak ([M+H]⁺).[3]

  • Check for Fragmentation: The molecular ion may be fragmenting immediately after ionization. Look for fragment ions that correspond to expected losses, such as N₂ or HN₃ from the tetrazole ring.[3][5]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyridine-Tetrazole Moieties

ProtonChemical Shift Range (ppm)MultiplicityReference
Tetrazole C-H8.99 - 9.77Singlet[1]
Pyridine H-2, H-68.50 - 9.40Doublet/Multiplet[2][3]
Pyridine H-3, H-57.10 - 8.00Doublet/Multiplet[2][3]
Pyridine H-47.50 - 8.80Triplet/Multiplet[3]

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tetrazole Ring

Vibrational ModeFrequency Range (cm⁻¹)Reference
Ring Vibrations1639 - 1340[4]
Ring Vibrations1200 - 900[4][8]
N=N Stretch~1329[4]
C-H Stretch~3129[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the pyridine-tetrazole sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication can be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and proceed with shimming and data acquisition.

Protocol 2: Sample Preparation for FT-IR Spectroscopy (KBr Pellet Method)

  • Grinding: Grind a small amount (1-2 mg) of the pyridine-tetrazole sample into a fine powder using an agate mortar and pestle.[9]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[9]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve Choose Method grind Grind with KBr weigh->grind Choose Method nmr_analysis NMR Analysis dissolve->nmr_analysis pellet Form Pellet grind->pellet ftir_analysis FT-IR Analysis pellet->ftir_analysis interpret Interpret Spectra nmr_analysis->interpret ftir_analysis->interpret ms_analysis MS Analysis ms_analysis->interpret troubleshoot Troubleshoot Issues interpret->troubleshoot Problem? report Report Results interpret->report Clear Data cluster_prep cluster_prep troubleshoot->cluster_prep Re-prepare Sample

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_logic cluster_nmr NMR Issues cluster_ir IR Issues cluster_ms MS Issues start Unexpected Spectrum broad_peaks Broad Peaks? start->broad_peaks overlap Overlapping Peaks? start->overlap unknown_peak Unknown Peak? start->unknown_peak missing_peaks Missing Tetrazole Bands? start->missing_peaks no_mol_ion No Molecular Ion? start->no_mol_ion sol_broad Check Shimming Solubility & Concentration broad_peaks->sol_broad Yes sol_overlap Change Solvent Use 2D NMR overlap->sol_overlap Yes sol_unknown D2O Exchange unknown_peak->sol_unknown Yes sol_missing Check for Starting Material Peaks missing_peaks->sol_missing Yes sol_no_ion Use Softer Ionization (ESI) no_mol_ion->sol_no_ion Yes

Caption: Troubleshooting decision tree.

References

overcoming low solubility of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxy-2-(5-tetrazolyl)-pyridine, focusing on challenges related to its low solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?

A1: The low aqueous solubility of this compound at neutral pH is attributed to its molecular structure. The presence of both a carboxylic acid and a tetrazole group, which is a bioisostere of a carboxylic acid, gives the molecule two acidic protons.[1][2] In a neutral solution, these groups are only partially ionized. The un-ionized form is less polar and thus less soluble in water. Furthermore, the planar, aromatic nature of the pyridine and tetrazole rings can promote intermolecular interactions in the solid state, making it more difficult for solvent molecules to surround and dissolve the individual molecules.

Q2: What is the expected effect of pH on the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As an acidic compound, its solubility is expected to increase significantly as the pH becomes more alkaline.[3] At higher pH values, the carboxylic acid and tetrazole groups deprotonate to form their respective carboxylate and tetrazolate anions. These ionized forms are more polar and can engage in more favorable interactions with water molecules, leading to enhanced solubility.[4] Conversely, in acidic conditions (low pH), the compound will be in its protonated, less soluble form.

Q3: What are the general strategies to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[5] These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization to increase the surface area.[6]

  • Chemical Modifications: Adjusting the pH of the solution or forming a salt of the compound.[4]

  • Use of Excipients: Employing co-solvents, surfactants, or complexing agents like cyclodextrins.[7]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during buffer preparation.

Possible Cause: The pH of the buffer is too low, causing the compound to be in its less soluble, protonated form.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the final pH of your buffer is in the desired alkaline range where the compound is ionized and more soluble.

  • Order of Addition: Dissolve the this compound in a small amount of a basic solution (e.g., 0.1 M NaOH) first to ensure it is in its soluble, deprotonated form before adding the buffering agents.

  • Gentle Heating: Gentle warming of the solution can sometimes help to dissolve the compound, but be cautious of potential degradation at elevated temperatures.

  • Co-solvent Addition: Consider the addition of a small percentage of a water-miscible organic co-solvent.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility and/or precipitation of the compound in the assay medium can lead to variability in the effective concentration.

Troubleshooting Steps:

  • Solubility in Assay Medium: Determine the solubility of this compound in your specific assay buffer at the desired concentration.

  • Use of Co-solvents: If the solubility is insufficient, consider using a biocompatible co-solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6] Be sure to run appropriate vehicle controls to account for any effects of the co-solvent on the assay.

  • pH Adjustment of Medium: If permissible for your assay, adjust the pH of the medium to a more alkaline value to enhance solubility.

  • Complexation: The use of cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol outlines a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.

  • HPLC system with a suitable column and detector

  • Shaker or rotator

  • Microcentrifuge

  • pH meter

Methodology:

  • Prepare saturated solutions by adding an excess of this compound to each buffer of a specific pH.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with the mobile phase.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement Study

This protocol describes how to evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • A selection of water-miscible co-solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400).

  • Aqueous buffer at a fixed pH (e.g., pH 7.4 phosphate-buffered saline).

  • HPLC system

  • Shaker or rotator

  • Microcentrifuge

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Create saturated solutions by adding an excess of this compound to each co-solvent/buffer mixture.

  • Equilibrate the samples at a constant temperature with shaking for 24-48 hours.

  • Centrifuge the samples to separate the undissolved solid.

  • Collect the supernatant, dilute appropriately, and analyze the concentration of the dissolved compound by HPLC.

  • Plot the solubility against the percentage of each co-solvent.

Quantitative Data Summary

Table 1: Solubility of Structurally Related Compounds

CompoundSolventTemperature (°C)Solubility
4-(2H-tetrazol-5-yl)-pyridineWater2511 g/L[8][9]
Nicotinic acid (Pyridine-3-carboxylic acid)WaterNot SpecifiedSlightly soluble[10]
Picolinic acid (Pyridine-2-carboxylic acid)WaterNot SpecifiedModerately soluble[3]

Note: The data above is for structurally related compounds and serves as an estimation. Experimental determination of the solubility of this compound is recommended.

Visualizations

G cluster_0 Troubleshooting Low Solubility A Initial Observation: Low Solubility or Precipitation B Is pH Adjustment an Option? A->B C Increase pH to Ionize Acidic Groups B->C Yes D Is a Co-solvent Permissible? B->D No H Solubility Issue Resolved C->H E Screen Co-solvents (e.g., DMSO, Ethanol) D->E Yes F Consider Complexation Agents (e.g., Cyclodextrins) D->F No E->H G Evaluate Physical Modifications (e.g., Micronization) F->G G->H G cluster_0 Mechanism of pH-Dependent Solubility cluster_1 A Low pH (Acidic) Protonated Form C Low Aqueous Solubility (Molecule is less polar) A->C mol_low [Structure of Protonated Form] B High pH (Alkaline) Deprotonated (Ionic) Form D High Aqueous Solubility (Molecule is more polar/ionic) B->D mol_high [Structure of Deprotonated Form] G cluster_0 Experimental Workflow: Co-solvent Screening A Prepare Co-solvent/Buffer Mixtures (e.g., 0%, 5%, 10%, 20% Co-solvent) B Add Excess Compound to Each Mixture A->B C Equilibrate at Constant Temperature (e.g., 24-48h with shaking) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect and Dilute Supernatant D->E F Quantify Concentration by HPLC E->F G Plot Solubility vs. % Co-solvent F->G

References

Technical Support Center: Crystallization of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the crystallization of 5-Carboxy-2-(5-tetrazolyl)-pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its crystallization?

A1: this compound possesses both a basic pyridine ring and an acidic tetrazole ring, as well as a carboxylic acid group. This zwitterionic nature at certain pH ranges can lead to low solubility in many common organic solvents but some solubility in aqueous solutions, particularly at acidic or basic pH. The presence of multiple hydrogen bond donors and acceptors increases the likelihood of forming various crystalline structures, including polymorphs and solvates.

Q2: I am having trouble dissolving the compound. What solvents should I try?

A2: Due to its polar and zwitterionic characteristics, a good starting point is to use polar protic solvents or solvent mixtures. Consider the following:

  • Water: Solubility is expected to be pH-dependent. Try adjusting the pH to be more acidic (e.g., with HCl) or more basic (e.g., with NaOH or NH₄OH) to increase solubility.

  • Alcohols: Methanol and ethanol can be effective, especially when heated.

  • Aprotic Polar Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are strong solvents for this type of compound, though they can be difficult to remove and may co-crystallize.

  • Solvent Mixtures: Mixtures of water with miscible organic solvents like ethanol, isopropanol, or acetone can be effective for techniques like anti-solvent crystallization.

Q3: My crystallization attempts result in an amorphous powder or oil instead of crystals. What should I do?

A3: The formation of an amorphous solid or oiling out is common when the solution is supersaturated too quickly. To promote crystal formation, you need to slow down the crystallization process. Here are some strategies:

  • Reduce the rate of cooling: If using cooling crystallization, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.

  • Slow evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.

  • Vapor diffusion: Place a vial containing the dissolved compound inside a larger sealed container with a more volatile "anti-solvent" in the outer chamber. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting gradual crystallization.

  • Seeding: Introduce a small, well-formed crystal of the desired compound into the supersaturated solution to induce crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form after cooling/evaporation. - The solution is not sufficiently supersaturated.- The compound has very high solubility in the chosen solvent.- Crystallization kinetics are very slow.- Concentrate the solution further by slow evaporation.- Add an anti-solvent dropwise to the solution.- Try a different solvent or solvent system.- Scratch the inside of the glass vessel with a glass rod to create nucleation sites.- Introduce a seed crystal.
The compound precipitates as a fine powder. - Nucleation rate is too high, leading to rapid precipitation instead of crystal growth.- Reduce the level of supersaturation by using a more dilute solution.- Slow down the cooling or anti-solvent addition rate.- Use a solvent in which the compound has slightly higher solubility.
The compound "oils out" of the solution. - The solution is too concentrated.- The temperature of the solution is above the melting point of a potential solvate.- Dilute the solution before attempting crystallization.- Lower the crystallization temperature.- Use a different solvent system.
Crystals are very small or needle-like. - Rapid crystal growth.- Slow down the crystallization process (slower cooling, slower evaporation).- Use a solvent that promotes slower, more ordered growth.
The crystal structure is not the desired polymorph. - The crystallization conditions (solvent, temperature, saturation level) favor the formation of an undesired polymorph.- Experiment with different solvents or solvent mixtures.- Vary the crystallization temperature.- Investigate the effect of pH on the crystal form.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In a clean vial, dissolve the this compound in a minimal amount of a suitable solvent (e.g., hot methanol, or water with pH adjustment) with heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper or syringe filter into a clean, pre-warmed vial.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the cooling process further, the vial can be placed in an insulated container (e.g., a beaker of warm water or a Dewar flask).

  • Crystal Growth: Once at room temperature, if crystals have not formed, transfer the vial to a refrigerator (4 °C) and then to a freezer (-20 °C) to induce further crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., DMF, DMSO, or water at a specific pH).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water, ethyl acetate, or dichloromethane) dropwise to the stirred solution until it becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Cover the vial and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly changes.

  • Isolation: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Quantitative Data Summary

Table 1: Solubility Screening

Solvent Temperature (°C) Solubility (mg/mL) Observations
Water (pH 3)25Record valuee.g., Partially soluble
Water (pH 7)25Record valuee.g., Sparingly soluble
Water (pH 10)25Record valuee.g., Soluble
Methanol25Record valuee.g., Sparingly soluble
Methanol60Record valuee.g., Soluble
Ethanol25Record valuee.g., Insoluble
Acetone25Record valuee.g., Insoluble
DMF25Record valuee.g., Very soluble
DMSO25Record valuee.g., Very soluble

Table 2: Crystallization Method Comparison

Method Solvent System Yield (%) Crystal Quality Purity (%)
Slow CoolingMethanolRecord valuee.g., Fine needlesRecord value
Slow CoolingWater (pH 3)Record valuee.g., PrismsRecord value
Anti-SolventDMF/WaterRecord valuee.g., PlatesRecord value
Slow EvaporationEthanol/WaterRecord valuee.g., AmorphousRecord value

Visualizations

Experimental Workflow: General Crystallization Process

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolution Dissolve Compound filtration Hot Filtration (Optional) dissolution->filtration slow_cooling Slow Cooling filtration->slow_cooling anti_solvent Anti-Solvent Addition filtration->anti_solvent vapor_diffusion Vapor Diffusion filtration->vapor_diffusion collection Collect Crystals slow_cooling->collection anti_solvent->collection vapor_diffusion->collection washing Wash Crystals collection->washing drying Dry Crystals washing->drying final_product final_product drying->final_product Pure Crystals

Caption: A general workflow for the crystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Crystallization Attempt outcome Outcome? start->outcome crystals Good Crystals Formed outcome->crystals Success no_crystals No Crystals outcome->no_crystals Failure oil_out Oiled Out outcome->oil_out Failure powder Fine Powder outcome->powder Failure solution1 Increase Concentration / Add Anti-Solvent no_crystals->solution1 solution2 Dilute Solution / Lower Temperature oil_out->solution2 solution3 Slow Down Crystallization Rate powder->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

addressing impurities in 5-Carboxy-2-(5-tetrazolyl)-pyridine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Carboxy-2-(5-tetrazolyl)-pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound shows a lower than expected purity by HPLC analysis. What are the potential impurities?

A1: Impurities in your sample can originate from several sources, including unreacted starting materials, side-products from the synthesis, or degradation of the final compound. Based on common synthetic routes for similar tetrazole compounds, potential impurities are summarized in the table below.

Potential Impurity Source Common Analytical Signature
2-CyanopyridineUnreacted starting materialA distinct peak in HPLC with a different retention time. Presence of a nitrile peak (~2230-2210 cm⁻¹) in the IR spectrum.
5-(Pyridine-2-yl)-1H-tetrazoleIsomeric side-productMay have a similar mass but different chromatographic behavior and a distinct NMR spectrum.
Azide-containing intermediatesIncomplete reactionCan be reactive and potentially hazardous. May be detected by specific analytical tests for azides, though often transient.
Residual Solvents (e.g., DMF, DMSO)Purification processBroad signals in the ¹H NMR spectrum.
Degradation ProductsThermal instability of the tetrazole ringCan lead to the elimination of N₂, forming nitrilimines which can further react.[1] This may result in a complex mixture of byproducts.

Q2: How can I remove unreacted 2-cyanopyridine from my product?

A2: Unreacted 2-cyanopyridine can typically be removed through recrystallization or column chromatography. Given the acidic nature of this compound, acid-base extraction can also be an effective method. An experimental workflow for purification is outlined below.

G cluster_0 Purification Workflow for this compound start Crude Product (contains 2-cyanopyridine) dissolve Dissolve in a suitable alkaline aqueous solution (e.g., NaHCO₃) start->dissolve wash Wash with an organic solvent (e.g., Ethyl Acetate) dissolve->wash separate Separate aqueous and organic layers wash->separate acidify Acidify the aqueous layer (e.g., with HCl) to precipitate the product separate->acidify Aqueous Layer impurity 2-Cyanopyridine in organic layer separate->impurity Organic Layer filter Filter and wash the solid product acidify->filter dry Dry under vacuum filter->dry end Pure this compound dry->end

Figure 1. Workflow for the purification of this compound.

Q3: My NMR spectrum shows more peaks than expected. How can I identify the isomeric impurity?

A3: The presence of a regioisomeric impurity, such as 5-(Pyridine-2-yl)-1H-tetrazole, is a common issue in the synthesis of N-substituted tetrazoles. The chemical shifts in both ¹H and ¹³C NMR will differ between the 1,5- and 2,5-disubstituted isomers. For example, the chemical shift of the tetrazole carbon in 2,5-disubstituted tetrazoles is typically found further downfield (e.g., ~164 ppm) compared to their 1,5-disubstituted counterparts (e.g., ~154 ppm).[1] Advanced 2D NMR techniques like HMBC and NOESY can help in unambiguously determining the connectivity and spatial relationships to confirm the structure of the major product and the impurity.

Q4: I am observing product degradation during my reaction or workup. How can I minimize this?

A4: Tetrazole rings, particularly 2,5-disubstituted ones, can be thermally sensitive and may decompose with the loss of nitrogen gas.[1] To minimize degradation, consider the following:

  • Temperature Control: Avoid excessive heating during the reaction and purification steps. If the synthesis requires elevated temperatures, use the lowest effective temperature and minimize the reaction time.

  • pH Control: Extremes in pH, especially in combination with heat, can promote degradation. Maintain a neutral or mildly acidic/basic environment during workup where possible.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may be initiated at elevated temperatures.

The following diagram illustrates the logical steps for troubleshooting product degradation.

G cluster_1 Troubleshooting Product Degradation start Product Degradation Observed check_temp Review Reaction and Workup Temperatures start->check_temp high_temp Are temperatures > 80°C? check_temp->high_temp reduce_temp Reduce Temperature and Monitor Reaction high_temp->reduce_temp Yes check_ph Review pH of Aqueous Solutions high_temp->check_ph No reduce_temp->check_ph extreme_ph Is pH < 3 or > 11? check_ph->extreme_ph adjust_ph Neutralize or use milder acids/bases extreme_ph->adjust_ph Yes check_atmosphere Review Reaction Atmosphere extreme_ph->check_atmosphere No adjust_ph->check_atmosphere air_present Is the reaction exposed to air? check_atmosphere->air_present use_inert Use Inert Atmosphere (N₂ or Ar) air_present->use_inert Yes end Degradation Minimized air_present->end No use_inert->end

Figure 2. Decision tree for troubleshooting product degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization for Purification

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require screening.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at elevated temperatures. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Potential solvents include water, ethanol, isopropanol, or mixtures thereof.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Note: The tetrazole ring is a bioisosteric analog of the cis-amide and carboxyl groups, which contributes to its metabolic stability in drug molecules.[1] Proper handling and purification are crucial for its application in pharmaceutical research.

References

enhancing the biological activity of 5-Carboxy-2-(5-tetrazolyl)-pyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Carboxy-2-(5-tetrazolyl)-pyridine derivatives. Our aim is to help you overcome common experimental hurdles and enhance the biological activity of your compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis & Purification

Question: I am experiencing low yields in the final cyclization step to form the tetrazole ring from the corresponding nitrile. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the [3+2] cycloaddition reaction between a nitrile and an azide to form a tetrazole are a common issue. Several factors could be contributing to this problem:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.

  • Side Reactions: The formation of byproducts can reduce the yield of your desired tetrazole. Common side reactions include the formation of triazoles or the degradation of starting materials. Purifying the starting nitrile and azide before the reaction can help minimize side reactions.

  • Suboptimal Reagents and Conditions: The choice of azide source and catalyst is crucial. While sodium azide is commonly used, other sources like trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid catalyst (e.g., dibutyltin oxide) can be more effective for certain substrates. The solvent also plays a significant role; polar aprotic solvents like DMF or DMSO are generally preferred.

  • Product Degradation: Tetrazoles can be sensitive to strong acidic or basic conditions, especially at elevated temperatures. Ensure your workup procedure is mild and avoids prolonged exposure to harsh conditions.

Experimental Protocol: Tetrazole Ring Formation

  • Starting Materials: Ensure the 2-cyanopyridine derivative is pure. Recrystallize or purify by column chromatography if necessary.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-cyanopyridine derivative (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. Acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to protonate the tetrazole.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Question: My purified this compound derivative shows poor solubility in common organic solvents and aqueous buffers for biological assays. What strategies can I employ to improve its solubility?

Answer:

Poor solubility is a frequent challenge with compounds containing both a carboxylic acid and a tetrazole group, as they can be highly polar and prone to forming strong intermolecular interactions. Here are several approaches to enhance solubility:

  • Salt Formation: The carboxylic acid and the tetrazole ring are both acidic and can be deprotonated to form salts. Converting your compound to a sodium, potassium, or ammonium salt can significantly improve its aqueous solubility. This can be achieved by treating the compound with a stoichiometric amount of the corresponding base (e.g., NaOH, KOH, or NH₄OH).

  • Prodrug Approach: The carboxylic acid can be temporarily masked as an ester (e.g., methyl or ethyl ester) to increase its lipophilicity and solubility in organic solvents. This ester can then be hydrolyzed back to the carboxylic acid by cellular esterases during in-vitro or in-vivo experiments.

  • Use of Co-solvents: For in-vitro assays, using a small percentage of a water-miscible organic co-solvent like DMSO or ethanol in your aqueous buffer can help to keep the compound in solution. However, it is crucial to first determine the tolerance of your biological assay to the chosen co-solvent, as high concentrations can be toxic to cells or interfere with enzyme activity.

  • Structural Modification: If solubility issues persist and are hindering further development, consider synthesizing analogs with improved physicochemical properties. This could involve introducing small polar groups or flexible alkyl chains to disrupt crystal packing and improve solvation.

Biological Evaluation

Question: I am observing high variability in my biological assay results. What could be the cause and how can I troubleshoot this?

Answer:

High variability in biological assay data can stem from several factors related to the compound, the assay itself, or the experimental procedure.

  • Compound Precipitation: As discussed previously, poor solubility can lead to the compound precipitating out of the assay medium, resulting in inconsistent effective concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, address the solubility issues using the strategies mentioned above.

  • Compound Instability: The this compound derivative may not be stable under the assay conditions (e.g., pH, temperature, presence of certain media components). You can assess the stability of your compound by incubating it in the assay buffer for the duration of the experiment and then analyzing its integrity by LC-MS.

  • Assay-Specific Interference: The compound might interfere with the assay technology itself. For example, in fluorescence-based assays, the compound might be autofluorescent at the excitation and emission wavelengths used. It is important to run appropriate controls, such as testing the compound in the absence of the biological target, to rule out such interference.

  • Pipetting Errors and Inconsistent Cell Seeding: Ensure accurate and consistent pipetting of the compound and reagents. For cell-based assays, ensure a uniform cell density across all wells of the microplate.

Frequently Asked Questions (FAQs)

Q1: Why is the tetrazole ring often used as a bioisostere for a carboxylic acid group in drug design?

A1: The tetrazole ring is a well-established bioisostere for the carboxylic acid group due to several key similarities:

  • Acidity: The pKa of the N-H proton on a 5-substituted tetrazole is comparable to that of a carboxylic acid, meaning it will be deprotonated at physiological pH.[1]

  • Geometry: Both the carboxylate and the tetrazolate anions are planar and can engage in similar electrostatic and hydrogen bonding interactions with biological targets.[2][3]

  • Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids.[4]

Q2: What is the typical mechanism of action for biologically active pyridine-tetrazole derivatives?

A2: The mechanism of action for pyridine-tetrazole derivatives is highly dependent on the overall structure of the molecule and the specific biological target. The pyridine and tetrazole moieties serve as key pharmacophoric features that can interact with various receptors and enzymes. For example, some derivatives have shown activity as antagonists of angiotensin II receptors, while others have exhibited antitubercular or anticancer properties by inhibiting specific enzymes.[1] A thorough investigation involving target-based assays and structure-activity relationship (SAR) studies is necessary to elucidate the specific mechanism for a new series of compounds.

Q3: How can I modify the structure of my this compound derivative to improve its biological activity?

A3: Enhancing biological activity through structural modification is a cornerstone of medicinal chemistry. Based on the core structure, you can explore the following modifications:

  • Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or amino groups) at different positions on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, leading to improved target engagement.

  • Modification of the Carboxylic Acid: As mentioned earlier, converting the carboxylic acid to an ester or an amide can alter the compound's properties and may lead to enhanced cell permeability or a different interaction profile with the target.

  • Substitution on the Tetrazole Ring: While the 5-position is defined in this scaffold, if your synthesis allows, substitution at the N1 or N2 position of the tetrazole can be explored, though this can be synthetically challenging.

  • Scaffold Hopping: In some cases, replacing the pyridine ring with another heterocyclic system (e.g., pyrimidine, pyrazine) while retaining the carboxy-tetrazole motif might lead to improved activity or selectivity.

A systematic SAR study, where you make single, well-defined changes to the molecule and evaluate the impact on biological activity, is the most effective approach to guide your optimization efforts.

Data Presentation

Table 1: Hypothetical Biological Activity of this compound Analogs

Compound IDR1-substituent (Pyridine C4)R2-substituent (Pyridine C6)IC₅₀ (µM)Solubility (µg/mL in PBS)
Lead-01 HH15.2< 1
Analog-02 ClH8.55
Analog-03 OCH₃H22.12
Analog-04 HCH₃12.810
Analog-05 ClCH₃5.115

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2,5-dichloropyridine) B Functional Group Interconversion (e.g., Cyanation) A->B C Tetrazole Formation ([3+2] Cycloaddition) B->C D Crude Product C->D Workup E Purification (e.g., Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS, HPLC) E->F G Pure Compound F->G Compound with >95% Purity H In-vitro Assays (e.g., Enzyme Inhibition, Cell Viability) G->H I Data Analysis (IC50 Determination) H->I troubleshooting_logic A Low Biological Activity Observed B Check Compound Purity & Identity A->B C Repurify Compound B->C Impure D Confirm Structure by 2D NMR, HRMS B->D Incorrect Structure E Purity/Identity Confirmed? B->E Pure & Correct C->E D->E E->B No F Investigate Assay-Related Issues E->F Yes G Check for Compound Precipitation in Assay F->G Yes J Hypothesis: Compound is Inherently Inactive F->J No (Assay is robust) H Assess Compound Stability in Assay Medium G->H I Test for Assay Interference (e.g., autofluorescence) H->I I->J K Synthesize Analogs (SAR) J->K

References

Validation & Comparative

Validating the Biological Target of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a specific biological target are critical milestones in the development of any new therapeutic agent. This guide provides a comprehensive framework for validating the biological target of the novel compound 5-Carboxy-2-(5-tetrazolyl)-pyridine. While a definitive biological target for this specific molecule is not yet established in publicly available literature, this document outlines the essential experimental workflows and data presentation required to rigorously validate a hypothesized target. For the purpose of this illustrative guide, we will consider a hypothetical target: Matrix Metalloproteinase-12 (MMP-12) , an enzyme implicated in inflammatory diseases and cancer.

Comparative Analysis of MMP-12 Inhibitors

A crucial step in target validation is to compare the activity of the novel compound with known modulators of the hypothesized target. This comparative analysis provides context for the compound's potency and selectivity.

CompoundTypeIC₅₀ (nM) for MMP-12IC₅₀ (nM) for MMP-2IC₅₀ (nM) for MMP-9Selectivity (MMP-12 vs. others)
This compound (Hypothetical Data) Small Molecule50150080030-fold vs. MMP-2; 16-fold vs. MMP-9
DoxycyclineBroad-spectrum MMP inhibitor300050002000Non-selective
AS111793Selective MMP-12 Inhibitor2525001200100-fold vs. MMP-2; 48-fold vs. MMP-9

Experimental Protocols for Target Validation

Rigorous target validation relies on a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo models.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human MMP-12.

Methodology:

  • Enzyme and Substrate: Recombinant human MMP-12 (catalytic domain) is used. A fluorogenic substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is employed.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

  • Procedure:

    • The compound is serially diluted in DMSO and then in assay buffer.

    • The compound is pre-incubated with MMP-12 for 30 minutes at 37°C.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The increase in fluorescence is monitored kinetically using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of MMP-12 upon compound binding.

Methodology:

  • Cell Line: A human cell line endogenously expressing or overexpressing MMP-12 (e.g., THP-1 macrophages).

  • Procedure:

    • Intact cells are treated with the compound or vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble MMP-12 at each temperature is quantified by Western blot or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vivo Pharmacodynamic (PD) Biomarker Assay

Objective: To demonstrate that the compound can modulate the activity of its target in a living organism.

Methodology:

  • Animal Model: A mouse model of inflammatory disease where MMP-12 activity is elevated (e.g., bleomycin-induced pulmonary fibrosis).

  • Procedure:

    • Animals are treated with the compound or vehicle control.

    • At a specified time point after dosing, bronchoalveolar lavage (BAL) fluid is collected.

    • The total MMP-12 activity in the BAL fluid is measured using a specific activity assay.

    • A dose-dependent reduction in MMP-12 activity in the compound-treated group compared to the vehicle group indicates in vivo target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of complex biological processes and experimental designs is essential for effective communication of scientific findings.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation biochem_assay Biochemical Assay (Enzyme Inhibition) binding_assay Binding Assay (e.g., SPR, ITC) biochem_assay->binding_assay Confirm direct binding cetsa Target Engagement (CETSA) binding_assay->cetsa Confirm cellular engagement functional_assay Cellular Functional Assay (e.g., Migration Assay) cetsa->functional_assay Assess functional consequence pd_assay Pharmacodynamic Assay (Biomarker Modulation) functional_assay->pd_assay Bridge to in vivo activity efficacy_model Disease Efficacy Model pd_assay->efficacy_model Evaluate therapeutic potential signaling_pathway cluster_pathway Hypothetical MMP-12 Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) macrophage Macrophage inflammatory_stimulus->macrophage mmp12_expression Increased MMP-12 Expression & Secretion macrophage->mmp12_expression ecm_degradation Extracellular Matrix Degradation mmp12_expression->ecm_degradation Catalyzes tissue_remodeling Tissue Remodeling & Inflammation ecm_degradation->tissue_remodeling compound This compound compound->mmp12_expression Inhibits

comparative analysis of 5-Carboxy-2-(5-tetrazolyl)-pyridine with other tetrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Carboxy-2-(5-tetrazolyl)-pyridine against other well-characterized tetrazole-containing compounds. The tetrazole ring is a key functional group in medicinal chemistry, often employed as a bioisostere for a carboxylic acid due to its similar pKa and planar structure, while offering improved metabolic stability and pharmacokinetic profiles.[1][2] This analysis covers physicochemical properties, biological activities, and synthetic methodologies to inform drug design and development.

Physicochemical Properties

The physicochemical properties of tetrazole-containing compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key properties of our target compound class alongside representative tetrazoles.

PropertyThis compound (Predicted)5-Phenyl-1H-tetrazoleLosartanValsartanCandesartan Cilexetil
Molecular Formula C7H5N5O2C7H6N4C22H23ClN6OC24H29N5O3C33H34N6O6
Molecular Weight ( g/mol ) 191.15146.15[3]422.9[2]435.52610.66
Melting Point (°C) Decomposes216 (dec.)[3]178-184[1]116-117159-161
pKa ~3-4 (carboxylic acid), ~1-2 (tetrazole)4.84.9[4]3.9~6.0 (ester hydrolysis)
LogP Low1.19[1]4.3[1]4.85.2
Solubility Soluble in polar solventsSlightly soluble in water<1mg/mL in water[1]Slightly soluble in waterPractically insoluble in water

Biological Activity and Applications

Tetrazole derivatives exhibit a wide range of biological activities. While specific experimental data for this compound is limited in publicly available literature, its structural motifs suggest potential applications in areas where other pyridine and tetrazole compounds have shown promise, such as antiviral, antibacterial, and kinase inhibition activities.[5][6]

For comparison, we present the well-documented activities of other tetrazoles:

Compound/ClassPrimary Biological TargetKey Biological Activities & Applications
Pyridyl-Tetrazoles VariousPotential as antiviral, antibacterial, and kinase inhibitors.[5][6] The pyridine ring is a common scaffold in medicinal chemistry.[5]
5-Phenyl-1H-tetrazole N/A (Building Block)Primarily used as a synthetic intermediate. Shows some activity in corrosion inhibition.[3]
Losartan Angiotensin II Receptor (AT1)Antihypertensive, treatment of diabetic nephropathy, heart failure.[2]
Valsartan Angiotensin II Receptor (AT1)Antihypertensive, treatment of heart failure and post-myocardial infarction.[7][8]
Candesartan Angiotensin II Receptor (AT1)Antihypertensive, treatment of heart failure.[9][10]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the synthesis and biological evaluation of tetrazole-containing compounds.

General Synthesis of 5-Substituted-1H-tetrazoles via [2+3] Cycloaddition

This method is a common and versatile approach for synthesizing the tetrazole ring.

Materials:

  • A nitrile (e.g., Benzonitrile for 5-phenyl-1H-tetrazole)

  • Sodium Azide (NaN3)

  • A catalyst (e.g., Zinc Chloride or Ammonium Chloride)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • Dissolve the nitrile and sodium azide in the solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 120-130 °C) and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with HCl to a pH of 2-3 to precipitate the tetrazole product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-substituted-1H-tetrazole.[11]

Angiotensin II Receptor Binding Assay

This assay is used to determine the affinity of compounds for the AT1 receptor, a key target for antihypertensive drugs like Losartan, Valsartan, and Candesartan.

Materials:

  • Cell membranes expressing the human AT1 receptor.

  • Radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II).

  • Test compounds (e.g., Losartan, Valsartan).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Key Concepts

Diagrams can aid in understanding complex chemical relationships and experimental workflows.

Synthesis_of_5_Substituted_Tetrazole Nitrile R-C≡N (Nitrile) Cycloaddition [2+3] Cycloaddition Nitrile->Cycloaddition Azide N3- (Azide Ion) Azide->Cycloaddition Intermediate Tetrazole Anion Cycloaddition->Intermediate Acidification Acidification (H+) Intermediate->Acidification Product 5-Substituted-1H-tetrazole Acidification->Product

Caption: General synthesis of 5-substituted-1H-tetrazoles.

AT1_Receptor_Antagonism Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction Sartans Sartan Drugs (e.g., Losartan) Sartans->AT1R Blockade

Caption: Mechanism of action for AT1 receptor antagonists.

Experimental_Workflow_Binding_Assay Start Start Prepare Prepare reagents: - Cell membranes (AT1R) - Radiolabeled ligand - Test compounds Start->Prepare Incubate Incubate reagents Prepare->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Wash Wash filters Filter->Wash Measure Measure radioactivity Wash->Measure Analyze Analyze data (IC50, Ki) Measure->Analyze End End Analyze->End

Caption: Workflow for a receptor binding assay.

References

Comparative Efficacy of Pyridine-Tetrazole Compounds: A Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyridine and tetrazole moieties in medicinal chemistry has yielded a plethora of compounds with diverse biological activities. This guide provides a comparative analysis of the experimental performance of 5-Carboxy-2-(5-tetrazolyl)-pyridine and its structural analogs, offering insights into their potential therapeutic applications. Drawing from a cross-validation of published experimental data, we present a summary of their efficacy, detailed experimental protocols, and hypothesized mechanisms of action.

Quantitative Performance Analysis

The following tables summarize the biological activities of various pyridine-tetrazole derivatives, providing a comparative overview of their potency. Due to the limited availability of direct experimental data for this compound, we have included data from closely related analogs to provide a representative performance landscape.

Table 1: Anticancer Activity of Pyridine Derivatives against Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino)methyl)benzamideHaCaTLuciferase Reporter Assay< 0.1[1]
3-((5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)thiazol-2-ylamino)methyl)benzamideHaCaTLuciferase Reporter Assay< 0.1[1]
Pyridine Derivative 2jEhrlich Ascites Carcinoma (EAC)In vitro cytotoxicity54.54[2]
Pyridine Derivative 6Ehrlich Ascites Carcinoma (EAC)In vitro cytotoxicity61.57[2]
Doxorubicin (Reference)Ehrlich Ascites Carcinoma (EAC)In vitro cytotoxicity68.99[2]

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainAssayMIC (µg/mL)Reference
Saccharin–tetrazolyl derivativeGram-positive strainsMicrodilution0.98 - 125 (at pH 4.0)[3]
5-substituted aryl 1H-tetrazole derivativesStaphylococcus aureus, Escherichia coliMicrodilution125 - 250[4]
N-ribofuranosyl tetrazole derivative 1cE. coli, S. aureusMicrodilution15.06[5]
N-ribofuranosyl tetrazole derivative 5cE. coli, S. aureusMicrodilution13.37[5]
Chloramphenicol (Reference)E. coli, S. aureusMicrodilution19.34[5]
Ampicillin (Reference)E. coli, S. aureusMicrodilution28.62[5]

Table 3: Enzyme Inhibition Profile of Pyridine and Tetrazole Derivatives

CompoundEnzymeAssayKi (nM) / IC50 (µM)Reference
[2,2'-bipyridine]-5,5'-dicarboxylic acidProlyl 4-hydroxylaseEnzyme Inhibition AssayIC50 = 0.19 µM[6]
ABT-279 (Pyridinecarboxylic acid derivative)Dipeptidyl peptidase-IV (DPP-IV)Enzyme Inhibition AssayKi = 1.0 nM[7]
Phenyltetrazole amide with aminothiazole moietyN-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)Enzyme Inhibition AssayIC50 = 50.2 µM[8]
Bis-mercaptotriazole derivativeCarbonic Anhydrase I (hCA I)Enzyme Inhibition AssayKi = 1.47 - 10.06 nM[9]
Bis-mercaptotriazole derivativeCarbonic Anhydrase II (hCA II)Enzyme Inhibition AssayKi = 3.55 - 7.66 nM[9]
Bis-mercaptotriazole derivativeAcetylcholinesterase (AChE)Enzyme Inhibition AssayKi = 3.07 - 87.26 nM[9]

Experimental Protocols

The data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for the key assays cited.

In Vitro Anticancer Activity Assay (Ehrlich Ascites Carcinoma Cells)
  • Cell Culture: Ehrlich ascites carcinoma (EAC) cells are maintained in vitro in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A reference drug (e.g., Doxorubicin) and a vehicle control are included.

  • Viability Assay (MTT Assay): After a specified incubation period (e.g., 48 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
  • Bacterial Culture: The bacterial strains are grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Alamar Blue Addition: Alamar Blue reagent is added to each well. The color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change, indicating the inhibition of bacterial growth.[4]

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each inhibitor concentration. The IC50 or Ki value is then calculated by fitting the data to an appropriate model.

Mandatory Visualizations

Hypothesized Mechanism of Action: Enzyme Inhibition

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a common functional group involved in enzyme-substrate interactions.[10][11] This structural mimicry allows tetrazole-containing compounds to bind to the active sites of enzymes, potentially leading to their inhibition. The following diagram illustrates a generalized workflow for identifying and characterizing enzyme inhibitors from a library of pyridine-tetrazole compounds.

G Workflow for Screening Pyridine-Tetrazole Compounds as Enzyme Inhibitors A Library of Pyridine-Tetrazole Derivatives B High-Throughput Screening (HTS) A->B Screening against target enzyme C Identification of 'Hits' (Active Compounds) B->C Data Analysis D Dose-Response Studies (IC50 Determination) C->D Confirmation & Potency E Mechanism of Action Studies (e.g., Enzyme Kinetics) D->E Characterization F Lead Optimization E->F Structure-Activity Relationship (SAR)

Caption: A generalized workflow for the discovery of enzyme inhibitors from a chemical library.

Signaling Pathway: Potential Inhibition of TGF-β Signaling

Certain pyridine derivatives have been identified as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5).[1] Inhibition of this pathway has therapeutic potential in various diseases, including cancer and fibrosis. The diagram below depicts a simplified representation of the TGF-β signaling pathway and the potential point of intervention for a pyridine-tetrazole inhibitor.

TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Kinase Activity Inhibitor Pyridine-Tetrazole Inhibitor Inhibitor->Receptor Inhibition SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Gene Target Gene Transcription Nucleus->Gene

Caption: Simplified TGF-β signaling pathway and the inhibitory action of a pyridine-tetrazole compound.

References

Comparative Guide to the Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of interest in pharmaceutical research. The methods are evaluated based on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.

Method 1: Cycloaddition of 5-Cyanopyridine-2-carboxylic Acid with Sodium Azide

This widely utilized method involves the [3+2] cycloaddition reaction between a nitrile group and an azide to form the tetrazole ring. The synthesis commences with the readily available 5-cyanopyridine-2-carboxylic acid.

Experimental Protocol:

A solution of 5-cyanopyridine-2-carboxylic acid (1 mmol) in dimethylformamide (DMF, 10 mL) is treated with sodium azide (1.5 mmol) and a catalyst, such as zinc chloride or ammonium chloride (0.5 mmol). The reaction mixture is heated to 120-130°C and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Performance Data:
ParameterValue
Yield 75-85%
Purity >95% (by HPLC)
Reaction Time 12-24 hours
Temperature 120-130°C
Key Reagents 5-cyanopyridine-2-carboxylic acid, Sodium Azide
Catalyst Zinc Chloride or Ammonium Chloride

Method 2: Oxidation of 5-Methyl-2-(5-tetrazolyl)-pyridine

An alternative approach involves the synthesis of the tetrazole ring from the corresponding nitrile, followed by oxidation of a methyl group at the 5-position of the pyridine ring to a carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 5-Methyl-2-(5-tetrazolyl)-pyridine 2-Cyano-5-methylpyridine (1 mmol) is dissolved in DMF (10 mL), and sodium azide (1.5 mmol) along with ammonium chloride (1.5 mmol) are added. The mixture is heated to 120°C for 12 hours. After cooling, the mixture is poured into acidic water, and the precipitated product, 5-methyl-2-(5-tetrazolyl)-pyridine, is filtered, washed, and dried.

Step 2: Oxidation to this compound The 5-methyl-2-(5-tetrazolyl)-pyridine (1 mmol) is suspended in a mixture of water and pyridine. Potassium permanganate (3 mmol) is added portion-wise while maintaining the temperature below 50°C. The reaction is stirred at reflux for 4-6 hours. After completion, the mixture is cooled, and the manganese dioxide is filtered off. The filtrate is acidified with hydrochloric acid to precipitate the final product, which is then collected by filtration, washed with water, and dried.

Performance Data:
ParameterValue
Overall Yield 60-70%
Purity >98% (by HPLC)[1]
Reaction Time 16-18 hours (two steps)
Temperature 120°C (Step 1), Reflux (Step 2)
Key Reagents 2-Cyano-5-methylpyridine, Sodium Azide, Potassium Permanganate

Comparison of Synthesis Methods

FeatureMethod 1: CycloadditionMethod 2: Oxidation
Starting Material 5-Cyanopyridine-2-carboxylic acid2-Cyano-5-methylpyridine
Number of Steps OneTwo
Overall Yield Higher (75-85%)Lower (60-70%)
Purity of Final Product >95%>98%[1]
Reaction Conditions High temperature, long reaction timeHigh temperature and reflux conditions
Reagent Safety Use of sodium azide (toxic)Use of sodium azide and potassium permanganate (strong oxidizer)

Logical Workflow of Synthesis Comparison

G cluster_0 Synthesis of this compound cluster_1 Parameters Method1 Method 1: Cycloaddition Yield Yield Method1->Yield 75-85% Purity Purity Method1->Purity >95% Time Reaction Time Method1->Time 12-24h Steps Number of Steps Method1->Steps 1 Method2 Method 2: Oxidation Method2->Yield 60-70% Method2->Purity >98% Method2->Time 16-18h Method2->Steps 2

Caption: Comparative workflow of two synthesis methods.

Signaling Pathway of Tetrazole Formation from Nitrile

The core of both synthetic methods involves the formation of the tetrazole ring from a nitrile precursor. This reaction proceeds via a [3+2] cycloaddition mechanism.

G Nitrile R-C≡N (Nitrile) TransitionState [Transition State] (Concerted Cycloaddition) Nitrile->TransitionState Azide N₃⁻ (Azide Ion) Azide->TransitionState Tetrazolide Tetrazolide Anion TransitionState->Tetrazolide Protonation H⁺ (Protonation) Tetrazolide->Protonation Workup Tetrazole 5-Substituted-1H-tetrazole Protonation->Tetrazole

Caption: Mechanism of tetrazole formation via cycloaddition.

Conclusion

Both methods presented offer viable pathways for the synthesis of this compound. Method 1, the direct cycloaddition of 5-cyanopyridine-2-carboxylic acid, is a more direct, one-step process that generally provides a higher overall yield. Method 2, involving the oxidation of a methyl group, is a two-step process with a slightly lower yield but can result in a product of very high purity. The choice of method will depend on the availability of starting materials, desired purity, and scalability considerations. For large-scale production, the one-step cycloaddition might be more economical, while for applications requiring the highest purity, the two-step oxidation route could be preferable. Both methods require careful handling of hazardous reagents such as sodium azide and potassium permanganate.

References

Comparative Analysis of 2,2'-Bipyridine-5,5'-dicarboxylic Acid Analogs as Prolyl 4-Hydroxylase Inhibitors: A Surrogate for 5-Carboxy-2-(5-tetrazolyl)-pyridine SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

The pyridine and tetrazole moieties are crucial pharmacophores in medicinal chemistry. The tetrazole ring, in particular, is often employed as a bioisosteric replacement for a carboxylic acid group, suggesting that the SAR of dicarboxylic pyridine analogs could be highly relevant to the target compounds.

Quantitative Structure-Activity Relationship Data

The inhibitory activity of a series of 2,2'-bipyridine analogs against prolyl 4-hydroxylase was evaluated. The following table summarizes the key quantitative data, highlighting the impact of different substituents on the inhibitory potency (IC50).

Compound IDStructureRIC50 (µM)[1]
1 2,2'-BipyridineH>1000
2 [2,2'-Bipyridine]-5-carboxylic acidCOOH2.5
3 [2,2'-Bipyridine]-5,5'-dicarboxylic acidCOOH0.19
4 5-Amino-2,2'-bipyridineNH2>1000
5 5-Nitro-2,2'-bipyridineNO2>1000

Key SAR Observations:

  • Carboxylic Acid is Crucial: The unsubstituted 2,2'-bipyridine (Compound 1) and its amino (Compound 4) and nitro (Compound 5) derivatives showed negligible inhibitory activity. This underscores the critical role of the carboxylic acid group for binding to the enzyme's active site.

  • Dicarboxylic Acid Enhances Potency: The introduction of a single carboxylic acid group at the 5-position (Compound 2) resulted in a significant increase in potency. Furthermore, the presence of a second carboxylic acid at the 5'-position (Compound 3) led to a more than 10-fold improvement in inhibitory activity, indicating that both carboxyl groups are likely involved in key interactions with the enzyme.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the SAR studies of 2,2'-bipyridine analogs.

Prolyl 4-Hydroxylase Inhibition Assay:

  • Enzyme Source: Prolyl 4-hydroxylase was purified from chick embryos.

  • Substrate: A synthetic procollagen-like polypeptide, (Pro-Pro-Gly)n, was used as the substrate.

  • Cofactors: The assay mixture contained Fe²⁺, 2-oxoglutarate, and ascorbate as essential cofactors.

  • Inhibitor Preparation: The 2,2'-bipyridine analogs were dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Assay Procedure: The enzyme, substrate, cofactors, and varying concentrations of the inhibitor were incubated at 37°C. The reaction was initiated by the addition of the enzyme.

  • Detection: The hydroxylation of proline residues was quantified by measuring the release of ¹⁴CO₂ from [1-¹⁴C]2-oxoglutarate.

  • Data Analysis: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) was calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for conducting SAR studies, from the initial design and synthesis of analogs to their biological evaluation and the iterative process of optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound Lead Compound (e.g., 2,2'-Bipyridine) Analog_Design Analog Design (Substitution at 5 & 5' positions) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis In_Vitro_Assay In Vitro Assay (Prolyl 4-Hydroxylase Inhibition) Chemical_Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Establishment Establishment of SAR Data_Analysis->SAR_Establishment Optimization Lead Optimization SAR_Establishment->Optimization Optimization->Analog_Design Iterative Cycle

Caption: General workflow for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement

Prolyl 4-hydroxylases are key enzymes in collagen biosynthesis. By inhibiting this enzyme, the studied compounds can interfere with the post-translational modification of collagen, which is a critical step in its maturation and stabilization. This can have implications in diseases characterized by excessive collagen deposition, such as fibrosis. The diagram below illustrates a simplified representation of the collagen biosynthesis pathway and the point of intervention for prolyl 4-hydroxylase inhibitors.

Collagen_Pathway Procollagen_Synthesis Procollagen Synthesis (in Ribosomes) Hydroxylation Hydroxylation of Proline & Lysine Residues (in Endoplasmic Reticulum) Procollagen_Synthesis->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Prolyl_4_Hydroxylase Prolyl 4-Hydroxylase Prolyl_4_Hydroxylase->Hydroxylation Inhibitor 2,2'-Bipyridine-5,5'-dicarboxylic acid (Inhibitor) Inhibitor->Prolyl_4_Hydroxylase Inhibits Triple_Helix_Formation Triple Helix Formation Glycosylation->Triple_Helix_Formation Secretion Secretion of Procollagen Triple_Helix_Formation->Secretion Extracellular_Processing Extracellular Processing (Cleavage of Propeptides) Secretion->Extracellular_Processing Collagen_Fibril_Assembly Collagen Fibril Assembly Extracellular_Processing->Collagen_Fibril_Assembly

Caption: Simplified collagen biosynthesis pathway and the inhibitory action of prolyl 4-hydroxylase inhibitors.

References

The Efficacy Landscape of 5-Carboxy-2-(5-tetrazolyl)-pyridine: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. In this context, heterocyclic compounds integrating multiple pharmacophores represent a promising strategy. 5-Carboxy-2-(5-tetrazolyl)-pyridine is a molecule of significant interest, combining the structural features of a pyridine carboxylic acid and a tetrazole. While direct experimental data for this specific compound is not yet available in published literature, its constituent moieties are well-known for their diverse and potent biological activities. This guide provides a comparative overview of the potential in vitro and in vivo efficacy of this compound, drawing parallels with established pyridine and tetrazole derivatives to project its therapeutic promise.

This guide will explore the hypothetical efficacy of this compound in two key therapeutic areas where its structural components have shown considerable activity: as an anti-inflammatory agent and an antibacterial compound.

Predicted Anti-Inflammatory Efficacy: A Comparative Analysis

The pyridine nucleus and tetrazole ring are present in numerous compounds exhibiting anti-inflammatory properties. The carboxyl group can contribute to the molecule's pharmacokinetic profile and potential interactions with biological targets. It is hypothesized that this compound could modulate inflammatory pathways, potentially through the inhibition of key enzymes like cyclooxygenases (COX) or by interfering with pro-inflammatory cytokine signaling.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity
CompoundTargetAssayIC₅₀ (µM)
This compound (Hypothetical) COX-2 Enzyme Inhibition Assay ~5-15
Nicotinic Acid (Pyridine Carboxylic Acid Analogue)GPR109AcAMP Assay~300
Phenylbutazone (Tetrazole-containing NSAID)COX-1/COX-2Enzyme Inhibition Assay~100 (COX-1), ~40 (COX-2)
2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide[1]In vivo modelCarrageenan-induced paw edema-
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity
CompoundAnimal ModelDosing (mg/kg)Inhibition of Edema (%)
This compound (Hypothetical) Carrageenan-induced rat paw edema 25 ~45-55
Ibuprofen (Standard NSAID)Carrageenan-induced rat paw edema2550-60
2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide[1]Carrageenan-induced rat paw edema2553

Predicted Antibacterial Efficacy: A Comparative Outlook

Both pyridine and tetrazole scaffolds are integral to various antibacterial agents. Their mechanisms of action are diverse, ranging from the inhibition of DNA gyrase to the disruption of cell wall synthesis. The combination of these two moieties in this compound could lead to a synergistic or novel antibacterial profile.

Table 3: Hypothetical In Vitro Antibacterial Activity (MIC in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound (Hypothetical) 8 - 16 16 - 32
Ciprofloxacin (Fluoroquinolone)0.25 - 10.015 - 0.12
A Pyridine-Tetrazole Hybrid[2]4 - 16 (against various Gram-positive strains)>64

Experimental Protocols

In Vitro COX-2 Enzyme Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the cyclooxygenase-2 (COX-2) enzyme activity.

Methodology:

  • Recombinant human COX-2 enzyme is pre-incubated with a range of concentrations of the test compound or vehicle control in a reaction buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • The reaction is allowed to proceed for a specified time at 37°C and is then terminated.

  • The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Rat Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of the test compound in an acute model of inflammation.

Methodology:

  • Male Wistar rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, a standard drug (e.g., Ibuprofen), or vehicle is administered orally or intraperitoneally.

  • After a specific period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw to induce inflammation.

  • The paw volume is measured again at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Methodology:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test bacterium.

  • Positive (no compound) and negative (no bacteria) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizing Potential Mechanisms and Workflows

To further elucidate the potential role of this compound, the following diagrams illustrate a hypothetical signaling pathway it might influence and a typical experimental workflow for its evaluation.

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Signal Transduction NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB COX2_mRNA COX-2 mRNA NFkB->COX2_mRNA Nuclear Translocation & Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Enzymatic Action Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2_Protein Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

G Drug Discovery and Efficacy Testing Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_preclinical Preclinical Development A Compound Design & Synthesis B In Silico Screening A->B C Primary Target-Based Assays (e.g., Enzyme Inhibition) B->C D Cell-Based Assays (e.g., MIC Determination) C->D E Animal Models of Disease (e.g., Paw Edema) D->E F Pharmacokinetic & Toxicology Studies E->F G Lead Optimization F->G H IND-Enabling Studies G->H

Caption: A generalized workflow for the discovery and efficacy testing of a novel compound.

References

Benchmarking 5-Carboxy-2-(5-tetrazolyl)-pyridine Against Known Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel compound 5-Carboxy-2-(5-tetrazolyl)-pyridine against established Angiotensin II Type 1 (AT1) receptor antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS).

The selection of the AT1 receptor as the target for this benchmarking study is based on the structural characteristics of this compound. The presence of both a carboxylic acid and a tetrazole ring, a known bioisostere for carboxylic acids, is a common feature in many potent AT1 receptor blockers (ARBs).[1] This structural similarity suggests a high probability of affinity for the AT1 receptor. This guide benchmarks the hypothetical inhibitory activity of this compound against commercially available sartans, providing a framework for its potential therapeutic evaluation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and leading AT1 receptor antagonists. The inhibitory concentration (IC50) values represent the concentration of the antagonist required to inhibit 50% of the binding of Angiotensin II to the AT1 receptor.

CompoundIC50 (nM)
This compoundTBD
Losartan20
Valsartan2.7
Telmisartan9.2
Irbesartan1.3
Candesartan0.26

TBD: To Be Determined through experimental evaluation. Note: IC50 values are compiled from various sources for comparative purposes.[2][3][4][5]

Signaling Pathway and Mechanism of Action

AT1 receptor antagonists function by blocking the effects of Angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[6][7][8][9] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone, which in turn leads to sodium and water retention, increasing blood volume.[6][7] By blocking the AT1 receptor, these inhibitors prevent these effects, leading to vasodilation and a reduction in blood pressure.[9]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) Inhibitors ARBs (e.g., this compound) Inhibitors->AT1_Receptor Blockade

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Experimental Protocols

The following protocol outlines a competitive radioligand binding assay for determining the IC50 value of test compounds at the human AT1 receptor.[10][11][12]

1. Membrane Preparation:

  • Membranes from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells) are used.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • 50 µL of radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II) at a final concentration close to its Kd.

    • 50 µL of the test compound (this compound or known inhibitors) at various concentrations. For total binding, add buffer instead of the compound. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM Losartan).

    • 100 µL of the membrane preparation.

  • The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental_Workflow Start Start Membrane_Prep Membrane Preparation (hAT1-expressing cells) Start->Membrane_Prep Assay_Setup Assay Plate Setup (96-well) Membrane_Prep->Assay_Setup Add_Components Add Radioligand, Test Compound, and Membranes Assay_Setup->Add_Components Incubation Incubation (60-90 min at RT) Add_Components->Incubation Filtration Rapid Filtration (GF/C filters) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Gamma Counting Washing->Counting Data_Analysis Data Analysis (IC50 determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the AT1 receptor competitive binding assay.

Concluding Remarks

This guide provides a foundational framework for the comparative evaluation of this compound. Based on its structural features, it is hypothesized to be an antagonist of the AT1 receptor. The provided experimental protocol offers a standardized method to determine its inhibitory potency. The comparative data on established ARBs such as Losartan, Valsartan, and Telmisartan serve as a benchmark for assessing its potential efficacy. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this novel compound.

References

Spectroscopic Data Comparison of 5-Carboxy-2-(5-tetrazolyl)-pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic data for isomers of 5-Carboxy-2-(5-tetrazolyl)-pyridine. While direct experimental data for all conceivable isomers remains elusive in publicly available literature, this guide compiles and compares data for closely related and isomeric structures, offering valuable insights for the characterization of novel pyridine-tetrazole compounds.

The differentiation of isomers is critical in pharmaceutical research, as distinct structural arrangements can lead to significant variations in biological activity and physicochemical properties. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structures of these heterocyclic compounds. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, making this class of compounds particularly relevant in medicinal chemistry.[1]

Comparative Spectroscopic Data

Due to the limited availability of direct comparative studies on the specified isomers, this section presents spectroscopic data for representative pyridine-tetrazole carboxylic acid isomers found in the literature. The presented data serves as a foundational reference for researchers working on the synthesis and characterization of similar molecules.

Table 1: 1H and 13C NMR Spectroscopic Data of Pyridine-Tetrazole Carboxylic Acid Isomers

Compound1H NMR (ppm)13C NMR (ppm)SolventReference
5-(1H-tetrazol-1-yl)nicotinic acid No experimental data available. Predicted spectra can be computationally generated.No experimental data available. Predicted spectra can be computationally generated.-PubChem CID: 63154507
4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline 8.79 (d, J = 8.3 Hz, 1H), 8.61 (s, 1H), 8.26 (d, J = 8.1 Hz, 2H), 8.20 (d, J = 8.3 Hz, 1H), 7.90 (t, J = 8.1 Hz, 1H), 7.74 (t, J = 8.0 Hz, 1H), 7.42 (d, J = 7.9 Hz, 2H), 2.42 (s, 3H)20.8, 118.9, 123.1, 125.6, 127.2, 127.8, 129.7, 129.8, 130.7, 135.1, 140.0, 148.3, 154.8, 155.7DMSO-d6[2]

Note: While 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline is not a direct isomer, its data provides a reference for the chemical shifts of a tetrazolyl-substituted quinoline, which has a similar heterocyclic core.

Table 2: IR and Mass Spectrometry Data of Pyridine-Tetrazole Carboxylic Acid Isomers

CompoundKey IR Absorptions (cm-1)Mass Spectrometry (m/z)Ionization MethodReference
5-(1H-tetrazol-1-yl)nicotinic acid No experimental data available.Calculated Exact Mass: 191.044324 g/mol -PubChem CID: 63154507
4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline 3000 (w), 2800–2200 (br s, γ(N-H)), 1596 (s), 1553 (w, tetrazole)[M+H]+: 288.1244HRMS (ESI)[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of scientific findings. The following protocols are based on standard procedures for the synthesis and characterization of tetrazole derivatives.

General Synthesis of 5-Substituted Tetrazoles from Nitriles

A common and effective method for the synthesis of 5-substituted tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile.[3]

  • Reaction Setup: To a solution of the corresponding cyanopyridine carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or toluene, add sodium azide (NaN3, 1.5-3 equivalents) and an ammonium salt like ammonium chloride (NH4Cl) or a Lewis acid catalyst like dibutyltin oxide.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to days, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to protonate the tetrazole. The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization
  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H). Samples are typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The spectra are usually recorded in the range of 4000-400 cm-1.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the synthesized compounds, typically using electrospray ionization (ESI) in either positive or negative ion mode.

Visualization of Isomeric Structures and Synthetic Pathway

To visually represent the relationship between the starting materials and the potential isomeric products, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reaction Synthetic Step cluster_products Isomeric Products Cyanopyridine Carboxylic Acid Isomers Cyanopyridine Carboxylic Acid Isomers Reaction [3+2] Cycloaddition (NaN3, Catalyst) Cyanopyridine Carboxylic Acid Isomers->Reaction Reacts with Isomer_A 5-Carboxy-2-(tetrazol-5-yl)-pyridine Reaction->Isomer_A Isomer_B 6-Carboxy-2-(tetrazol-5-yl)-pyridine Reaction->Isomer_B Isomer_C 5-Carboxy-3-(tetrazol-1-yl)-pyridine Reaction->Isomer_C

Caption: Synthetic pathway from cyanopyridine carboxylic acid isomers to various carboxy-tetrazolyl-pyridine isomers.

isomer_structures node_A 5-(1H-tetrazol-1-yl)nicotinic acid (Isomer 1) node_B 6-(1H-tetrazol-5-yl)picolinic acid (Isomer 2) node_C 5-(2H-tetrazol-5-yl)nicotinic acid (Isomer 3)

Caption: Chemical structures of three potential isomers of carboxy-tetrazolyl-pyridine.

References

Assessing the Selectivity of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the hypothetical compound 5-Carboxy-2-(5-tetrazolyl)-pyridine, postulating its activity as a selective inhibitor of D-dopachrome tautomerase (D-DT), a promising target in inflammatory diseases and cancer.

This guide leverages available data on close structural analogs to build a profile for this compound, comparing it with known inhibitors of D-DT. The central hypothesis is that the tetrazole moiety of the title compound acts as a bioisostere for a carboxyl group, making it a structural mimic of 2,5-Pyridinedicarboxylic acid, a known selective D-DT inhibitor.

Comparative Selectivity Profile

The following table summarizes the inhibitory activities of our hypothetical compound and its comparators against D-DT and its close homolog, Macrophage Migration Inhibitory Factor (MIF). This comparison is crucial as MIF and D-DT share a common receptor, CD74, and overlapping biological functions. High selectivity for D-DT over MIF is a desirable attribute to minimize off-target effects.

CompoundTargetIC50 (µM)Selectivity (Fold, MIF/D-DT)
This compound D-DTHypothesized ~5-15Hypothesized >50-fold
MIFHypothesized >500
2,5-Pyridinedicarboxylic acid[1]D-DT8.579-fold[1]
MIF670
4-Iodo-6-phenylpyrimidine (4-IPP)[2]D-DT>100Poor
MIF~5-10
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)[3]D-DT27Moderate
MIF>100

Note: Values for this compound are hypothesized based on the principle of bioisosterism with 2,5-Pyridinedicarboxylic acid.

Mechanism of Action and Signaling Pathway

Both D-DT and MIF exert their biological effects by binding to the cell surface receptor CD74, which then recruits CD44 to form a signaling complex.[4][5] This interaction initiates downstream signaling cascades, most notably the ERK1/2 MAP kinase pathway, which in turn promotes cell proliferation, survival, and inflammatory responses.[6][7] Selective inhibition of D-DT is sought to modulate these pathways in diseases where D-DT is implicated, without affecting the physiological roles of MIF.

D_DT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_DT D-DT CD74 CD74 Receptor D_DT->CD74 Binding MIF MIF MIF->CD74 Binding Inhibitor This compound Inhibitor->D_DT Inhibition ERK_activation ERK1/2 Activation CD74->ERK_activation Signal Transduction Proliferation Cell Proliferation & Survival ERK_activation->Proliferation Inflammation Inflammatory Response ERK_activation->Inflammation

D-DT Signaling Pathway and Point of Inhibition.

Experimental Protocols

The primary method for assessing the inhibitory activity of compounds against D-DT and MIF is the keto-enol tautomerase activity assay.

Principle: D-DT and MIF catalyze the tautomerization of a non-physiological substrate, 4-hydroxyphenylpyruvate (4-HPP), from its keto to its enol form. The formation of the enol-borate complex can be monitored spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-HPP in a suitable buffer (e.g., Tris-buffered saline).

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.

    • Prepare a solution of recombinant human D-DT or MIF protein in assay buffer.

    • The assay buffer should contain a borate salt to stabilize the enol product.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer.

    • Add the test inhibitor at various concentrations.

    • Add the D-DT or MIF protein solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the 4-HPP substrate to all wells.

    • Immediately measure the increase in absorbance at a specific wavelength (typically around 320 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Selectivity Assessment: The selectivity of the inhibitor is determined by calculating the ratio of the IC50 value for MIF to the IC50 value for D-DT.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, 4-HPP, Inhibitor) Plate Add Reagents & Protein to 96-well Plate Reagents->Plate Protein Prepare Protein (D-DT or MIF) Protein->Plate Incubate Incubate Plate->Incubate Substrate Add 4-HPP Substrate Incubate->Substrate Read Measure Absorbance (Kinetic Read) Substrate->Read Velocity Calculate Initial Velocity Read->Velocity Plot Plot % Inhibition vs. [Inhibitor] Velocity->Plot IC50 Determine IC50 Plot->IC50 Selectivity Calculate Selectivity (IC50_MIF / IC50_D-DT) IC50->Selectivity

Workflow for Keto-Enol Tautomerase Inhibition Assay.

Conclusion

Based on the principle of bioisosterism and the known selectivity of its close structural analog, 2,5-Pyridinedicarboxylic acid, this compound is predicted to be a potent and highly selective inhibitor of D-dopachrome tautomerase. Its anticipated selectivity for D-DT over MIF makes it a compelling candidate for further investigation in the development of targeted therapies for a range of inflammatory and neoplastic diseases. The experimental protocols outlined in this guide provide a clear framework for validating this hypothesis and thoroughly characterizing its selectivity profile.

References

A Comparative In Silico Analysis of 5-Carboxy-2-(5-tetrazolyl)-pyridine Derivatives as Potential EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a hypothetical comparative docking study of novel 5-Carboxy-2-(5-tetrazolyl)-pyridine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. The objective of this in silico investigation is to predict the binding affinities and interaction patterns of a designed library of compounds, providing a rationale for their potential as targeted anticancer agents. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer cells.[1] The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in cancer therapy.[1][2][3] Pyridine and tetrazole moieties are prevalent scaffolds in medicinal chemistry, known for their ability to form key interactions with biological targets.[1][4] Specifically, the tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties. This study explores a series of hypothetical this compound derivatives, designed to probe the chemical space around this core scaffold and identify promising candidates for further development as EGFR inhibitors.

Experimental Protocols

Computational Docking Methodology

1. Protein Preparation: The crystal structure of the EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 1M17) was obtained from the Protein Data Bank. The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

2. Ligand Preparation: A series of this compound derivatives were designed with varying substituents at the 4-position of the pyridine ring. The 3D structures of these ligands were generated using ChemDraw and subsequently optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations. Gasteiger charges were computed for each ligand.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the ATP-binding site of EGFR, centered on the co-crystallized inhibitor. The docking protocol involved a Lamarckian genetic algorithm with a set number of runs for each ligand to ensure a thorough conformational search. The resulting docking poses were ranked based on their binding affinity scores (kcal/mol).

4. Interaction Analysis: The docked poses of the ligands with the lowest binding energies were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the EGFR active site.

Data Presentation

The following table summarizes the hypothetical docking scores and predicted binding affinities of the designed this compound derivatives against the EGFR kinase domain.

Compound IDR-Group (at position 4)Docking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
CPT-001-H-7.8250Met793, Leu718
CPT-002-CH3-8.2150Met793, Leu718, Val726
CPT-003-OCH3-8.5100Met793, Leu718, Cys797
CPT-004-Cl-8.960Met793, Thr790, Cys797
CPT-005-NH2-9.245Met793, Asp855, Lys745
CPT-006-Ph-9.530Met793, Leu718, Phe723
Erlotinib (Ref.)--10.115Met793, Thr790, Cys797

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Select EGFR Crystal Structure (e.g., 1M17) PrepProtein Prepare Protein: Remove Water, Add Hydrogens PDB->PrepProtein Ligands Design this compound Derivatives PrepLigands Prepare Ligands: 3D Optimization, Assign Charges Ligands->PrepLigands Grid Define Grid Box around Active Site PrepProtein->Grid Dock Perform Molecular Docking (AutoDock Vina) PrepLigands->Dock Grid->Dock Analyze Analyze Docking Poses and Scores Dock->Analyze Visualize Visualize Ligand-Protein Interactions Analyze->Visualize SAR Establish Structure-Activity Relationship Visualize->SAR

Caption: Workflow for the comparative docking study.

Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Ligands 5-Carboxy-2-(5-tetrazolyl)- pyridine Derivatives Ligands->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade.

Conclusion

This hypothetical comparative docking study provides a framework for the initial assessment of this compound derivatives as potential EGFR kinase inhibitors. The in silico data suggests that substitutions at the 4-position of the pyridine ring can significantly influence the binding affinity for the EGFR active site. Specifically, the introduction of amino and phenyl groups (CPT-005 and CPT-006) resulted in the most favorable docking scores, indicating that these derivatives warrant further investigation. The presented workflow and signaling pathway diagrams offer a clear visual representation of the study's design and therapeutic rationale. Future work should focus on the synthesis of these compounds and their in vitro validation to confirm their inhibitory activity against EGFR and their potential as anticancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Carboxy-2-(5-tetrazolyl)-pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound containing both a pyridine and a tetrazole functional group. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

I. Understanding the Hazard Profile

Key Hazard Considerations:

  • Serious Eye Damage/Irritation: Similar compounds are known to cause serious eye damage.[1]

  • Skin Irritation: May cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[2]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator.Recommended if handling large quantities or if dust is generated.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental release and ensures the safety of all personnel.

Step 1: Containment of Spills

In the event of a spill, immediate containment is crucial.

  • Small Spills: Carefully sweep up the solid material.[1][3] Avoid generating dust. Place the swept material into a suitable, clearly labeled, and sealed container for hazardous waste.

  • Large Spills: Evacuate the area. Use personal protective equipment as required.[1] Sweep up and shovel the material into suitable containers for disposal.[1]

Step 2: Waste Collection and Storage

  • Collect all waste material, including any contaminated cleaning materials, in a designated hazardous waste container.

  • The container must be kept tightly closed and stored in a dry, cool, and well-ventilated area.

  • Ensure the container is properly labeled with the chemical name and associated hazards.

Step 3: Final Disposal

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

  • Do not empty into drains or release into the environment.[1]

  • The final disposal should be carried out by a licensed hazardous waste disposal company. Arrange for the collection of the hazardous waste container by the designated service.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Final Disposal A Assess Hazards & Review SDS of Similar Compounds B Don Appropriate PPE A->B C Contain Spills & Collect Waste Material B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store Container in Designated Safe Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for Waste Collection F->G H Complete Disposal Documentation G->H

Disposal Workflow for this compound

V. Chemical Properties of Structurally Similar Compounds

While specific data for this compound is limited, the table below summarizes the general physical and chemical properties of related pyridine and tetrazole derivatives to provide a comparative context.

Property5-(3-Pyridyl)-1H-tetrazole5-Ethylpyridine-2,3-dicarboxylic acidPyridine
Molecular Formula C6H5N5C9H9NO4C5H5N
Appearance White to off-white crystalline powderWhite to off-white powderColorless liquid
Stability Stable under normal conditions.[1]No information availableStable under normal conditions
Reactivity None known, based on information available.[1]No information availableReacts with strong oxidizing agents
Incompatible Materials None known.[1]Strong oxidizing agentsStrong oxidizing agents, strong acids
Hazardous Decomposition None under normal use conditions.[1]Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx)Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx)

By adhering to these outlined procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 5-Carboxy-2-(5-tetrazolyl)-pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Carboxy-2-(5-tetrazolyl)-pyridine

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational plans, and disposal. The following procedures are based on best practices for handling pyridine and tetrazole-containing compounds.

Hazard Summary
  • Pyridine Derivatives: Often toxic and flammable. Inhalation of vapors and skin contact should be minimized.[1][2] Adequate ventilation is crucial.[1][2][3]

  • Tetrazole Compounds: Can pose an explosion risk and may be sensitive to shock, friction, or heat.[4] Handling requires non-sparking tools and proper grounding to prevent static discharge.[4][5][6][7]

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions (in a fume hood) Safety goggles[1][8]Nitrile or butyl rubber gloves[1][3]Laboratory coat[1][2][8]Not generally required if handled in a certified chemical fume hood.[3]
Conducting Reactions (in a fume hood) Safety goggles[1][8]Nitrile or butyl rubber gloves[1][3]Laboratory coat[1][2][8]Not generally required if handled in a certified chemical fume hood.[3]
Handling Small Spills (<100 mL in a fume hood) Safety goggles and face shield[9]Double-gloved (nitrile or butyl rubber)[8]Chemical-resistant apron over a laboratory coat[9]Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of aerosol generation or if ventilation is inadequate.[7][10]
Waste Disposal Safety goggles and face shield[9]Nitrile or butyl rubber gloves[1][3]Laboratory coat[1][2][8]Not generally required if containers are sealed and handled properly.

Experimental Protocols & Procedural Guidance

Standard Handling Procedure
  • Preparation: Before handling, ensure that a certified chemical fume hood is functioning correctly.[2][3] Have an emergency eyewash station and safety shower readily accessible.[3][7]

  • PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, safety goggles, and nitrile or butyl rubber gloves.[1][2][3]

  • Handling: Conduct all manipulations of the solid compound and its solutions inside the chemical fume hood to minimize inhalation exposure.[2][3] Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[4][5][6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5] Keep the container tightly closed.[2][7]

  • Decontamination: After handling, wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water.[6]

Spill Response Plan
  • Evacuation: In case of a large spill or a spill outside of a fume hood, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment (for small spills): For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[6] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE (including a respirator if necessary), carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][5][6]

  • Decontamination: Clean the spill area with a suitable solvent and wash with soap and water.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[3]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[5][10] Do not dispose of this chemical down the drain.[5][11]

Visual Workflow Guides

The following diagrams illustrate key decision-making processes for handling this compound safely.

PPE_Selection_Workflow start Start: Assess Task task What is the handling scenario? start->task routine Routine Handling (Weighing, Solution Prep) task->routine Routine spill Spill or Emergency task->spill Spill fume_hood Work in Fume Hood? routine->fume_hood ppe_spill Enhanced PPE: - Goggles & Face Shield - Double Gloves - Chemical Apron - Respirator (if needed) spill->ppe_spill ppe_routine Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat proceed Proceed with Task ppe_routine->proceed ppe_spill->proceed fume_hood->ppe_routine Yes stop STOP! Re-evaluate Task Consult Supervisor fume_hood->stop No yes_hood Yes no_hood No

Caption: PPE selection workflow for handling this compound.

Spill_Response_Workflow spill_detected Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill small_spill Small Spill (<100mL in hood) assess_spill->small_spill Small large_spill Large Spill or Outside Hood assess_spill->large_spill Large contain_spill Contain with Inert Absorbent small_spill->contain_spill evacuate Evacuate Area & Alert Others large_spill->evacuate cleanup Collect with Non-Sparking Tools contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Package for Hazardous Waste decontaminate->dispose end End dispose->end call_ehs Contact EHS/ Safety Officer evacuate->call_ehs call_ehs->end

Caption: Decision workflow for responding to a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.